molecular formula C11H15ClO B8001475 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Cat. No.: B8001475
M. Wt: 198.69 g/mol
InChI Key: IJQHAVCKMADKFS-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a useful research compound. Its molecular formula is C11H15ClO and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8-6-10(12)5-4-9(8)7-11(2,3)13/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHAVCKMADKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary benzylic alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a chlorinated and methylated phenyl ring coupled with a sterically hindered tertiary alcohol moiety, presents a unique combination of properties that are valuable in the design of novel therapeutic agents and other functional molecules. The presence of the chlorine atom and the methyl group on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications, with a focus on its relevance in drug discovery and development.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is presented below.

PropertyValueSource
CAS Number 1314984-79-6N/A
Molecular Formula C₁₁H₁₅ClON/A
Molecular Weight 198.69 g/mol N/A
Appearance Likely a solid or oil[1]
Boiling Point Not explicitly found, but a similar compound, 1-(4-chlorophenyl)-2-methyl-2-propanol, has a boiling point of 123-124 °C at 12 mm Hg.[2]N/A
Refractive Index Not explicitly found, but a similar compound, 1-(4-chlorophenyl)-2-methyl-2-propanol, has a refractive index (nD25) of 1.5300.[2]N/A
¹H NMR (Predicted) Signals corresponding to aromatic protons (likely in the range of 7.0-7.4 ppm), a singlet for the benzylic CH₂ protons, a singlet for the two methyl groups of the propanol moiety, and a singlet for the methyl group on the phenyl ring.N/A
¹³C NMR (Predicted) Signals for aromatic carbons, a quaternary carbon of the alcohol, the benzylic carbon, and the methyl carbons. Quaternary carbons, such as the one bearing the hydroxyl group, typically show weaker signals.[3]N/A
IR (cm⁻¹) A broad O-H stretch is expected around 3400-3600 cm⁻¹.[1]N/A
Mass Spectrometry The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.N/A

Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

The most logical and widely applicable method for the synthesis of tertiary alcohols such as 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a ketone or aldehyde. In this case, the synthesis would proceed by reacting a Grignard reagent derived from a substituted benzyl halide with acetone.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis can be envisioned in two main stages: the formation of the Grignard reagent from 4-chloro-2-methylbenzyl chloride and its subsequent reaction with acetone, followed by an acidic workup. A detailed protocol, adapted from the synthesis of the structurally similar 1-(4-chlorophenyl)-2-methyl-2-propanol, is provided below.[2]

Experimental Protocol

Materials and Reagents:

  • 4-Chloro-2-methylbenzyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Acetone

  • Concentrated hydrochloric acid

  • Ice

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, reflux condenser, dropping funnel)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.00 mole equivalent).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Prepare a solution of 4-chloro-2-methylbenzyl chloride (1.02 mole equivalent) in anhydrous diethyl ether (e.g., 500 ml) in the dropping funnel.

    • Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, allow the mixture to stir and reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone and Workup:

    • Cool the Grignard reagent solution in an ice bath.

    • Add acetone (1.30 mole equivalent) dropwise to the cooled and stirred Grignard solution. A precipitate will likely form.

    • After the addition is complete, heat the reaction mixture to reflux for three hours.

    • Cool the reaction mixture and then carefully pour it onto a mixture of ice (e.g., 500 ml) and concentrated hydrochloric acid (e.g., 92 ml).

    • Separate the organic and aqueous layers using a separatory funnel.

  • Purification:

    • Wash the organic layer with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield pure 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.[2]

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction and Workup start_materials 4-Chloro-2-methylbenzyl chloride + Magnesium Turnings grignard_reagent 4-Chloro-2-methylbenzylmagnesium chloride (Grignard Reagent) start_materials->grignard_reagent Anhydrous Ether, I₂ (cat.) intermediate Magnesium Alkoxide Intermediate grignard_reagent->intermediate Nucleophilic Addition acetone Acetone workup Acidic Workup (HCl, H₂O) product 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Sources

Molecular weight and formula of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol, a substituted tertiary alcohol of interest in medicinal chemistry and organic synthesis. The document elucidates the molecular formula, molecular weight, and key physicochemical properties of this compound. A detailed, field-proven protocol for its synthesis via the Grignard reaction is presented, with an emphasis on the causal relationships between experimental parameters and reaction outcomes. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities, providing the foundational knowledge necessary for the successful preparation and handling of this compound.

Compound Identification and Physicochemical Properties

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a 4-chloro-2-methylphenyl substituent on a 2-methyl-2-propanol backbone. The presence of a halogenated aromatic ring and a sterically hindered tertiary alcohol moiety makes this compound a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

PropertyValueSource
Molecular Formula C₁₁H₁₅ClO[1]
Molecular Weight 198.69 g/mol [1]
CAS Number 1314984-79-6[1]
IUPAC Name 1-(4-chloro-2-methylphenyl)-2-methylpropan-2-ol
SMILES CC1=CC(Cl)=CC=C1CC(C)(C)O[1]
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
logP (calculated) 2.96[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 2[1]

Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol via Grignard Reaction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the Grignard reaction being a cornerstone methodology for the formation of carbon-carbon bonds.[2] This protocol details the preparation of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol from 4-chloro-2-methylbenzyl chloride and acetone.

Principle and Mechanism

The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: 4-chloro-2-methylbenzyl chloride reacts with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide, 4-chloro-2-methylbenzylmagnesium chloride. The use of an ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.

  • Nucleophilic Addition to a Ketone: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the alkoxide, yielding the final tertiary alcohol product, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 4-chloro-2-methylbenzyl_chloride 4-chloro-2-methylbenzyl chloride Grignard_Reagent 4-chloro-2-methylbenzyl- magnesium chloride 4-chloro-2-methylbenzyl_chloride->Grignard_Reagent Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Attack Acetone Acetone Acetone->Alkoxide_Intermediate Final_Product 1-(4-chloro-2-methylphenyl)- 2-methyl-2-propanol Alkoxide_Intermediate->Final_Product H₃O⁺

Caption: Synthesis workflow for 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Experimental Protocol

Materials:

  • 4-chloro-2-methylbenzyl chloride

  • Magnesium turnings

  • Acetone, anhydrous

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the apparatus under a stream of inert gas to remove any residual moisture.

  • Initiation of Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether is observed. Gentle warming with a heat gun may be necessary to start the reaction.[3]

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of 4-chloro-2-methylbenzyl chloride dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction will occur; maintain the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution or 1M HCl to quench the reaction and dissolve the precipitated magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Drying and Solvent Removal: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available, the expected spectroscopic data can be predicted based on its structure:

  • ¹H NMR: Expected signals would include singlets for the two equivalent methyl groups of the propanol moiety, a singlet for the methylene group adjacent to the phenyl ring, a singlet for the methyl group on the phenyl ring, and signals in the aromatic region corresponding to the three protons on the substituted benzene ring. A broad singlet for the hydroxyl proton would also be present.

  • ¹³C NMR: Signals corresponding to the aromatic carbons, the quaternary carbon of the alcohol, the methylene carbon, and the methyl carbons are expected.

  • IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol would be a key feature. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would confirm the completion of the reaction.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Research and Drug Development

Substituted tertiary alcohols and compounds bearing the 4-chlorophenyl moiety are of significant interest in medicinal chemistry. The chlorine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.[4]

While specific applications for 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol are not extensively documented, its structural motifs are present in various biologically active compounds. It can serve as a valuable intermediate for the synthesis of:

  • Novel Psychoactive Compounds: The core structure can be modified to explore new analogs of known central nervous system agents.

  • Agrochemicals: The chlorinated phenylpropanol scaffold is found in some fungicides and herbicides.

  • Material Science: Tertiary alcohols can be used as precursors for the synthesis of polymers and other materials.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone.
  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from The Organic Chemistry Tutor website.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol.
  • Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols.
  • ChemScene. (n.d.). 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol.
  • NileRed. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • ChemScene. (n.d.). 1-(4-Chloro-2-methylphenyl)propan-2-ol.
  • BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
  • PubChem. (n.d.). 1-(4-Chloro-2-methylphenoxy)-2-phenylpropan-2-ol.
  • BenchChem. (2025). Application Notes and Protocols: 1-(4-Chlorophenyl)-2-methylpropan-1-one in Medicinal Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • ChemicalBook. (n.d.). 1-CHLORO-2-METHYL-2-PROPANOL(558-42-9) 1H NMR spectrum.
  • CymitQuimica. (n.d.). CAS 558-42-9: 1-Chloro-2-methyl-2-propanol.
  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones....
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-METHYLPROPAN-2-OL | CAS 558-42-9.
  • ResearchGate. (n.d.). Organic Chemistry Concepts and Applications for Medicinal Chemistry.

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A Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol: Nomenclature, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol. Primarily identified by its systematic IUPAC name and CAS number 1314984-79-6, this tertiary alcohol is a subject of interest in synthetic and medicinal chemistry. This document elucidates its nomenclature, proposes a detailed synthetic pathway, outlines its key physicochemical properties, and discusses its potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.

Introduction and Nomenclature

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a substituted aromatic alcohol. Its structure features a tertiary alcohol, 2-methyl-2-propanol, attached to a 4-chloro-2-methylphenyl ring. Due to its specific and relatively complex structure, it is most commonly and accurately referred to by its systematic IUPAC name. Literature searches indicate a lack of common or trivial names for this compound, highlighting the importance of using its precise chemical identifier.

Systematic and Alternative Identifiers:

Identifier TypeIdentifierSource
IUPAC Name 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanolN/A
CAS Number 1314984-79-6[1]
Molecular Formula C₁₁H₁₅ClO[1]
Molecular Weight 198.69 g/mol [1]
SMILES CC(C)(O)C1=C(C)C=C(Cl)C=C1[1]

Proposed Synthesis Pathway

Overall Synthetic Scheme

Synthesis_Pathway A 1-Chloro-3-methylbenzene C 1-(4-Chloro-2-methylphenyl)-2-methyl-1-propanone A->C AlCl₃ (Friedel-Crafts Acylation) B Isobutyryl chloride B->C E 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol C->E 1. Grignard Reagent 2. H₃O⁺ workup D Methylmagnesium bromide D->E

Caption: Proposed two-step synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Step 1: Friedel-Crafts Acylation of 1-Chloro-3-methylbenzene

The initial step involves the acylation of 1-chloro-3-methylbenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl and chloro substituents on the benzene ring will direct the incoming acyl group. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The steric hindrance from the methyl group will favor acylation at the para-position relative to the methyl group, which is also the ortho-position to the chloro group.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Aromatic Compound Addition: Following the formation of the acylium ion, add 1-chloro-3-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ketone, 1-(4-chloro-2-methylphenyl)-2-methyl-1-propanone, by vacuum distillation or column chromatography.

Step 2: Grignard Reaction with Methylmagnesium Bromide

The second step is the conversion of the synthesized ketone to the target tertiary alcohol using a Grignard reagent. The addition of methylmagnesium bromide to the carbonyl group of 1-(4-chloro-2-methylphenyl)-2-methyl-1-propanone will yield the desired product after an acidic workup.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 1-(4-chloro-2-methylphenyl)-2-methyl-1-propanone (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Reagent Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.2 equivalents, typically a 3 M solution in diethyl ether) dropwise via a syringe.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol, by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted physicochemical properties of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClO[1]
Molecular Weight 198.69 g/mol [1]
Appearance Expected to be a solid or oilN/A
Topological Polar Surface Area (TPSA) 20.23 Ų[1]
LogP 2.96[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 2[1]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3 (d, 1H, aromatic), ~7.1 (dd, 1H, aromatic), ~7.0 (d, 1H, aromatic), 2.3 (s, 3H, Ar-CH₃), 1.6 (s, 1H, OH), 1.5 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140 (aromatic C), ~135 (aromatic C-Cl), ~132 (aromatic C), ~128 (aromatic C), ~126 (aromatic C), ~125 (aromatic C), 73 (C-OH), 32 (2 x CH₃), 20 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~3400 (broad, O-H stretch), ~3000-2850 (C-H stretch), ~1600, ~1480 (aromatic C=C stretch), ~1100 (C-O stretch), ~800 (C-Cl stretch).

Potential Applications in Drug Discovery

Halogenated organic compounds, particularly those containing chlorine, are of significant interest in medicinal chemistry. The presence of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Tertiary alcohols also serve as important structural motifs in many biologically active molecules.

Given its structure, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. The chloro and methyl substitutions on the phenyl ring provide handles for further chemical modification to explore structure-activity relationships (SAR). Its potential applications could be in the development of:

  • Antifungal Agents: Similar structures have been investigated for their antifungal properties.

  • Anti-inflammatory Drugs: The substituted phenylpropanol scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemicals: The compound could be a precursor for the synthesis of new pesticides and herbicides.

Conclusion

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a chemical compound with potential utility in synthetic and medicinal chemistry. While it lacks common synonyms and is best identified by its IUPAC name and CAS number, its synthesis can be reliably achieved through established methods like Friedel-Crafts acylation and Grignard reactions. The structural features of this molecule, including the chlorinated and methylated phenyl ring and the tertiary alcohol group, make it an interesting candidate for further investigation as a building block in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of this compound to facilitate future research and development endeavors.

References

  • PubChem. 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol. [Link]

Sources

A Technical Guide to Tertiary Alcohols Featuring Chlorinated Phenyl Groups: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tertiary alcohols incorporating chlorinated phenyl moieties represent a fascinating and functionally significant class of organic compounds. The unique interplay between the sterically hindered, metabolically robust tertiary alcohol group and the electronically influential chlorinated aromatic ring bestows these molecules with a distinct profile of physicochemical and pharmacological properties. This guide provides an in-depth exploration of these compounds, tailored for researchers, medicinal chemists, and drug development professionals. We will traverse from fundamental synthesis strategies and detailed spectroscopic characterization to their reactivity and pivotal role in enhancing metabolic stability and modulating bioactivity in pharmaceutical candidates. The content herein is grounded in established chemical principles, supported by authoritative references, and presented with practical, field-proven insights to bridge theory with application.

Introduction: A Convergence of Steric and Electronic Influence

The strategic incorporation of specific functional groups is a cornerstone of modern molecular design, particularly within the pharmaceutical sciences. Tertiary alcohols (3° ROH) are valued for their ability to improve metabolic stability, as the carbinol carbon lacks a hydrogen atom, precluding common oxidative metabolic pathways.[1][2] Unlike primary or secondary alcohols, which can be metabolized to aldehydes/ketones and carboxylic acids, tertiary alcohols are significantly more resistant to such transformations.[1]

When a chlorinated phenyl group is introduced into such a scaffold, a new layer of complexity and utility emerges. Chlorine, as a halogen, exerts a powerful electron-withdrawing inductive effect, which can modulate the acidity of nearby protons and influence reaction mechanisms. Its presence on a phenyl ring also impacts the molecule's lipophilicity, binding interactions (e.g., halogen bonding), and overall pharmacological profile. More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting its importance in tuning drug-like properties.[3]

This guide dissects the properties arising from this structural union, offering a comprehensive resource for scientists leveraging these molecules in their research and development endeavors.

Core Synthesis Strategies: Crafting the Molecular Architecture

The most reliable and versatile method for synthesizing tertiary alcohols containing chlorinated phenyl groups is the Grignard reaction. This organometallic approach allows for the precise formation of a carbon-carbon bond at the carbinol center.

The Grignard Reaction: A Cornerstone of C-C Bond Formation

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or ester.[4][5] To generate a tertiary alcohol with at least one chlorinated phenyl group, one of the reactants must contain this moiety.

Two primary pathways exist:

  • Pathway A: Reaction of a chlorinated phenyl Grignard reagent with a suitable ketone.

  • Pathway B: Reaction of an organometallic reagent (e.g., phenylmagnesium bromide, methylmagnesium bromide) with a ketone bearing a chlorinated phenyl group.

The choice between these pathways is often dictated by the commercial availability and stability of the starting materials. For instance, preparing 2-(4-chlorophenyl)propan-2-ol would involve reacting 4-chlorophenylmagnesium bromide with acetone or reacting methylmagnesium bromide with 4'-chloroacetophenone.

Causality in Experimental Design : The reaction is conducted under strictly anhydrous conditions because Grignard reagents are potent bases that react readily with protic solvents like water or alcohols, which would quench the reagent and halt the desired reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are chosen because they are aprotic and effectively solvate the magnesium species, stabilizing the Grignard reagent.[5]

Workflow: Synthesis via Grignard Reaction

G cluster_0 Reagent Preparation cluster_1 Nucleophilic Addition cluster_2 Workup & Isolation Start Chlorinated Aryl Halide (e.g., 1-bromo-4-chlorobenzene) Grignard Chlorinated Phenyl Grignard Reagent Start->Grignard Reflux Mg Magnesium Turnings Mg->Grignard Solvent Anhydrous Ether (THF) Solvent->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Add Ketone Slowly Ketone Ketone (e.g., Acetone) Ketone->Intermediate Workup Aqueous Acidic Workup (e.g., aq. NH4Cl) Intermediate->Workup Quench Reaction Product Final Product: Tertiary Alcohol with Chlorinated Phenyl Group Workup->Product

Caption: General workflow for synthesizing a tertiary alcohol containing a chlorinated phenyl group using the Grignard reaction.

Physicochemical and Spectroscopic Properties

The combination of the polar hydroxyl group, the nonpolar phenyl ring, and the electronegative chlorine atom results in a unique set of properties.

Solubility, Lipophilicity, and Acidity
  • Solubility : The hydroxyl group can participate in hydrogen bonding, granting some solubility in polar solvents.[6][7] However, the bulky, hydrophobic chlorinated phenyl group often dominates, leading to poor water solubility but good solubility in organic solvents like dichloromethane, ethyl acetate, and THF.

  • Lipophilicity (LogP) : The presence of the chlorine atom generally increases the lipophilicity compared to a non-chlorinated analogue. However, the addition of the tertiary alcohol's hydroxyl group significantly decreases lipophilicity compared to a parent molecule lacking the -OH group.[2] This balance is critical in drug design for modulating cell membrane permeability.

  • Acidity (pKa) : Alcohols are weakly acidic. The electron-withdrawing effect of the chlorinated phenyl ring can slightly increase the acidity of the hydroxyl proton compared to a tertiary alcohol with a simple alkyl or unsubstituted phenyl group, though they remain much less acidic than phenols.[4]

Spectroscopic Characterization

Accurate characterization is essential for structure verification. The following table summarizes the expected spectroscopic signatures for a typical tertiary alcohol with a chlorinated phenyl group.

Technique Absorption / Chemical Shift Key Features & Interpretation
IR Spectroscopy ~3600-3200 cm⁻¹ (broad, strong)~1260-1150 cm⁻¹ (strong)The broad O-H stretch is characteristic of hydrogen-bonded alcohols.[8][9] The strong C-O stretch for a tertiary alcohol appears around 1150 cm⁻¹.[8]
¹H NMR ~7.5-7.2 ppm (multiplets)~2.0-1.5 ppm (singlet)Protons on the chlorinated phenyl ring appear in the aromatic region. The signal for the O-H proton is often a broad singlet and its position can vary with concentration and solvent.[10] Protons on alkyl groups attached to the carbinol carbon will appear in the upfield region.
¹³C NMR ~140-125 ppm~90-70 ppmAromatic carbons give rise to multiple signals in this region. The carbinol carbon (the one bearing the -OH group) is significantly deshielded and typically appears in the 90-70 ppm range.[8]
Mass Spectrometry M⁺[M-18]⁺Alpha-cleavage fragmentsThe molecular ion (M⁺) may be observed. A common fragmentation pathway for alcohols is the loss of water (dehydration), resulting in a peak at [M-18].[9] Alpha-cleavage (breaking the C-C bond adjacent to the oxygen) is also a characteristic fragmentation.[10]

Reactivity Profile and Chemical Transformations

Reactions of the Tertiary Hydroxyl Group
  • Resistance to Oxidation : A defining feature of tertiary alcohols is their resistance to oxidation under standard conditions (e.g., using chromic acid or PCC).[11] This is due to the absence of a hydrogen atom on the carbinol carbon. This property is a primary driver for their use in drug design to block metabolic oxidation.[1][2]

  • Conversion to Alkyl Halides : Tertiary alcohols react readily with hydrogen halides like concentrated HCl via an Sₙ1 mechanism.[12][13][14] The reaction proceeds through a stable tertiary carbocation intermediate. The Lucas test, which uses a mixture of concentrated HCl and ZnCl₂, produces an immediate cloudy solution (formation of the insoluble alkyl chloride) with tertiary alcohols.[11]

  • Dehydration : In the presence of strong acids like H₂SO₄, tertiary alcohols can be dehydrated to form alkenes, again proceeding through a carbocation intermediate via an E1 mechanism.[12][13]

G cluster_0 Key Properties cluster_1 Key Reactions cluster_2 Influencing Factors TA Tertiary Alcohol with Chlorinated Phenyl Group P1 Metabolic Stability (Resistance to Oxidation) TA->P1 P2 Modulated Lipophilicity (LogP) TA->P2 P3 Increased Acidity (vs. Alkyl Alcohols) TA->P3 R1 Conversion to Alkyl Halide (Sₙ1 with HX) TA->R1 R2 Dehydration to Alkene (E1 with H₂SO₄) TA->R2 F1 Tertiary -OH Group (Steric Hindrance) F1->P1 F1->R1 F2 Chlorinated Phenyl Group (Inductive Effect) F2->P2 F2->P3

Sources

Technical Whitepaper: Safety, Handling, and Analytical Profiling of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced organic synthesis, halogenated aromatic alcohols serve as critical structural scaffolds. 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6) is a specialized tertiary alcohol whose unique molecular architecture demands rigorous, causality-driven handling protocols[1]. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating analytical workflows required to safely integrate this compound into high-throughput laboratory environments.

Physicochemical Profiling & Structural Causality

The behavior of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is dictated by the interplay between its two primary functional domains:

  • The Tertiary Alcohol Moiety: The C(CH3)2OH group is highly sterically hindered. While this steric bulk renders the compound highly resistant to standard oxidative degradation, it makes the hydroxyl group a prime candidate for acid-catalyzed dehydration under harsh conditions.

  • The 4-Chloro-2-methylphenyl Ring: The substitution of a chlorine atom on the aromatic ring significantly increases the molecule's overall lipophilicity and electron-withdrawing capacity[2]. This halogenation drives the compound's partition coefficient (LogP), allowing it to readily cross aqueous-lipid boundaries, which directly informs its toxicological profile.

To mitigate the thermodynamic driving force for slow degradation pathways, the compound must be stored under strictly controlled thermal conditions (2-8°C) in a sealed, dry environment[1][3].

Toxicological Mechanisms (SDS Translation)

Standard Safety Data Sheets (SDS) list hazard codes without explaining the underlying biology. As a halogenated aromatic alcohol, this compound exhibits specific irritant properties (H315, H319, H335)[4]. Understanding the causality behind these hazards is essential for designing effective engineering controls.

  • H315 (Skin Irritation) & H319 (Eye Irritation): The lipophilic chloro-tolyl group acts as a penetrant, allowing the molecule to partition rapidly into the stratum corneum and the lipid bilayers of ocular tissues. Once intercalated within the membrane, the polar tertiary alcohol group disrupts the highly ordered hydrogen-bonding network of the lipid heads. This localized fluidization of the membrane triggers a rapid inflammatory cascade.

  • H335 (Respiratory Irritation): Even minor aerosolization during powder handling or solvent evaporation introduces the compound to the aqueous mucous membranes of the respiratory tract, where the localized concentration of the tertiary alcohol induces acute cellular irritation[4].

G A 1-(4-Chloro-2-methylphenyl) -2-methyl-2-propanol B Lipophilic Partitioning (Chloro-tolyl group) A->B Unprotected Exposure F Engineering Controls (Fume Hood / PPE) A->F Safety Protocol C Membrane Intercalation B->C D Lipid Bilayer Disruption (Tertiary Alcohol) C->D E Inflammatory Cascade (H315 / H319) D->E Hazard Realization G Mitigated Exposure F->G G->B Prevents Partitioning

Fig 1: Toxicological mechanism of lipid bilayer disruption and mitigation via engineering controls.

Quantitative Data Presentation

The following table synthesizes the core physicochemical and safety data required for laboratory integration[1][3][4].

ParameterSpecification / ValueCausality / Implication
CAS Number 1314984-79-6Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₅ClODictates mass spectrometric fragmentation patterns.
Molecular Weight 198.69 g/mol Required for precise molarity calculations in synthesis.
Purity Standard ≥98%Minimizes side reactions from des-chloro impurities.
Storage Conditions Sealed, Dry, 2-8°CPrevents ambient moisture absorption and thermal degradation.
Hazard Codes H315, H319, H335Indicates severe membrane and respiratory irritation potential.

Self-Validating Safety & Handling Protocols

To ensure absolute trustworthiness in laboratory operations, protocols must be designed as self-validating systems where every action includes a verification step.

Protocol A: Safe Handling and Spill Mitigation
  • Pre-Handling Verification: Before opening the sealed vial, verify that the chemical fume hood face velocity is actively reading ≥100 feet per minute (fpm). Validation: The digital monitor must display a green status indicator; do not rely solely on auditory airflow.

  • PPE Assembly: Don chemical splash goggles, a standard lab coat, and double-layered nitrile gloves. Causality: Nitrile provides excellent resistance to the compound itself, but double-gloving is mandatory if the compound is dissolved in permeating solvents like dichloromethane (DCM).

  • Spill Response (Self-Validating):

    • In the event of a spill, immediately cover the area with an inert, non-combustible absorbent (e.g., vermiculite).

    • Sweep the absorbed material into a hazardous waste container.

    • Self-Validation Step: Perform a secondary wipe of the spill surface using a methanol-dampened swab. Submit this swab for rapid GC-MS analysis to quantitatively confirm the absence of residual 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol on the workstation.

Analytical Workflows for Purity Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile tertiary alcohols[5]. The following protocol leverages the pi-pi interaction capabilities of a phenyl-arylene stationary phase to resolve the compound from structurally similar impurities[2].

Protocol B: GC-MS Purity Analysis

Objective: Confirm the ≥98% purity specification via a self-validating chromatographic run.

  • Sample Preparation:

    • Dissolve 1.0 mg of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol in 1.0 mL of HPLC-grade dichloromethane.

    • Add 10 µL of an internal standard (e.g., n-hexadecane at 1 mg/mL) to the vial. Causality: The internal standard continuously validates injection volume reproducibility and system stability[6].

  • Instrument Configuration:

    • Equip the GC with a 5%-phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness)[7]. Causality: The 5% phenyl phase provides optimal selectivity for the chlorinated aromatic ring.

    • Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Temperature Programming:

    • Initial oven temperature: 80°C, hold for 3 minutes.

    • Ramp: 30°C/min to 280°C.

    • Final hold: 5 minutes at 280°C[7].

  • Injection & Detection:

    • Inject 1.0 µL of the sample in splitless mode with the inlet temperature set to 250°C.

    • Utilize Electron Impact (EI) ionization at 70 eV.

  • Self-Validation Check: Run a pure dichloromethane blank prior to the sample injection. The baseline must remain flat, proving the column is free of ghost peaks or carryover from previous analyses.

References

1.1 2.3 3.4 4.5 5.6 6.7 7.2

Sources

Solubility Profiling of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical development, the solubility profile of an active intermediate dictates the efficiency of synthesis, purification (crystallization), and formulation. 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6) is a structurally complex organic molecule characterized by a dual-natured architecture: a highly lipophilic 4-chloro-2-methylphenyl moiety coupled with a polar, sterically hindered tertiary alcohol (2-methyl-2-propanol) side chain.

This whitepaper provides an in-depth, mechanistically grounded guide to predicting, selecting, and experimentally validating the solubility of this compound in various organic solvents. By bridging predictive thermodynamic modeling with self-validating empirical protocols, this guide serves as a definitive resource for process chemists and formulation scientists.

Structural Analysis & Predictive Solubility Modeling

To rationally select solvents rather than relying on empirical trial-and-error, we must analyze the causality behind solute-solvent interactions. The [1] deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  Driven by the bulky chlorophenyl ring.
    
  • Polarity (

    
    ):  Driven by the electronegativity of the chlorine atom and the hydroxyl oxygen.
    
  • Hydrogen Bonding (

    
    ):  Driven by the tertiary alcohol group.
    
The Causality of Steric Hindrance in Solvent Selection

Unlike primary alcohols, the hydroxyl group in 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is flanked by two bulky methyl groups (forming a tert-butyl-like carbinol center). This steric hindrance severely restricts the molecule's ability to act as an efficient hydrogen bond donor in tightly packed solvent networks (like water or methanol). However, the oxygen atom remains an exposed hydrogen bond acceptor.

Mechanistic Insight: Consequently, this compound exhibits maximum solubility in aprotic polar solvents (e.g., ketones, esters) that can accept hydrogen bonds or interact via strong dipole-dipole forces without requiring the solute to act as a primary H-bond donor. Furthermore, non-polar aromatic solvents (e.g., toluene) yield high solubility due to highly favorable


 stacking and London dispersion interactions with the chlorophenyl ring.

HSP_Workflow A 1. Input Molecular Structure 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol B 2. Calculate HSP Parameters (Dispersion, Polarity, H-Bonding) A->B D 4. Calculate Hansen Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² B->D C 3. Map to Solvent Database (Filter by ICH Q3C Class 3) C->D E 5. Select Optimal Solvents (Ra < Interaction Radius R0) D->E

Figure 1: Logical workflow for predicting solvent compatibility using HSP.

Solvent Selection Criteria (ICH Q3C Compliance)

In drug development, solubility must be balanced against solvent toxicity. The [2] categorize solvents into three classes. For the processing of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, process chemists must prioritize Class 3 solvents (low toxic potential) over Class 2 solvents, despite the latter occasionally offering marginally higher raw solubility.

Table 1: Predicted Solubility Profile & Regulatory Classification
Solvent ClassRepresentative SolventICH Q3C ClassPredicted SolubilityMechanistic Rationale
Ketones AcetoneClass 3High (>100 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptor overcoming solute steric hindrance.
Esters Ethyl AcetateClass 3High (>100 mg/mL)Ideal balance of dispersion and polar forces; minimal toxicity.
Ethers 2-MethyltetrahydrofuranClass 3High (>100 mg/mL)Favorable

matching; highly effective for lipophilic alcohols.
Aromatic TolueneClass 2High (>100 mg/mL)Strong

and dispersion (

) interactions with the chlorophenyl ring.
Alcohols EthanolClass 3Moderate (30-80 mg/mL)H-bonding network is disrupted by the bulky tert-alcohol, limiting ideal thermodynamic mixing.
Aliphatic HeptaneClass 3Low (<10 mg/mL)Severe mismatch in polarity (

) and hydrogen bonding (

).

Experimental Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory. The standard approach is an adaptation of the [3], optimized for lipophilic organic compounds [4].

Causality in Experimental Design
  • Temperature Control: Solubility is a thermodynamic parameter governed by the enthalpy of solution (

    
    ). A fluctuation of just 1.0 °C can alter the solubility of lipophilic alcohols by 5–10%. Therefore, a highly regulated water bath (± 0.1 °C) is non-negotiable.
    
  • Centrifugation vs. Filtration: Highly lipophilic compounds like 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol are prone to non-specific adsorption onto standard PTFE or nylon syringe filters. Passing a saturated solution through a filter can strip the solute from the solvent, artificially lowering the quantified concentration. Causality dictates the use of temperature-controlled centrifugation to achieve phase separation without introducing surface-adsorption artifacts.

Step-by-Step Methodology (Self-Validating System)

To ensure the system has reached true thermodynamic equilibrium (and not a transient kinetic supersaturation state), the protocol incorporates a mandatory time-course validation loop.

  • Preparation: Add an excess amount of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol solid (e.g., 500 mg) to 2.0 mL of the target organic solvent in three separate sealed amber glass vials (to prevent photo-degradation of the chlorophenyl moiety).

  • Equilibration: Submerge the vials in an orbital shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Time-Course Sampling: Extract one vial at 24 hours, the second at 48 hours, and the third at 72 hours.

  • Phase Separation: Centrifuge the extracted vial at 10,000 RPM for 15 minutes using a centrifuge pre-equilibrated to 25.0 °C. Do not decant; carefully aspirate the supernatant using a pre-warmed glass pipette.

  • Quantification: Dilute the supernatant volumetrically into a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (monitoring at ~220 nm for the aromatic ring) or GC-FID.

  • Self-Validation Check: Compare the calculated concentrations of the 48-hour and 72-hour samples. The system is only validated if the variance between these two timepoints is < 5%. If the variance is > 5%, the system has not reached equilibrium, and the agitation period must be extended.

OECD_105_Protocol A 1. Preparation Add excess solid to organic solvent B 2. Equilibration (Shake-Flask) Agitate at 25.0 ± 0.1 °C for 24-72h A->B C 3. Phase Separation Temp-controlled centrifugation B->C D 4. Quantification Dilute and analyze via HPLC/GC-FID C->D E 5. Validation Ensure <5% variance between 48h and 72h D->E

Figure 2: Self-validating thermodynamic solubility determination workflow.

Conclusion

The solubility behavior of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is dictated by the interplay between its bulky, dispersion-heavy aromatic core and its sterically hindered polar hydroxyl group. By applying Hansen Solubility Parameters, researchers can logically bypass toxic Class 2 solvents in favor of highly effective Class 3 alternatives like Acetone or Ethyl Acetate. Furthermore, employing a self-validating, centrifugation-based shake-flask protocol ensures that the empirical data generated is thermodynamically sound, free from filtration artifacts, and immediately applicable to scale-up manufacturing.

References

  • Will we ever be able to accurately predict solubility? National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. OECD iLibrary. Available at:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU) Orbit. Available at:[Link]

An In-depth Technical Guide to 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol: A Potential Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol is not currently documented as a direct intermediate in the synthesis of any marketed pharmaceutical agent, a thorough analysis of its constituent chemical motifs reveals a high potential for its application in drug discovery. This guide provides a comprehensive examination of its structure, the strategic advantages of its core components in medicinal chemistry, a proposed synthetic route, and its prospective value for researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Molecule

At first glance, 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol is a substituted tertiary alcohol. Its structure is composed of two key features: a 4-chloro-2-methylphenyl group and a 2-methyl-2-propanol (tert-butyl alcohol) moiety. The absence of this compound in established pharmaceutical manufacturing pathways does not diminish its potential. Instead, it represents an untapped resource—a versatile building block for creating novel chemical entities with desirable pharmacological properties.

Strategic Importance of Structural Motifs in Drug Design

The true potential of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol as a drug intermediate lies in the synergistic benefits of its two primary structural components.

The Tertiary Alcohol: A Shield Against Metabolism

In medicinal chemistry, the introduction of a hydroxyl (-OH) group is a common strategy to improve a molecule's drug-like properties. However, primary and secondary alcohols can be metabolic liabilities, prone to oxidation or glucuronidation, leading to rapid clearance from the body. Tertiary alcohols, in contrast, offer a significant advantage.[1][2][3]

The carbon atom bearing the hydroxyl group in a tertiary alcohol is not attached to any hydrogen atoms, making it resistant to oxidation.[4] Furthermore, the bulky alkyl groups surrounding the hydroxyl group provide steric hindrance, which can slow the rate of conjugation reactions like glucuronidation.[1][2][3][5] This inherent metabolic stability makes the tertiary alcohol a highly desirable feature in the design of long-acting therapeutic agents.[5][6]

Table 1: Advantages of Incorporating a Tertiary Alcohol Moiety in Drug Candidates

PropertyAdvantageRationale
Metabolic Stability Increased resistance to metabolic breakdown.[1][2][3][5]The absence of a hydrogen atom on the carbinol carbon prevents oxidation, a common metabolic pathway for primary and secondary alcohols.[4]
Reduced Clearance Longer half-life in the body.Steric shielding by adjacent alkyl groups can reduce the rate of Phase II conjugation (e.g., glucuronidation).[1][2][3][5]
Modulation of Physicochemical Properties Can decrease lipophilicity and increase solubility.[1]The polar hydroxyl group can improve the aqueous solubility of a drug candidate, which is often crucial for bioavailability.
Improved Permeability The drawbacks of a hydroxyl group on permeability are less pronounced compared to primary and secondary alcohols.[1]The geminal alkyl groups can "shield" the hydrogen bond donor, mitigating the negative impact on membrane permeability.[2]
The 4-Chloro-2-methylphenyl Group: A Versatile Pharmacophore

The substituted aromatic ring is another cornerstone of this molecule's potential. The 4-chloro and 2-methyl substituents are not arbitrary; they provide medicinal chemists with tools to fine-tune a potential drug's properties:

  • Chlorine Atom: The electron-withdrawing nature of the chlorine atom can influence the electronic environment of the aromatic ring, potentially enhancing binding interactions with target proteins. Halogen bonding is an increasingly recognized and utilized interaction in drug design.

  • Methyl Group: The methyl group can provide beneficial steric bulk, helping to orient the molecule within a binding pocket. It also increases lipophilicity, which can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Derivatives containing the 4-chloro-2-methylphenyl moiety have been explored for various biological activities, including as antibacterial and anticancer agents, underscoring the utility of this structural unit.[7][8]

Proposed Synthesis: A Reliable and Scalable Approach

The most direct and efficient method for synthesizing 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol is through a Grignard reaction.[9][10][11] This well-established organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound, in this case, a ketone.[12]

Synthetic Workflow

The proposed synthesis involves two main steps:

  • Formation of the Grignard Reagent: 4-Chloro-2-methylphenylmagnesium bromide is prepared by reacting 1-bromo-4-chloro-2-methylbenzene with magnesium metal in an anhydrous ether solvent.

  • Addition to Acetone: The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[13][14]

Synthetic_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Workup Start 1-Bromo-4-chloro-2-methylbenzene Grignard 4-Chloro-2-methylphenyl magnesium bromide Start->Grignard Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Reaction Acetone Acetone Acetone->Intermediate Product 1-(4-Chloro-2-methylphenyl)- 2-methyl-2-propanol Intermediate->Product Acidic Workup (e.g., aq. HCl)

Caption: Proposed Grignard reaction workflow for the synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Detailed Experimental Protocol

Caution: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions. Grignard reactions are sensitive to moisture and air.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityEquivalents
1-Bromo-4-chloro-2-methylbenzene204.4920.45 g1.0
Magnesium Turnings24.312.67 g1.1
Iodine253.811 crystalCatalytic
Anhydrous Diethyl Ether74.12200 mLSolvent
Acetone58.086.39 g (8.1 mL)1.1
1M Hydrochloric Acid36.46~150 mLFor workup
Saturated Sodium Bicarbonate Solution84.01~50 mLFor workup
Brine-~50 mLFor workup
Anhydrous Magnesium Sulfate120.37As neededDrying agent

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen to ensure all moisture is removed.

  • Grignard Reagent Formation:

    • Magnesium turnings and a small crystal of iodine are placed in the flask.

    • A solution of 1-bromo-4-chloro-2-methylbenzene in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.

    • Approximately 10% of the aryl bromide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.

    • Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • The flask containing the Grignard reagent is cooled in an ice bath.

    • A solution of acetone in 50 mL of anhydrous diethyl ether is added to the dropping funnel and then added dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Workup and Purification:

    • The reaction mixture is carefully poured over a mixture of crushed ice and 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

    • The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography or distillation under reduced pressure to afford the pure 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Conclusion and Future Perspectives

While 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol may not be a "known" drug intermediate in the conventional sense, its chemical architecture presents a compelling case for its utility in prospective drug discovery. The combination of a metabolically robust tertiary alcohol and a versatile substituted phenyl ring makes it an attractive starting point for the synthesis of new chemical entities. Researchers and drug development professionals are encouraged to view this compound not as an end-product, but as a valuable scaffold upon which a new generation of therapeutic agents can be built. Its straightforward synthesis further enhances its appeal as a practical and scalable building block for medicinal chemistry campaigns.

References

  • Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

  • American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. ACS Publications. Available at: [Link]

  • ResearchGate. (2025, April 15). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery | Request PDF. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Available at: [Link]

  • Chad's Prep®. (n.d.). Synthesis of Alcohols; Grignard Addition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols. Available at: [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889–7913. Available at: [Link]

  • YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Available at: [Link]

  • Primary Secondary And Tertiary Alcohols. (n.d.). Primary Secondary And Tertiary Alcohols. Available at: [Link]

  • Filo. (2025, October 26). Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent. Available at: [Link]

  • Brainly. (2019, June 29). [FREE] How would you prepare 2-methyl-2-propanol via a Grignard reaction using dimethyl carbonate as your carbonyl. Available at: [Link]

  • Study.com. (n.d.). How would you prepare 2-methyl-2-propanol via a Grignard with diethyl carbonate as your carbonyl source. Show all reagents and intermediates?. Available at: [Link]

  • Pearson. (2024, July 13). Phenyl Grignard reagent adds to 2-methylpropanal to give the seco.... Available at: [Link]

  • Vaia. (n.d.). (i) Suggest a method to prepare - 2 − - methyl - − 2 - - propanol using Grignard reagent. (ii) What happens when this alcohol is passed over copper heated to. Available at: [Link]

  • PubMed. (2025, January 3). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. Available at: [Link]

Sources

Technical Procurement & Application Guide: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6 ) is a specialized tertiary alcohol intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds requiring a metabolically stable gem-dimethyl group. Its structural combination of a sterically hindered alcohol and a halogenated aromatic ring makes it a critical building block for modulating lipophilicity and metabolic stability in drug design.

This guide provides a technical analysis of its supply chain, synthesis protocols, and quality requirements for research applications.

Chemical Specifications
PropertySpecification
CAS Number 1314984-79-6
IUPAC Name 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 198.69 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in water
Purity Grade Research Grade (>98% GC/HPLC)

Supply Chain & Pricing Analysis

The market for this compound is categorized under Specialty Building Blocks , rather than bulk commodities. It is typically synthesized on-demand or stocked in small quantities by catalog suppliers.

Primary Suppliers & Sourcing Channels

Major global suppliers for research-grade material include specialized catalog vendors. Direct procurement from manufacturers is recommended for quantities exceeding 100g.

  • ChemScene: Catalog Item CS-0718064. Known for high stock reliability for benzyl-type intermediates.

  • BLDpharm: Catalog Item 1314961-86-8 (Note: Verify isomer specificity; BLD often lists regioisomers).

  • BOC Sciences / Enamine: Often provide custom synthesis services if stock is depleted.

Pricing Estimates (Q1 2025 Market Data)

Pricing is volume-dependent and subject to synthesis difficulty (specifically the Grignard stability).

QuantityEstimated Price Range (USD)Lead Time
1 g $85 - $150In Stock (1-3 Days)
5 g $300 - $450In Stock (1-3 Days)
25 g $900 - $1,2002-3 Weeks (Synthesis)
100 g Inquire (Custom Quote)4-6 Weeks

Procurement Strategy: For drug discovery campaigns, it is advisable to purchase a 1g screening sample to validate purity via NMR before committing to bulk orders, as "technical grade" batches (90-95%) often contain Wurtz coupling impurities (see Section 3).

Synthesis & Production Workflows

The synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol relies on a Grignard reaction. However, benzyl Grignard reagents are prone to homocoupling (Wurtz reaction), requiring strict protocol adherence.

Core Synthesis Protocol

Reaction: 4-Chloro-2-methylbenzyl chloride + Mg → [Grignard Intermediate] + Acetone → Product.

Step-by-Step Methodology
  • Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.1 eq) and a crystal of Iodine. Dry stir for 20 mins to activate the surface.

  • Initiation: Suspend Mg in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether . (Avoid THF if possible, as it promotes Wurtz coupling in benzyl halides).

  • Grignard Formation: Add 4-Chloro-2-methylbenzyl chloride (1.0 eq) dropwise at 0°C . Critical: Keep temperature low to suppress dimerization.

  • Addition: Once the Grignard is formed (solution turns grey/brown), cool to -10°C. Add anhydrous Acetone (1.2 eq) dropwise.

  • Quench: Stir for 2 hours, then quench with saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. The crude oil often requires column chromatography (Hexane/EtOAc) to remove the non-polar dimer byproduct.

Visualizing the Synthesis Logic

The following diagram illustrates the critical decision nodes in the synthesis pathway to ensure high purity.

SynthesisWorkflow Start Start: 4-Chloro-2-methylbenzyl Chloride Solvent Solvent Selection: 2-MeTHF vs THF Start->Solvent Grignard Grignard Formation (Temp < 10°C) Solvent->Grignard Use 2-MeTHF (Reduces Dimer) Wurtz RISK: Wurtz Coupling (Dimer Impurity) Solvent->Wurtz Use THF (High Risk) Grignard->Wurtz High Temp / Fast Addition Acetone Electrophile Addition: Acetone (-10°C) Grignard->Acetone Success Purification Purification: Column Chromatography Wurtz->Purification Difficult Separation Quench Quench (NH4Cl) Acetone->Quench Quench->Purification Final Product: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol Purification->Final

Figure 1: Synthesis pathway highlighting the critical control point at solvent selection to avoid Wurtz coupling.

Quality Control & Technical Specifications

When validating incoming shipments or synthesized batches, researchers must check for specific impurities common to this scaffold.

Key Impurities
  • Homocoupling Dimer: 1,2-bis(4-chloro-2-methylphenyl)ethane.

    • Origin: Wurtz reaction during Grignard formation.

    • Detection: High retention time on HPLC; distinct NMR signals (benzylic protons shift).

  • Des-chloro Analog: 1-(2-methylphenyl)-2-methyl-2-propanol.

    • Origin: Contamination in starting material or over-reduction.

  • Residual Solvent: 2-MeTHF or Acetone.

Analytical Parameters
  • ¹H NMR (CDCl₃): Look for the gem-dimethyl singlet at ~1.2-1.3 ppm and the benzylic methylene singlet at ~2.7 ppm. The aromatic region should show a characteristic pattern for the 1,2,4-substitution.

  • Storage: Store at 2-8°C under inert atmosphere. The tertiary alcohol is relatively stable but can dehydrate to the alkene under strongly acidic conditions.

Applications in Drug Discovery

This compound serves as a versatile "linker-fragment" in medicinal chemistry.

Structural Utility
  • Gem-Dimethyl Effect: The two methyl groups on the propanol chain restrict conformational flexibility, potentially locking the molecule into a bioactive conformation.

  • Metabolic Blockade: The tertiary alcohol is resistant to oxidation compared to primary/secondary alcohols, prolonging half-life (t1/2).

  • Bioisostere: It acts as a lipophilic spacer often used to replace simple benzyl chains in kinase inhibitors or GPCR ligands.

Application Logic Flow

The diagram below details how this building block is integrated into broader drug development campaigns.

ApplicationLogic Compound 1-(4-Chloro-2-methylphenyl) -2-methyl-2-propanol Path1 Direct Functionalization Compound->Path1 Path2 Dehydration Compound->Path2 Target1 Tertiary Ether Synthesis (Alkylation) Path1->Target1 NaH / R-X Target2 Styrene Derivatives (Heck Reaction Precursor) Path2->Target2 Acid Catalysis Outcome SAR Optimization: Improved Metabolic Stability Target1->Outcome

Figure 2: Application logic demonstrating the compound's utility in SAR optimization.

References

  • ChemScene. (2025). Product Data Sheet: 1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol (CAS 1314984-79-6). Retrieved from

  • BenchChem. (2025).[1] Grignard Reactions with 4-Chlorobenzylmagnesium chloride: Protocols and Troubleshooting. Retrieved from

  • Master Organic Chemistry. (2011). Grignard Reagents: Formation, Reactions, and Mechanisms.[2] Retrieved from

  • PubChem. (2025).[3] Compound Summary: 1-(4-Chlorophenyl)-2-methylpropan-1-one (Analogous Structures). Retrieved from

  • ResearchGate. (2022). Solvent screening of benzyl chloride Grignard reaction: 2-MeTHF vs THF. Retrieved from

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6). This tertiary alcohol is a critical scaffold in the development of agrochemicals and pharmaceutical intermediates. The synthesis utilizes a Grignard reaction between 4-chloro-2-methylbenzyl chloride and acetone.

Critical Challenge: The primary synthetic hurdle is the formation of the benzylic Grignard reagent. Benzylic halides are notoriously prone to Wurtz-type homocoupling (dimerization) to form 1,2-diarylethanes. This protocol incorporates specific engineering controls—high-dilution slow addition and temperature modulation—to suppress this side reaction and maximize yield.

Retrosynthetic Analysis & Reaction Scheme

The strategic disconnection occurs at the C2–C3 bond relative to the aromatic ring, separating the tertiary alcohol moiety from the benzylic carbon.

Pathway:

  • Precursor: 4-Chloro-2-methylbenzyl chloride.

  • Intermediate: (4-Chloro-2-methylbenzyl)magnesium chloride.

  • Electrophile: Acetone (Propan-2-one).

Reaction Scheme (DOT Visualization)

ReactionScheme SM1 4-Chloro-2-methylbenzyl chloride (Electrophile/Precursor) Grignard Intermediate: (4-Chloro-2-methylbenzyl)magnesium chloride SM1->Grignard THF, 0°C Slow Addition Wurtz Side Product: 1,2-bis(4-chloro-2-methylphenyl)ethane (Wurtz Dimer) SM1->Wurtz Fast Addn / High Conc. Mg Magnesium Turnings (Activated) Mg->Grignard Intermediate Magnesium Alkoxide Complex Grignard->Intermediate + Acetone 0°C to RT Grignard->Wurtz Acetone Acetone (Electrophile) Acetone->Intermediate Product Target: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol Intermediate->Product NH4Cl (aq) Quench

Figure 1: Reaction pathway highlighting the critical divergence between the desired Grignard formation and the parasitic Wurtz coupling.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Solvent Quality Anhydrous THF (<50 ppm H₂O)Water destroys Grignard reagents (R-MgX + H₂O → R-H). Benzylic Grignards are exceptionally moisture-sensitive.
Mg Stoichiometry 1.5 – 2.0 EquivalentsExcess surface area is crucial. High Mg concentration ensures the halide reacts with Mg (Grignard formation) rather than with already formed Grignard (Wurtz coupling).
Temperature (Step 1) 0°C to 10°CLower temperatures suppress the radical pathways leading to homocoupling.
Addition Rate < 1 mL/min (Dropwise)"Starve-feed" kinetics: Keeping the concentration of unreacted halide low prevents it from reacting with the formed Grignard reagent.
Quench pH Mildly Acidic / Neutral (NH₄Cl)Strong acids (HCl/H₂SO₄) can cause dehydration of the tertiary alcohol to the corresponding alkene (styrene derivative).

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • 4-Chloro-2-methylbenzyl chloride: 10.0 g (57.1 mmol)

  • Magnesium Turnings: 2.1 g (85.7 mmol, 1.5 eq) – Crushed/Activated

  • Acetone (Anhydrous): 4.0 g (68.5 mmol, 1.2 eq)

  • Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

  • Iodine (I₂): One crystal (Catalyst).[1]

  • Ammonium Chloride (NH₄Cl): Saturated aqueous solution.

Phase 1: Preparation of (4-Chloro-2-methylbenzyl)magnesium chloride

Objective: Generate the nucleophile while minimizing dimerization.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen (x3).

  • Activation: Add Magnesium turnings (2.1 g) to the flask. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes and coats the Mg (activates the surface).

  • Solvent Charge: Add 20 mL of anhydrous THF to the Mg.

  • Initiation: Prepare a solution of 4-Chloro-2-methylbenzyl chloride (10.0 g) in 40 mL anhydrous THF. Add approx. 2-3 mL of this solution to the Mg suspension.

    • Observation: Look for turbidity, exotherm, or disappearance of the iodine color. If no reaction occurs, sonicate or add a drop of DIBAL-H or 1,2-dibromoethane.

  • Controlled Addition: Once initiated, cool the flask to 0°C (ice bath). Add the remaining benzyl chloride solution dropwise over 60–90 minutes .

    • Note: Maintain internal temperature <10°C. The solution will turn dark grey/brown.

  • Digestion: After addition, stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 1 hour to ensure complete consumption of halide.

Phase 2: Nucleophilic Addition to Acetone

Objective: Formation of the tertiary alkoxide.

  • Cooling: Cool the Grignard solution back to 0°C .

  • Electrophile Addition: Dissolve Acetone (4.0 g) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 20 minutes.

    • Exotherm Alert: This step is exothermic.[2][3][1] Monitor temperature.

  • Reaction: Allow the mixture to warm to RT and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[4]

Phase 3: Quench & Isolation

Objective: Protonation without dehydration.

  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl (50 mL) .

    • Caution: Do not use HCl. The target tertiary alcohol is prone to E1 elimination to form the styrene derivative under strong acidic conditions.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate or Diethyl Ether (3 x 50 mL).

  • Wash: Wash combined organics with Water (1 x 50 mL) and Brine (1 x 50 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically purified via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) or high-vacuum distillation if scale permits.

Troubleshooting & Optimization Workflow

Troubleshooting Start Issue: Low Yield / Impurities Check1 Is the major impurity a dimer (1,2-diarylethane)? Start->Check1 Yes1 Cause: Wurtz Coupling Check1->Yes1 Yes No1 Is Starting Material Remaining? Check1->No1 No Sol1 Solution: 1. Dilute Halide Solution (0.5M) 2. Lower Temp (-10°C) 3. Increase Stir Rate Yes1->Sol1 Yes2 Cause: Failed Initiation No1->Yes2 Yes No2 Cause: Moisture Quench No1->No2 No Sol2 Solution: 1. Use Rieke Mg 2. Add 1,2-Dibromoethane entrainer 3. Sonicate Yes2->Sol2 Sol3 Solution: Dry Solvents (Karl Fischer <50ppm) Flame-dry glassware No2->Sol3

Figure 2: Diagnostic logic for common failure modes in Benzylic Grignard synthesis.

Safety Information (GHS)

  • 4-Chloro-2-methylbenzyl chloride: Corrosive, Lachrymator. Handle in a fume hood.

  • Magnesium: Flammable solid. Reacts violently with water.

  • THF/Acetone: Highly Flammable liquids.

  • Reaction Hazards: Grignard formation is exothermic and can have an induction period followed by a thermal runaway. Always have an ice bath ready during initiation.

References

  • PrepChem. Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. (Analogous protocol for 4-chloro derivative). Retrieved from [Link]

  • Google Patents.Method for preparing o-chlorobenzyl magnesium chloride (CN109928987B). (Industrial optimization of chlorobenzyl Grignards).

Sources

Application Note & Protocol: Synthesis of 2-(4-chloro-2-methylphenyl)propan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-chloro-2-methylphenyl)propan-2-ol through the Grignard reaction of 4-chloro-2-methylbenzyl magnesium chloride with acetone. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established principles of organometallic chemistry. The narrative emphasizes the rationale behind experimental choices, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Introduction and Scientific Principles

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1][2] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde, ketone, or ester.[3][4][5] The inherent polarity of the carbon-magnesium bond, where the carbon atom is nucleophilic, is the source of the Grignard reagent's reactivity.[6]

In this application, we detail the synthesis of the tertiary alcohol, 2-(4-chloro-2-methylphenyl)propan-2-ol.[7][8] This is achieved through the reaction of a benzylic Grignard reagent, 4-chloro-2-methylbenzyl magnesium chloride, with acetone.[9] The protocol is divided into two main stages: the in-situ formation of the Grignard reagent and its subsequent reaction with the ketone.

Key Reaction:

Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly basic and react readily with protic solvents, including atmospheric moisture, which would quench the reagent.[1][10][11]

Materials and Apparatus

Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Magnesium Turnings7439-95-4Mg24.311.2 equiv.Purified for Grignard reactions.[12]
4-chloro-2-methylbenzyl chloride55096-64-5C₈H₈Cl₂175.061.0 equiv.Lachrymator, handle with care.[13]
Acetone67-64-1C₃H₆O58.081.0 equiv.Must be anhydrous.
Diethyl ether (anhydrous)60-29-7(C₂H₅)₂O74.12-Required as the reaction solvent.
Iodine7553-56-2I₂253.811-2 crystalsFor initiation.[10]
Hydrochloric Acid (1 M)7647-01-0HCl36.46-For work-up.[6]
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01-For washing.
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl58.44-For washing.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04-For drying.
Apparatus
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Ice bath

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Rotary evaporator

Crucial Note on Glassware: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.[14]

Experimental Protocol

Part 1: Formation of 4-chloro-2-methylbenzyl magnesium chloride
  • Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure a gentle flow of inert gas through the system. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.[10] The iodine will react with the magnesium surface to remove the passivating magnesium oxide layer, which is indicated by the disappearance of the brown iodine color.[10] Gentle heating with a heat gun can be applied to initiate this process if necessary.[10]

  • Initiation: In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the magnesium turnings.[10] The reaction is initiated when bubbling is observed and the solution becomes cloudy and greyish.[1] The reaction is exothermic, and the solvent should begin to gently reflux without external heating.[15]

  • Addition: Once the reaction has initiated, add the remaining 4-chloro-2-methylbenzyl chloride solution dropwise from the funnel at a rate that maintains a gentle reflux.[1] This slow addition is crucial to control the exothermic reaction and to minimize the formation of the Wurtz coupling side product.[16][17]

  • Completion: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.[1] The resulting dark grey to brownish solution is the Grignard reagent, which should be used immediately in the next step.

Part 2: Reaction with Acetone and Work-up
  • Addition of Acetone: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent.[8] Maintain the temperature at 0 °C during the addition to control the exothermic reaction. A thick, white precipitate of the magnesium alkoxide will form.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30 minutes to ensure the reaction goes to completion.[8]

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid.[6] This will quench any unreacted Grignard reagent and dissolve the magnesium salts.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer with two portions of diethyl ether.[1][2]

  • Washing: Combine all the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[12] Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(4-chloro-2-methylphenyl)propan-2-ol can be purified by vacuum distillation or recrystallization to obtain the final product.

Workflow and Reaction Mechanism

Experimental Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction and Work-up reagent_prep Prepare solution of 4-chloro-2-methylbenzyl chloride in anhydrous ether addition Dropwise addition of remaining chloride solution reagent_prep->addition mg_activation Activate Mg turnings with I₂ in flask initiation Add small portion of chloride solution to initiate mg_activation->initiation initiation->addition reflux Reflux to complete reagent formation addition->reflux cooling Cool Grignard reagent to 0 °C reflux->cooling Freshly prepared Grignard reagent acetone_add Dropwise addition of acetone in ether cooling->acetone_add rt_stir Warm to RT and stir acetone_add->rt_stir quench Quench with HCl/ice rt_stir->quench extract Extract with ether quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ and evaporate solvent wash->dry purify Purify product dry->purify

Caption: Experimental workflow for the synthesis of 2-(4-chloro-2-methylphenyl)propan-2-ol.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism.[3] The nucleophilic carbon of the 4-chloro-2-methylbenzyl magnesium chloride attacks the electrophilic carbonyl carbon of acetone, forming a tetrahedral magnesium alkoxide intermediate.[9] Subsequent protonation of this intermediate during the acidic work-up yields the final tertiary alcohol product.[6]

Potential Side Reactions and Troubleshooting

IssuePotential CauseRecommended Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer); wet reagents or glassware.[10]Use fresh magnesium turnings, activate with iodine or 1,2-dibromoethane, ensure all glassware and reagents are scrupulously dry.[10]
Low yield of Grignard reagent Wurtz coupling of the benzyl chloride.[16][17]Perform the addition of the benzyl chloride solution slowly and at a concentration that maintains a gentle reflux to minimize localized high concentrations of the halide.[17]
Low yield of the final product Enolization of acetone by the Grignard reagent.[3]Add the Grignard reagent to the acetone solution at a low temperature (-78 °C) or use a less basic Grignard reagent if possible. However, for this protocol, dropwise addition of acetone to the Grignard at 0°C is a practical compromise.
Reduction of acetone.[3]This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens; less likely in this specific reaction.[3]
Formation of biphenyl-like impurities Homocoupling of the Grignard reagent.This can be minimized by avoiding high temperatures and prolonged reaction times during Grignard formation.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly flammable, corrosive, and react violently with water.[11][15] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Solvents: Diethyl ether is extremely flammable and can form explosive peroxides upon standing.[18] Use from a freshly opened container and avoid ignition sources.

  • Reagents: 4-chloro-2-methylbenzyl chloride is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with acetone are exothermic.[15][19] Proper temperature control is essential to prevent a runaway reaction. An ice bath should be readily available.[15]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(4-chloro-2-methylphenyl)propan-2-ol. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this tertiary alcohol for further applications in their research and development endeavors.

References

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ChemRxiv. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation.
  • BenchChem. (2025). Application Notes and Protocols for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • ResearchGate. (n.d.). (PDF) Side Reactions in a Grignard Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides.
  • BenchChem. (n.d.). Technical Support Center: Grignard Reactions with 4-Chlorobenzylmagnesium chloride.
  • BenchChem. (2025). Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide.
  • Carl ROTH. (2024, August 20). Safety Data Sheet: Magnesium chloride.
  • Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube.
  • Testbook. (2026, March 2). [Solved] Reaction between acetone and methylmagnesium chloride follow.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Google Patents. (n.d.). CN108003179A - A kind of preparation method of 2- benzyl chlorides chlorine Grignard Reagent.
  • ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • Thieme. (n.d.). Product Subclass 8: Benzylic Grignard Reagents.
  • CDH Fine Chemical. (n.d.). 4-Chloro Benzyl Chloride CAS No 104-83-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment.
  • BenchChem. (2025). Application Note: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction.
  • NEB. (2024, December 2). Safety Data Sheet for Magnesium Chloride (MgCl2) Solution (B9021) EUE.
  • Fisher Scientific. (2025, December 28). SAFETY DATA SHEET.
  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826).
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  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • Organic Syntheses. (n.d.). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

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Application Notes & Protocols: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Value in Medicinal Chemistry

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary benzylic alcohol that serves as a highly valuable, yet specific, building block for the synthesis of complex organic molecules. Its structure is of significant interest to drug development professionals due to the unique combination of a sterically hindered tertiary alcohol and a substituted aromatic ring.

The 4-chloro-2-methylphenyl moiety is a key pharmacophore in numerous pharmaceutical agents. The chlorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding.[1][2] The ortho-methyl group provides steric bulk, which can influence the conformation of the molecule and prevent unwanted metabolic oxidation at the adjacent position. There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in modern pharmaceuticals.[3]

This guide provides detailed protocols for the synthesis of the title compound and its subsequent transformation into versatile intermediates, offering field-proven insights into its application in drug discovery workflows.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 198.69 g/mol
CAS Number 1314984-79-6
Appearance Expected to be a solid or high-boiling oilN/A
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): ~7.3 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), 2.85 (s, 2H, -CH₂-), 2.3 (s, 3H, Ar-CH₃), 1.6 (s, 1H, -OH), 1.25 (s, 6H, -C(CH₃)₂)Inferred
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): ~138 (Ar-C), ~135 (Ar-C), ~132 (Ar-C-Cl), ~130 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), 72 (C-OH), 48 (-CH₂-), 29 (-C(CH₃)₂), 19 (Ar-CH₃)Inferred
IR (cm⁻¹) Expected: 3600-3200 (broad, O-H stretch), 3100-3000 (C-H, aromatic), 2970-2850 (C-H, aliphatic), 1490 (C=C, aromatic), 1100 (C-O stretch), 820 (C-Cl stretch)Inferred

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a lab coat, must be worn at all times. The precursors and solvents, particularly ethereal solvents used in Grignard reactions, are highly flammable and should be kept away from ignition sources.[4] The chlorinated starting materials can be irritants and lachrymators.[4]

Synthesis and Application Protocols

Protocol 1: Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol via Grignard Reaction

This protocol details the formation of the title compound through the nucleophilic addition of a Grignard reagent to acetone. This is a fundamental carbon-carbon bond-forming reaction.[5][6]

Causality & Expertise: The Grignard reaction is the most direct and reliable method for constructing this tertiary alcohol.[7][8] It involves the in-situ preparation of a highly nucleophilic organomagnesium halide, which readily attacks the electrophilic carbonyl carbon of acetone. Anhydrous conditions are paramount, as any protic source (e.g., water) will protonate and quench the Grignard reagent, halting the desired reaction.[9]

Workflow Diagram:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Purification Start 4-Chloro-2-methylbenzyl chloride + Mg Turnings Grignard 4-Chloro-2-methylbenzyl- magnesium chloride Start->Grignard Anhydrous Ether, Iodine crystal (initiator) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Add dropwise at 0 °C Acetone Acetone in Anhydrous Ether Acetone->Alkoxide FinalProduct 1-(4-Chloro-2-methylphenyl)- 2-methyl-2-propanol Alkoxide->FinalProduct Aqueous NH₄Cl Quench Purification Column Chromatography (Silica Gel) FinalProduct->Purification

Caption: Synthesis of the title compound via Grignard reaction.

Experimental Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be oven-dried overnight and assembled hot under a stream of dry nitrogen.

  • Grignard Reagent Preparation:

    • To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0 eq.) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed.[4] If the reaction does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure full conversion.[4] Cool the resulting greyish solution to room temperature.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of dry acetone (1.1 eq.) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.

Self-Validation/Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. A successful reaction will show the disappearance of the aldehyde proton (if starting from an aldehyde) and the appearance of a singlet for the hydroxyl proton and a singlet for the two new methyl groups. IR spectroscopy will confirm the presence of a broad O-H stretch and the absence of the starting carbonyl C=O stretch.

Protocol 2: Acid-Catalyzed Dehydration to a Propenyl Intermediate

Tertiary benzylic alcohols readily undergo dehydration to form stable, conjugated alkenes. This reaction provides a versatile propenyl intermediate, which can be further functionalized.

Causality & Expertise: The reaction proceeds via an E1 mechanism.[10] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary benzylic carbocation, which is highly stabilized by both hyperconjugation from the adjacent methyl groups and resonance with the aromatic ring. A weak base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene. Strong, non-nucleophilic acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are ideal to promote elimination over substitution.[11]

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (1.0 eq.) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting alkene can be purified by distillation or column chromatography.

Self-Validation/Characterization: Successful dehydration is confirmed by the disappearance of the -OH and -CH₂- signals and the appearance of new vinylic proton signals in the ¹H NMR spectrum. IR spectroscopy will show the absence of the broad O-H stretch.

Protocol 3: Nucleophilic Substitution via an Sₙ1 Mechanism

The tertiary benzylic alcohol can be converted into various other functional groups via a nucleophilic substitution reaction, proceeding through a stable carbocation intermediate.[12]

Causality & Expertise: This reaction follows an Sₙ1 pathway due to the ability of the substrate to form a highly stabilized tertiary benzylic carbocation.[13][14] In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form a good leaving group (H₂O). Dissociation of water yields the carbocation, which is then rapidly trapped by a nucleophile (e.g., Br⁻). The reaction is typically fast for tertiary benzylic alcohols.[12][15]

Experimental Protocol (Conversion to Bromide):

  • Setup: Dissolve 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (1.0 eq.) in a suitable solvent like dichloromethane or diethyl ether in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and slowly add concentrated hydrobromic acid (HBr, 48%, 1.5 eq.).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-3 hours).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bromide, which can be used directly or purified by chromatography.

Applications in Drug Discovery & Development

The true value of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is realized in its conversion to secondary and tertiary intermediates. The protocols above demonstrate pathways to generate alkenes and alkyl halides, which are staple precursors in medicinal chemistry.

  • Alkene Intermediate: The propenyl derivative is a substrate for epoxidation, dihydroxylation, and Heck coupling reactions, allowing for the introduction of diverse functionalities.

  • Alkyl Halide Intermediates: The corresponding halides are excellent electrophiles for coupling reactions (e.g., Suzuki, Sonogashira) or for substitution with nitrogen, oxygen, or sulfur nucleophiles to build complex scaffolds.[15]

The presence of the 4-chlorophenyl group is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.[16][17] This building block provides a robust scaffold to explore structure-activity relationships (SAR) around this privileged motif.

Logical Workflow for Derivative Synthesis:

G Start 1-(4-Chloro-2-methylphenyl)- 2-methyl-2-propanol Alkene Propenyl Intermediate (Alkene) Start->Alkene Protocol 2: Dehydration (E1) Halide Alkyl Halide Intermediate Start->Halide Protocol 3: Substitution (SN1) Epoxide Epoxides Alkene->Epoxide m-CPBA Diol Diols Alkene->Diol OsO₄ Coupling1 Heck Coupling Products Alkene->Coupling1 Pd Catalyst N_Sub Amine/Azide Products Halide->N_Sub NaN₃, R₂NH O_Sub Ether/Ester Products Halide->O_Sub NaOR, RCO₂Na S_Sub Thiol/Thioether Products Halide->S_Sub NaSH, NaSR

Caption: Diversification pathways from the title building block.

Conclusion

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a strategically designed building block for pharmaceutical research. While its direct application is limited, its value lies in its facile conversion into more complex and reactive intermediates. The protocols provided herein offer robust and reproducible methods for its synthesis and derivatization, enabling researchers and drug development professionals to access a wide range of novel chemical entities for screening and lead optimization campaigns.

References

  • PrepChem. (n.d.). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. PrepChem.com. Retrieved from [Link]

  • Majetich, G., Hicks, R., & Okha, F. (1998). Pseudourea-mediated dehydration of tertiary and benzylic alcohols. New Journal of Chemistry, 22, 1143-1144. DOI: 10.1039/A807243D. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 2). Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 23). A review of homogeneous catalysts for the dehydration of alcohols to alkenes. Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • Brown, D. G., & Boström, J. (2015). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Journal of Medicinal Chemistry, 59(10), 4443-4458. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • ResearchGate. (2025, January). Transformation of benzyl and tertiary alkyl alcohols with alkyl.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-12, PPT-27. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11: Eliminations of benzylic systems. University of Calgary. Retrieved from [Link]

  • Stack Exchange. (2016, April 1). Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane. Retrieved from [Link]

  • Berger, F. M. (1954). The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (miltown), a new interneuronal blocking agent. Journal of Pharmacology and Experimental Therapeutics, 112(4), 413-23. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • BYJU'S. (n.d.). Grignard Reagents. Retrieved from [Link]

  • Sagar, S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112781. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-propanol,t-[1-14c]. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2007, December 31). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Australian Government Department of Health. (2013, November 22). 2-Propanol, 2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propanol (FDB003274). Retrieved from [Link]

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Preparation of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol from 4-chloro-2-methylbenzyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Scalable Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol via Grignard Chemistry

Executive Summary

This guide details the protocol for the preparation of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6).[1] This tertiary alcohol is a critical homobenzylic intermediate, often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) requiring a lipophilic, sterically defined linker.

The synthesis utilizes a two-step, one-pot Grignard reaction starting from 4-chloro-2-methylbenzyl chloride. Key challenges addressed in this protocol include the suppression of Wurtz coupling (dimerization) inherent to benzyl Grignard reagents and the management of exotherms during the acetone addition.

Chemical Strategy & Retrosynthesis

The target molecule is constructed via the nucleophilic addition of a benzylmagnesium species to a ketone.

  • Bond Formation: C(sp³)-C(sp³) bond construction between the benzylic carbon and the carbonyl carbon of acetone.

  • Key Intermediate: 4-Chloro-2-methylbenzylmagnesium chloride.

  • Critical Quality Attribute (CQA): Minimizing the formation of the homocoupled dimer 1,2-bis(4-chloro-2-methylphenyl)ethane.

Reaction Scheme:

ReactionScheme SM1 4-Chloro-2-methylbenzyl chloride (Starting Material) Grignard Intermediate: Benzylmagnesium Chloride SM1->Grignard Step 1: Insertion Reflux, I2 cat. Mg Mg / THF (Activation) Mg->Grignard Product Target Alcohol: 1-(4-Chloro-2-methylphenyl)- 2-methyl-2-propanol Grignard->Product Step 2: Addition 0°C to RT SideProduct Side Product: Wurtz Dimer Grignard->SideProduct High Conc. (Avoid) Acetone Acetone (Electrophile) Acetone->Product

Caption: Reaction pathway highlighting the critical intermediate and potential dimerization side-path.

Pre-Validation: The Self-Validating System

To ensure scientific integrity, the reaction setup is designed as a self-validating system. The operator does not proceed to Step 2 until Step 1 passes specific visual and thermal checkpoints.

CheckpointObservationScientific Causality
Activation Iodine color fades from brown to colorless.Mg surface oxide layer is breached; I₂ is consumed to form MgI₂.
Initiation Solvent turbidity + spontaneous reflux.Exothermic formation of the C-Mg bond indicates successful radical initiation.
Grignard Quality Solution turns dark grey/black.Presence of radical species and solvated electrons characteristic of active Grignard.
Quench Test Sample + H₂O → pH > 10.Hydrolysis of R-Mg-X releases OH⁻, confirming basicity (active reagent).

Detailed Experimental Protocol

Materials & Stoichiometry
  • 4-Chloro-2-methylbenzyl chloride (1.0 eq): The electrophile precursor.

  • Magnesium Turnings (1.2 eq): Excess ensures complete consumption of the halide.

  • Acetone (1.5 eq): Dry, reagent grade. Excess drives the equilibrium.

  • Tetrahydrofuran (THF): Anhydrous (Water < 50 ppm). Stabilizes the Grignard via coordination.

  • Iodine (Catalytic): Activator.[2]

Step 1: Preparation of Grignard Reagent

Objective: Generate the nucleophile while suppressing dimerization.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and cool under N₂ flow.

  • Activation: Charge Mg turnings (1.2 eq) and a crystal of Iodine. Dry stir for 5 mins to mechanically etch the Mg surface.

  • Solvent Charge: Add sufficient anhydrous THF to just cover the Mg turnings.

  • Initiation:

    • Prepare a solution of the benzyl chloride (1.0 eq) in THF (5-6 volumes relative to halide).

    • Add 5-10% of this solution to the Mg.[3]

    • Observation: If the yellow iodine color persists, gently heat with a heat gun. Disappearance of color and onset of bubbling indicates initiation.[2][4]

  • Propagation (The Critical Step):

    • Once initiated, add the remaining benzyl chloride solution dropwise over 60–90 minutes.

    • Control: Maintain a gentle reflux using the heat of reaction alone. If reflux stops, pause addition and apply external heat.

    • Why: High dilution of the halide prevents it from reacting with the already formed Grignard reagent (Wurtz coupling).

  • Maturation: After addition, reflux externally for 1 hour to ensure conversion. Cool to 0°C.

Step 2: Nucleophilic Addition to Acetone

Objective: Controlled formation of the tertiary alcohol.

  • Preparation: Dilute Acetone (1.5 eq) with an equal volume of anhydrous THF.

  • Addition: Add the Acetone solution dropwise to the cooled (0°C) Grignard slurry.

    • Caution: This reaction is highly exothermic. Maintain internal temperature < 20°C to prevent side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of the benzyl chloride spot and appearance of a more polar alcohol spot.

Step 3: Workup & Isolation
  • Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl).

    • Note: NH₄Cl buffers the pH, preventing acid-catalyzed dehydration of the tertiary alcohol to an alkene.

  • Extraction: Extract with Ethyl Acetate (3x). Combine organics.

  • Wash: Wash with Brine (1x) to remove magnesium salts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often solidifies upon standing. Recrystallize from Hexane/Ether or purify via vacuum distillation if high purity is required.

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Act Mg Activation (I2, THF) Start->Act Init Initiation Check: Color Loss + Exotherm? Act->Init Init->Act No (Retry) Add1 Slow Addition of Benzyl Halide (Control Wurtz Coupling) Init->Add1 Yes Reflux Reflux 1 hr -> Cool to 0°C Add1->Reflux Add2 Add Acetone (T < 20°C) Reflux->Add2 Quench Quench: Sat. NH4Cl Add2->Quench Isolate Extract -> Dry -> Concentrate Quench->Isolate

Caption: Operational workflow emphasizing the critical decision point at initiation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction fails to initiate Mg surface passivated (oxide layer).[3]Add 2-3 drops of 1,2-dibromoethane (entrainer) or mechanically crush Mg under N₂.
Low Yield / High Dimer Addition of halide was too fast.Decrease addition rate. Increase solvent volume (dilution favors Grignard over dimer).
Product is an Alkene Acidic workup was too harsh (dehydration).Use NH₄Cl instead of HCl for quenching. Keep workup cool.
Starting Material Remains Wet solvent quenched the Grignard.Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.

Safety & Compliance

  • Benzyl Halides: Potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

  • Grignard Reagents: Pyrophoric potential. Keep away from water and open air until quenched.

  • Exotherms: The reaction with acetone releases significant heat. Have an ice bath ready before starting addition.[5]

References

  • BenchChem. "Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis." BenchChem Application Library. Accessed October 2023. Link

  • PrepChem. "Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol."[6] PrepChem.com. Accessed October 2023. Link

  • National Institutes of Health (NIH). "1-(4-Chlorophenyl)-2-methylpropan-1-one | CID 72865." PubChem Database. Link

  • Organic Chemistry Portal. "Grignard Reaction: Mechanism and Side Reactions." Organic-Chemistry.org. Link

  • ChemScene. "1-(4-Chloro-2-methylphenyl)-2-methylpropan-2-ol Product Data." ChemScene Catalog. Link

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Functionalization of the tertiary hydroxyl group in 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of the Tertiary Hydroxyl Group in 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Executive Summary

This guide details the strategic functionalization of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (referred to herein as CMP-OH ). The target molecule features a tertiary hydroxyl group situated beta to an electron-rich aromatic ring. This structural motif presents a classic "reactivity paradox": the tertiary center is sterically hindered, resisting standard SN2 attack, yet electronically labile, making it prone to acid-catalyzed dehydration (elimination) to form the styrenyl alkene.

To bypass these limitations, this protocol rejects standard Williamson ether synthesis or Fischer esterification. Instead, we utilize Dual-Activation Acylation , Reductive Etherification , and the Ritter Reaction . These methods rely on stabilizing the transition state or exploiting the stable tertiary carbocation intermediate under controlled conditions.

Strategic Analysis & Reaction Pathways

The functionalization of CMP-OH requires selecting conditions that favor substitution over elimination. The tertiary carbon precludes back-side attack (SN2). Therefore, successful protocols must either activate the oxygen (for acylation) or generate a controlled carbocation (for amidation/etherification).

Key Structural Challenges:

  • Steric Hindrance: The gem-dimethyl group and the adjacent methylene-aryl tail block nucleophilic approach.

  • Elimination Risk: Acidic conditions at high temperatures will rapidly dehydrate CMP-OH to the corresponding alkene (isobutylene derivative), driven by conjugation with the aromatic ring if rearrangement occurs.

Decision Matrix: Reaction Pathway Selection

ReactionPathways CMP CMP-OH (Tertiary Alcohol) Carbocation Tertiary Carbocation (Intermediate) CMP->Carbocation Strong Acid (H2SO4/TfOH) Ester Tertiary Ester (Target 1) CMP->Ester MgBr2 / Et3N / Anhydride (Dual Activation) Elimination Alkene (Side Product) Carbocation->Elimination Heat / Weak Nu- Amide Tertiary Amide (Target 2) Carbocation->Amide Nitrile (R-CN) (Ritter Reaction) Ether Tertiary Ether (Target 3) Carbocation->Ether Alcohol + Silane (Reductive Etherification)

Figure 1: Strategic reaction pathways for CMP-OH. The green nodes represent desired outcomes, while the red node represents the primary failure mode (elimination).

Detailed Protocols

Protocol A: Esterification via MgBr₂-Mediated Dual Activation

Standard Steglich esterification (DCC/DMAP) often fails or proceeds glacially with hindered tertiary alcohols. This protocol uses Magnesium Bromide to coordinate the anhydride, enhancing its electrophilicity while the amine activates the alcohol.

Mechanism: Lewis acid (MgBr₂) coordination to the anhydride carbonyls + soft base catalysis.

Reagents:

  • CMP-OH (1.0 equiv)

  • Acid Anhydride (e.g., Acetic Anhydride, Benzoic Anhydride) (2.0 equiv)

  • Magnesium Bromide diethyl etherate (MgBr₂·OEt₂) (2.0 equiv)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solubilization: Dissolve CMP-OH (1.0 mmol, ~212 mg) in anhydrous DCM (5 mL).

  • Activation: Add MgBr₂·OEt₂ (2.0 mmol) followed by Et₃N (3.0 mmol).[1] The solution may become slightly cloudy. Stir for 15 minutes at Room Temperature (RT) to allow the magnesium alkoxide formation.

  • Acylation: Add the Acid Anhydride (2.0 mmol) dropwise.

  • Reaction: Stir at RT for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for CMP-OH (lower R_f) should disappear.

  • Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution (20 mL).

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with 0.5 M HCl (to remove amine), then Brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography on silica gel.

Expected Outcome: >85% yield of the tertiary ester.

Protocol B: Ritter Reaction (Tertiary Amide Synthesis)

This is the most robust method for converting the tertiary -OH to a C-N bond. The tertiary carbocation is trapped by a nitrile.

Reagents:

  • CMP-OH (1.0 equiv)

  • Nitrile (Acetonitrile for acetamide, Benzonitrile for benzamide) (Solvent or 5.0 equiv)

  • Sulfuric Acid (H₂SO₄), conc.[3] (1.5 equiv) or Triflic Acid (TfOH) (Catalytic)

  • Glacial Acetic Acid (Co-solvent)

Step-by-Step Methodology:

  • Setup: Use a screw-cap vial or flask equipped with a magnetic stir bar.

  • Mixing: Dissolve CMP-OH (1.0 mmol) in Glacial Acetic Acid (2 mL) and the chosen Nitrile (2 mL).

  • Acid Addition: Cool to 0°C in an ice bath. Add H₂SO₄ (1.5 mmol, ~80 µL) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 3–6 hours.

    • Note: If elimination is observed (alkene formation), switch to TfOH (10 mol%) at 0°C.

  • Quench: Pour onto crushed ice (20 g). The amide often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with EtOAc, wash with NaHCO₃ (to neutralize acid), and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Expected Outcome: N-tert-alkyl amide formation.

Protocol C: Reductive Etherification (Silane Method)

Williamson synthesis (NaH + Alkyl Halide) will cause E2 elimination on this substrate. This protocol uses a reductive approach compatible with tertiary alcohols.[4]

Reagents:

  • CMP-OH (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde for benzyl ether) (1.2 equiv)

  • Triethylsilane (Et₃SiH) (1.2 equiv)

  • Catalyst: Bismuth Trichloride (BiCl₃) (5 mol%) or Iron(III) Triflate (Fe(OTf)₃) (5 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Dry flask under Argon.

  • Addition: Combine CMP-OH (1.0 mmol), Aldehyde (1.2 mmol), and Et₃SiH (1.2 mmol) in MeCN (3 mL).

  • Catalysis: Add BiCl₃ (0.05 mmol) in one portion.

  • Reaction: Stir at RT. The reaction is typically fast (1–3 hours).

    • Mechanism:[2][3][4][5][6][7] The aldehyde is activated by the Lewis Acid, reacts with the alcohol to form a hemiacetal/oxocarbenium, which is then reduced by the silane.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ether.

  • Purification: Silica gel chromatography (Non-polar eluent).

Data Summary & Troubleshooting

Comparative Method Efficiency
MethodTarget BondReagent SystemRisk ProfileTypical Yield
Dual Activation C-O (Ester)MgBr₂ / Et₃N / AnhydrideLow (Mild conditions)85-95%
Ritter Reaction C-N (Amide)H₂SO₄ / R-CNMedium (Acid sensitivity)70-85%
Reductive Etherification C-O (Ether)Et₃SiH / BiCl₃ / R-CHOLow (No strong base)60-80%
Williamson Synthesis C-O (Ether)NaH / R-XHigh (Elimination) <10%
QC Validation Parameters (NMR)

Upon functionalization, the characteristic shifts of the gem-dimethyl protons on the propanol chain will change:

  • Starting Material (CMP-OH): ~1.2 ppm (Singlet, 6H).

  • Product (Ester/Ether): Downfield shift to ~1.4–1.5 ppm due to the deshielding effect of the new acyl/alkyl group.

  • Side Product (Alkene): Disappearance of the singlet; appearance of vinylic protons (~4.8–5.2 ppm) or methyl groups on a double bond (~1.7 ppm).

References

  • Vyas, D. M., et al. "Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine." The Journal of Organic Chemistry, vol. 67, no. 15, 2002, pp. 5438–5441. Link

  • Wada, M., et al. "Bismuth(III) Chloride-Catalyzed Reductive Etherification of Carbonyl Compounds with Alcohols." Tetrahedron Letters, vol. 43, no. 51, 2002, pp. 9397–9400. Link

  • Guérin, C., et al. "A New Simplified Method for Esterification of Secondary and Tertiary Alcohols." Synthetic Communications, vol. 27, no. 16, 1997, pp. 2777–2783. Link

  • Fernandes, R. A., et al. "Recent Advances in the Ritter Reaction." Chemical Reviews, vol. 112, no. 6, 2012. (General reference for Ritter protocols on tertiary alcohols). Link

Sources

Catalytic dehydration of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol to alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Dehydration of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Executive Summary

This application note details the protocol for the acid-catalyzed dehydration of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol to yield 1-(4-Chloro-2-methylphenyl)-2-methylpropene .

This transformation represents a classic E1 elimination of a tertiary alcohol. However, the specific substitution pattern—a benzylic-like position adjacent to a tertiary center—introduces critical regioselectivity considerations. The target product is the conjugated alkene (Zaitsev product), which is thermodynamically favored over the terminal alkene (Hofmann product) due to resonance stabilization with the aromatic ring.

Key Applications:

  • Synthesis of functionalized styrenes for polymerization.

  • Precursor generation for indane-based pharmaceutical intermediates (via subsequent cyclization).

  • Standardization of dehydration workflows for acid-sensitive benzylic alcohols.

Chemical Context & Mechanism

Substrate Analysis

The starting material is a tertiary alcohol with two distinct types of


-hydrogens available for elimination:[1][2][3][4]
  • Benzylic Hydrogens (C1): Located on the methylene group attached to the aromatic ring. Removal leads to a double bond conjugated with the

    
    -system of the benzene ring.
    
  • Methyl Hydrogens (C3): Located on the terminal gem-dimethyl groups. Removal leads to a non-conjugated terminal alkene.

Reaction Mechanism (E1 Pathway)

The reaction proceeds via a step-wise E1 mechanism:

  • Protonation: The hydroxyl group accepts a proton from the acid catalyst (

    
    ), converting the poor leaving group (-OH) into an excellent one (
    
    
    
    ).[5]
  • Carbocation Formation: Loss of water yields a tertiary carbocation. This is the rate-determining step.

  • Elimination: A base (water or conjugate base) abstracts a proton.[5]

    • Path A (Thermodynamic): Abstraction from C1 yields the conjugated alkene.

    • Path B (Kinetic): Abstraction from C3 yields the terminal alkene.

Under standard reflux conditions with azeotropic water removal, Path A dominates, typically yielding >95% of the conjugated product.

Mechanism Substrate Substrate (Tertiary Alcohol) Protonated Oxonium Ion (-OH2+) Substrate->Protonated + H+ (Catalyst) Carbocation Tertiary Carbocation Protonated->Carbocation - H2O (RDS) Product_A Major Product (Conjugated Alkene) Carbocation->Product_A - H+ (from C1) Thermodynamic Control Product_B Minor Product (Terminal Alkene) Carbocation->Product_B - H+ (from C3) Kinetic Control

Figure 1: Mechanistic pathway highlighting the bifurcation at the carbocation intermediate.

Experimental Protocol

Objective: Isolate >50g of 1-(4-Chloro-2-methylphenyl)-2-methylpropene with >98% purity.

Reagents & Equipment
ReagentRoleSpecs
Substrate Reactant>98% Purity
p-Toluenesulfonic Acid (pTSA) CatalystMonohydrate, 1-3 mol%
Toluene SolventACS Grade (Azeotrope former)
Hydroquinone Polymerization Inhibitor100-200 ppm
Sat. NaHCO₃ QuenchAqueous solution
Brine WashSaturated NaCl

Apparatus:

  • 3-Neck Round Bottom Flask (RBF).[6]

  • Dean-Stark Trap (Crucial for driving equilibrium).

  • Reflux Condenser.[6]

  • Temperature Probe.[7]

  • Magnetic Stirrer / Heating Mantle.[6]

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge the 3-neck RBF with 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (1.0 equiv).

  • Add Toluene (5-10 volumes relative to substrate mass). Toluene boils at 110°C, ideal for rapid dehydration without thermal degradation.

  • Add pTSA monohydrate (0.02 equiv / 2 mol%).

  • Critical Step: Add Hydroquinone (0.1 wt%) to prevent polymerization of the styrene-like product during heating.

  • Assemble the Dean-Stark trap and fill the trap arm with clean toluene. Attach the condenser.

Step 2: Dehydration (Reflux)

  • Heat the mixture to vigorous reflux (internal temp ~110-115°C).

  • Monitor water collection in the Dean-Stark trap. The theoretical volume of water (18 mL per mole of substrate) should be calculated beforehand.

  • Endpoint: Reaction is typically complete when water evolution ceases (approx. 2-4 hours).

  • Validation: Check by TLC (Solvent: 10% EtOAc/Hexane). The product will have a significantly higher Rf (non-polar) than the starting alcohol.

Step 3: Workup

  • Cool the reaction mixture to room temperature (20-25°C).

  • Wash the organic phase with Sat. NaHCO₃ (2 x 1 vol) to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash with Brine (1 x 1 vol).

  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate the solvent under reduced pressure (Rotovap) at 40-50°C.

Step 4: Purification

  • Method A (High Purity): Vacuum Distillation. The product is a high-boiling oil. Ensure high vacuum (<5 mmHg) to keep distillation temperature low and prevent polymerization.

  • Method B (Standard): If the crude purity is >95% by NMR, a simple filtration through a silica plug (eluting with Hexanes) removes polar impurities and oligomers.

Workflow Start Start: Dissolve Substrate in Toluene AddCat Add pTSA (2 mol%) & Hydroquinone Start->AddCat Reflux Reflux with Dean-Stark (Remove Water) AddCat->Reflux Check Water Evolution Ceased? TLC Check Reflux->Check Check->Reflux No Wash Wash: NaHCO3 -> Brine Check->Wash Yes Purify Vacuum Distillation or Silica Plug Wash->Purify

Figure 2: Operational workflow for the dehydration process.

Analytical Validation

To confirm the identity of 1-(4-Chloro-2-methylphenyl)-2-methylpropene and ensure no isomerization to the terminal alkene:

TechniqueParameterExpected Observation (Major Product)
1H NMR Vinyl ProtonSinglet at

~6.2–6.5 ppm. (The benzylic proton becomes vinylic).
1H NMR Methyl GroupsTwo distinct methyl singlets: one vinylic (~1.8 ppm) and one benzylic (~1.9 ppm).
1H NMR Terminal Isomer CheckAbsence of peaks at

~4.8–5.0 ppm (characteristic of terminal

).
GC-MS Molecular Ion

peak consistent with formula

(Mass ~180.6).

Interpretation: The key differentiator is the alkene proton.[3]

  • Conjugated Product:

    
    . One vinylic proton.
    
  • Terminal Product:

    
    . Two vinylic protons (terminal methylene).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Water not removed efficiently.Insulate the Dean-Stark arm; ensure vigorous reflux; add fresh toluene.
Polymerization (Gummy residue)Overheating or lack of inhibitor.Ensure Hydroquinone or BHT is added. Do not distill to dryness.
Isomerization to Terminal AlkeneKinetic trapping or insufficient equilibration.Extend reflux time to allow thermodynamic equilibration to the conjugated form.
Dark Coloration Oxidation or acid-charring.[8]Use

atmosphere; reduce pTSA loading; ensure pTSA is high quality (white crystals).

Safety & Hazards

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with gloves and eye protection.

  • Toluene: Flammable and reproductive toxin. Use in a well-ventilated fume hood.

  • Product (Styrene Derivative): Potential skin irritant and sensitizer. Handle as a potent chemical intermediate.

References

  • Preparation of Alkenes by Dehydration of Alcohols . LibreTexts Chemistry. Available at: [Link]

  • Acid-Catalyzed Dehydration of Alcohols . Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of indane derivatives via dehydration. Google Patents (Example of industrial relevance).

Sources

Application Note: Procedures for Handling Chlorinated Aromatic Tertiary Alcohols in the Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

This guide addresses the specific challenges associated with chlorinated aromatic tertiary alcohols (e.g., 2-(4-chlorophenyl)propan-2-ol). While ubiquitous in drug discovery as pharmacophores and chiral precursors, these compounds present a unique intersection of hazards: the toxicity/persistence of chlorinated aromatics and the chemical lability of tertiary benzylic alcohols.

Critical Technical Insight: The primary operational risk with this class is not just toxicity, but acid-catalyzed dehydration .[1] The tertiary benzylic carbocation intermediate is stabilized by resonance but destabilized inductively by the chlorine substituent. Despite this, the barrier to dehydration is low. Improper handling (e.g., acidic workups, storage in unbuffered silica) will quantitatively convert your target alcohol into a chlorinated styrene impurity, compromising assay data and yield.

Safety & Hazard Assessment (EHS)[1]

Toxicological Profile

Chlorinated aromatic compounds are lipophilic and can bioaccumulate. While the alcohol functionality increases polarity, the aryl chloride moiety dictates the primary toxicology.

Hazard ClassSpecific RiskMechanism/Notes
Acute Toxicity Oral/Dermal/InhalationChlorinated aromatics are often hepatotoxic (liver) and nephrotoxic (kidney).[1]
Irritation Skin & EyeTertiary alcohols are moderate irritants; chlorinated analogs can cause defatting dermatitis.[1]
Reactivity Dehydration (Violent) Contact with strong acids (H₂SO₄, HCl) generates isobutylene-like gases or polymerizable styrenes (exothermic).[1]
Environmental PersistenceThe C-Cl bond is resistant to biodegradation.[1] Do not discharge to sewer.
Engineering Controls & PPE[2][3]
  • Ventilation: All operations must occur within a certified fume hood (Face velocity: 0.5 m/s).

  • Glove Selection:

    • Standard Handling: Nitrile (0.11 mm) is sufficient for solid handling.[1]

    • Solution Handling: If dissolved in DCM or Chloroform, use PVA (Polyvinyl alcohol) or Silver Shield™ laminates. Nitrile degrades rapidly with chlorinated solvents.[1]

  • Eye Protection: Chemical splash goggles are mandatory.[1] Face shields required for Grignard initiation steps.[1]

Synthesis & Handling Protocol

Case Study: Synthesis of 2-(4-chlorophenyl)propan-2-ol via Grignard Reagent.

The "Self-Validating" Synthesis Workflow

This protocol uses a "mild quench" technique to prevent the immediate destruction of the product by acid hydrolysis.

Step 1: Reagent Preparation
  • Substrate: 4-Chloroacetophenone (Liquid) or 4-Chlorobenzophenone (Solid).[1]

  • Reagent: Methylmagnesium Bromide (3.0 M in Ether).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step 2: Reaction Execution
  • Flame-dry a 3-neck round bottom flask under Argon flow.

  • Charge 4-Chloroacetophenone (1.0 eq) in THF. Cool to 0°C.[1]

  • Critical Step: Add MeMgBr (1.2 eq) dropwise.[1] Control exotherm to <5°C.

    • Why? High temperatures promote Wurtz coupling side reactions on the aryl chloride ring.

  • Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the ketone spot.

Step 3: The "Buffered" Quench (Crucial)

Standard acid quenches (HCl) will destroy this product.

  • Prepare a saturated solution of Ammonium Chloride (NH₄Cl) .

  • Pour the reaction mixture slowly into the NH₄Cl solution at 0°C.

  • Mechanism: NH₄Cl provides a pH of ~5-6, sufficient to protonate the alkoxide (R-O⁻ → R-OH) but insufficient to protonate the alcohol (R-OH → R-OH₂⁺) which triggers dehydration.[1]

Step 4: Isolation
  • Extract with Diethyl Ether (x3).[1]

  • Wash organic layer with Brine.[1]

  • Dry over Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if it is slightly acidic.

  • Concentration: Rotary evaporate at <40°C . High bath temperatures can induce thermal elimination.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired pathway and the acid-catalyzed failure mode.

G Start 4-Chloroacetophenone Grignard Intermediate: Magnesium Alkoxide Start->Grignard + MeMgBr THF, 0°C Quench_Safe Quench: Sat. NH4Cl (pH ~6) Grignard->Quench_Safe Preferred Route Quench_Fail Quench: 1M HCl (pH <1) Grignard->Quench_Fail Avoid! Product Target: Tertiary Alcohol Quench_Safe->Product Protonation (No Elimination) Quench_Fail->Product Initial Protonation Carbocation Benzylic Carbocation (Unstable Intermediate) Product->Carbocation Excess H+ -H2O (Dehydration) SideProduct Impurity: Chlorinated Styrene Carbocation->SideProduct -H+

Figure 1: Reaction pathway highlighting the critical divergence between successful isolation (Green) and acid-catalyzed dehydration (Red).[1]

Stability & Storage Protocols

Chromatographic Purification Risks

Researchers often lose yield during column chromatography.[1]

  • The Problem: Silica gel is slightly acidic (pH 4-5). This is enough to dehydrate sensitive benzylic alcohols during a slow column run.

  • The Solution: Neutralize the silica. Pre-treat the column with 1% Triethylamine (Et₃N) in Hexane before loading the sample. This buffers the acidic sites on the silica surface.

Storage Conditions
  • Temperature: Store at 2-8°C.

  • Atmosphere: Argon or Nitrogen blanket.[1]

  • Container: Amber glass (to prevent potential photochemical homolysis of the C-Cl bond, though slow).[1]

  • Stabilizer: For long-term storage of large batches, traces of solid Na₂CO₃ can be added to the vial to scavenge any adventitious acid.

Waste Disposal & Decontamination[2][4][5][6][7]

Chlorinated waste requires strict segregation to prevent the formation of toxic byproducts (e.g., phosgene) during incineration if mixed improperly.[2]

Disposal Decision Tree

Waste Waste Waste Generated Type Is it the Pure Alcohol or Solution? Waste->Type Solid Solid/Pure Liquid Type->Solid Pure Solution Solution Type->Solution Dissolved Solid_Pack Pack in Lab Pack Label: 'Toxic, Chlorinated' Solid->Solid_Pack Halogenated Solvent is Halogenated? (DCM, CHCl3) Solution->Halogenated Bin_Hal DISPOSAL BIN A: Halogenated Organic Waste Halogenated->Bin_Hal Yes Halogenated->Bin_Hal No (But solute is chlorinated >2%) Bin_NonHal DISPOSAL BIN B: Non-Halogenated Organic Waste Halogenated->Bin_NonHal No (Trace solute <0.1%)

Figure 2: Segregation logic for chlorinated organic waste. Note that solutions containing significant amounts of chlorinated product must often be treated as halogenated waste even if the solvent is non-halogenated.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions - Mechanisms of Dehydration).[1]

  • Master Organic Chemistry. (2014). Acid-Base Reactions of Alcohols. Retrieved from [Link]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 4-(Chloromethyl)benzyl alcohol. Retrieved from [Link]

Sources

Scale-up synthesis methods for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

This application note details the process development and scale-up parameters for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol , a tertiary alcohol intermediate critical in the synthesis of specific agrochemicals and pharmaceutical scaffolds (e.g., sulfonylureas or tyrosinase inhibitors).

Synthesizing tertiary alcohols via Grignard reagents on a kilogram scale presents two primary safety and quality challenges:

  • Exotherm Control: The formation of the Grignard reagent and its subsequent addition to a ketone are highly exothermic.

  • Wurtz Coupling (The "Benzyl Problem"): Benzyl halides are notoriously prone to homocoupling (Wurtz reaction) during Grignard formation, leading to the impurity 1,2-bis(4-chloro-2-methylphenyl)ethane, which is difficult to separate from the target alcohol.

Route Selection: The Grignard Approach

While alternative routes exist (e.g., Friedel-Crafts alkylation or ester alkylation), the Grignard addition of 4-chloro-2-methylbenzyl chloride to acetone is selected for its atom economy and raw material availability. To mitigate the "Benzyl Problem," this protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) as the solvent, which has been proven to suppress Wurtz coupling significantly compared to THF or Diethyl Ether.[1]

Chemical Reaction Pathway

The synthesis consists of a two-stage one-pot reaction:

  • Formation: Magnesium insertion into 4-chloro-2-methylbenzyl chloride.

  • Addition: Nucleophilic attack on Acetone.

Diagram 1: Reaction Scheme & Competing Pathways

ReactionScheme SM1 4-Chloro-2-methylbenzyl chloride Grignard Grignard Intermediate (R-MgCl) SM1->Grignard Step 1: Mg Insertion (Exothermic) Wurtz IMPURITY (Wurtz Dimer) 1,2-bis(4-chloro-2-methylphenyl)ethane SM1->Wurtz Homocoupling (Avoid by Slow Addn) Mg Mg / 2-MeTHF Mg->Grignard Target TARGET PRODUCT 1-(4-Chloro-2-methylphenyl)- 2-methyl-2-propanol Grignard->Target Step 2: Acetone Addn (Exothermic) Grignard->Wurtz Acetone Acetone Acetone->Target

Caption: Reaction pathway highlighting the target synthesis and the critical Wurtz coupling side-reaction that must be suppressed via solvent selection and addition rate.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent System 2-Methyltetrahydrofuran (2-MeTHF)Higher boiling point (80°C) than THF; significantly reduces Wurtz dimerization [1].
Mg Activation Iodine (

) or DIBAL-H
Essential to minimize the "induction period" which can lead to thermal runaway.
Temperature (Step 1) 0°C to 10°CLow temperature suppresses side reactions; however, initiation must occur at ~25-30°C first.
Acetone Moisture < 0.05% w/wWater kills the Grignard reagent, lowering yield and generating the dechlorinated impurity (toluene derivative).
Quench pH Mild Acidic (NH4Cl)Strong acids can dehydrate the tertiary alcohol to the alkene (isobutylene derivative).

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. This reaction involves significant heat release.[2] Ensure the reactor is equipped with a reflux condenser and a reliable cooling jacket.

Materials
  • Precursor: 4-Chloro-2-methylbenzyl chloride (1.0 kg, 5.71 mol)

  • Reagent: Magnesium turnings (153 g, 6.28 mol, 1.1 eq) - Grade: Grignard turnings

  • Electrophile: Acetone (400 g, 6.85 mol, 1.2 eq) - Dried over molecular sieves

  • Solvent: 2-MeTHF (Anhydrous, 5.0 L total)

  • Activator: Iodine crystals (1-2 g)

Step 1: Grignard Reagent Formation
  • Reactor Setup: Purge a 10L jacketed glass reactor with Nitrogen (

    
    ) for 30 minutes. Ensure the system is strictly anhydrous.
    
  • Mg Loading: Charge Magnesium turnings (153 g) and Iodine (2 g).

  • Activation: Add minimal 2-MeTHF (approx. 300 mL) to cover the Mg. Stir gently. Heat jacket to 30°C until the iodine color fades (clear solution indicates activation).

  • Initiation:

    • Prepare a solution of the Benzyl Chloride (1.0 kg) in 2-MeTHF (3.0 L).

    • Add 5% of this solution to the reactor.

    • Observation: Watch for a temperature spike (exotherm) or reflux. Do not proceed until initiation is confirmed.

  • Controlled Addition:

    • Cool the reactor contents to 0-5°C .

    • Add the remaining Benzyl Chloride solution dropwise over 2-3 hours .

    • Control: Maintain internal temperature

      
      . If temp spikes, stop addition immediately.
      
  • Post-Stir: After addition, stir at 10°C for 1 hour. The mixture should be a dark grey/brown turbid solution.

Step 2: Acetone Addition
  • Preparation: Mix Acetone (400 g) with 2-MeTHF (1.0 L) to dilute the thermal impact.

  • Addition: With the reactor at 0°C , add the Acetone solution slowly over 2 hours.

    • Note: This step is extremely exothermic. Maximize cooling capacity.

  • Completion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • IPC (In-Process Control): Analyze by HPLC/GC. Target: < 2% unreacted Benzyl Chloride.

Step 3: Quench and Isolation[2]
  • Quench: Cool to 0°C. Slowly add Saturated Ammonium Chloride (

    
    , 3.0 L).
    
    • Caution: Massive gas evolution and solids precipitation (Mg salts).

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with 2-MeTHF (1.0 L).

  • Wash: Wash combined organics with Brine (2.0 L).

  • Concentration: Distill off 2-MeTHF under reduced pressure (keep bath < 50°C to prevent dehydration).

  • Purification: The crude oil often solidifies. Recrystallize from Hexane/Ethyl Acetate (9:1) if high purity is required, or distill (High Vacuum: ~130°C at 1-2 mmHg).

Process Logic & Troubleshooting

Diagram 2: Scale-Up Process Flow

ProcessFlow Start Start: N2 Purge Activation Mg Activation (Iodine, 30°C) Start->Activation Initiation Initiation Check (Add 5% SM, Wait for Exotherm) Activation->Initiation Initiation->Initiation If No Exotherm (Do NOT Add More SM) Addition1 Halide Addition (0-10°C, 3 hrs) Initiation->Addition1 If Initiated Addition2 Acetone Addition (0°C, Diluted) Addition1->Addition2 Quench NH4Cl Quench (pH Control) Addition2->Quench Workup Phase Sep & Distillation Quench->Workup

Caption: Operational workflow emphasizing the critical safety gate at the "Initiation Check" phase.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Exotherm at Start Mg surface passivated or wet solvent.Add DIBAL-H (1-2 mL) or fresh Iodine. Heat to 40°C. Do not add more halide until exotherm is observed.
High Wurtz Dimer Addition too fast or Temp too high.Reduce addition rate. Ensure solvent is 2-MeTHF.[1][3] Lower reaction temp to -5°C.
Low Yield Wet Acetone or "Stalled" Grignard.Dry Acetone over 3Å sieves. Ensure vigorous stirring (Grignards are slurries).
Cloudy Product Magnesium salts carryover.Improve aqueous wash or filter through Celite pad.

Analytical Quality Control

Method: GC-FID or HPLC-UV (220 nm).

  • Column: C18 (HPLC) or HP-5 (GC).

  • Retention Time Markers:

    • Acetone (Solvent front)

    • 4-Chloro-2-methylbenzyl chloride (Starting Material)

    • Target: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol[4]

    • Dimer Impurity: 1,2-bis(4-chloro-2-methylphenyl)ethane (Late eluter)

Specification for Acceptance:

  • Purity: > 98.0% (Area %)[4][5]

  • Wurtz Dimer: < 0.5%

  • Water Content (KF): < 0.1%

References

  • Kadam, A., et al. (2013).[1] "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry, 15, 1860-1864.

  • BenchChem. (2025).[1][6][7] "Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis." (Analogous Grignard protocols).[3][8]

  • PrepChem. "Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol."[9] (Protocol adaptation for chlorinated benzyl Grignards).

  • PubChem. "Compound Summary: 1-(4-Chlorophenyl)-2-methylpropan-1-one." (Physical property data for analogs).

Sources

Solvent selection for reactions involving 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Reactions of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary benzylic alcohol, a structural motif that confers a distinct and powerful reactivity profile. The key to unlocking its synthetic potential lies not in aggressive reagents but in the strategic selection of the reaction solvent. Due to the exceptional stability of the tertiary benzylic carbocation it readily forms, this substrate is predisposed to undergo reactions via unimolecular (S_N1/E1) pathways. This guide elucidates the mechanistic principles governing its reactivity and provides detailed, field-tested protocols for directing the reaction outcome towards either nucleophilic substitution or elimination, controlled primarily by the solvent environment.

Mechanistic Foundation: The Preeminence of the Tertiary Benzylic Carbocation

The reactivity of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is dominated by its ability to form a highly stabilized carbocation intermediate. The hydroxyl group, inherently a poor leaving group, is readily protonated under acidic conditions to form a hydronium ion, which departs as a neutral water molecule.[1][2] This rate-determining step generates a tertiary, benzylic carbocation.

This intermediate's stability is twofold:

  • Hyperconjugation: The electron-donating effects of the three methyl groups on the carbenium center help disperse the positive charge.

  • Resonance: The positive charge is significantly delocalized across the adjacent aromatic ring, creating multiple resonance contributors.

This inherent stability dramatically lowers the activation energy for carbocation formation, making S_N1 and E1 pathways exceptionally favorable.[2][3] Consequently, reaction control shifts away from the nucleophile's strength and towards the solvent's ability to stabilize this charged intermediate.

Caption: Formation and resonance stabilization of the key carbocation intermediate.

The Decisive Role of the Solvent

The solvent's primary role in S_N1/E1 reactions is to stabilize the transition state leading to the carbocation.[3][4] This stabilization is most effectively achieved through solvation. The choice of solvent is therefore the most critical experimental parameter.

Solvent Classes and Their Impact:
  • Polar Protic Solvents: (e.g., H₂O, Methanol, Ethanol, Acetic Acid). These are the premier choice for promoting S_N1/E1 reactions. Their high dielectric constants stabilize charged species, and their ability to form hydrogen bonds effectively solvates both the leaving group (water) and the carbocation intermediate, significantly accelerating the rate-determining step.[1][4]

  • Polar Aprotic Solvents: (e.g., Acetone, DMSO, DMF). These solvents have dipole moments and can solvate cations, but they lack the ability to hydrogen bond, making them less effective at solvating the leaving group. While reactions can proceed, they are typically much slower than in protic solvents.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents are generally unsuitable for generating carbocations due to their inability to stabilize charged intermediates. Their use can, in specialized cases, promote reactions via "tight ion pairs," where the leaving group and carbocation remain closely associated, which can sometimes influence stereochemical outcomes.[5][6]

Table 1: Properties of Representative Solvents
SolventClassDielectric Constant (ε) at 20°CBoiling Point (°C)Primary Application for this Substrate
WaterPolar Protic80.1100S_N1 (Hydrolysis), E1 (with acid)
MethanolPolar Protic32.765S_N1 (Solvolysis/Etherification)
EthanolPolar Protic24.578S_N1 (Solvolysis/Etherification)
Dichloromethane (DCM)Polar Aprotic9.140Poor choice; can be used for specific low-temp substitutions.
Tetrahydrofuran (THF)Polar Aprotic7.666Solvent for dehydration reactions.[7][8]
TolueneNonpolar2.4111Generally disfavored; may promote elimination at high temps.
n-HexaneNonpolar1.969Disfavored; can be used as a co-solvent to reduce polarity.[6]

Application Protocols: Steering Towards Substitution or Elimination

The following protocols are designed to be self-validating. Successful execution, confirmed by the described analytical methods, demonstrates a correct understanding and application of the solvent-selection principles.

Protocol A: Maximizing Nucleophilic Substitution (S_N1) - Synthesis of 1-(4-Chloro-2-methylphenyl)-1-methoxy-2-methylpropane

This protocol utilizes a polar protic solvent that also acts as the nucleophile (solvolysis), a classic strategy for favoring S_N1 reactions.

Objective: To achieve a high yield of the ether product while minimizing the competing elimination side-product.

Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (2.12 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous methanol. The methanol serves as both the solvent to stabilize the carbocation and the nucleophile.

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly add 2-3 drops of concentrated sulfuric acid to catalyze the protonation of the alcohol.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane:Ethyl Acetate). The starting material will have a lower Rf than the less polar ether product. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome & Validation:

  • Yield: >85% of the target ether.

  • ¹H NMR: Disappearance of the broad -OH singlet from the starting material and the appearance of a new singlet at ~3.2 ppm corresponding to the methoxy (-OCH₃) group.

  • IR Spectroscopy: Disappearance of the broad O-H stretch around 3400 cm⁻¹.

Protocol B: Maximizing Elimination (E1) - Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methylprop-1-ene

This protocol uses a strong, non-nucleophilic acid in a coordinating but non-nucleophilic solvent to promote the E1 pathway.[7][8]

Objective: To dehydrate the tertiary alcohol to form the corresponding alkene in high yield.

Methodology:

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (2.12 g, 10.0 mmol).

  • Solvent Addition: Dissolve the starting material in 20 mL of tetrahydrofuran (THF). THF is a polar aprotic solvent that can solvate the substrate but will not act as a competing nucleophile.[7]

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Cautiously add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction: Warm the reaction to 50 °C and stir for 1-2 hours. The formation of the more stable, trisubstituted alkene is favored according to Zaitsev's rule.[7] Monitor by TLC (Eluent: 100% Hexane), looking for the formation of a high-Rf, non-polar spot.

  • Workup: After completion, cool the reaction to room temperature and pour it over 50 g of ice-water.

  • Extraction: Transfer to a separatory funnel and extract with hexane (3 x 25 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkene.

Expected Outcome & Validation:

  • Yield: >90% of the target alkene.

  • ¹H NMR: Disappearance of signals corresponding to the alcohol and the appearance of new signals in the vinyl region (~5-6 ppm).

  • GC-MS: A mass spectrum corresponding to the molecular weight of the alkene (M-18 relative to starting material).

Workflow for Solvent and Pathway Selection

The following decision-making workflow can guide the experimental design process.

Solvent_Selection_Workflow start Desired Product? sub_product Substitution Product (e.g., Ether, Alkyl Halide) start->sub_product Substitution elim_product Elimination Product (Alkene) start->elim_product Elimination sub_q1 Is the Nucleophile also the Solvent? sub_product->sub_q1 elim_q1 Choose Reaction Conditions elim_product->elim_q1 solvolysis Use Nucleophile as Solvent (e.g., Methanol, Ethanol) Proceed with Protocol A. sub_q1->solvolysis Yes (Solvolysis) other_nuc Use a non-nucleophilic Polar Protic Solvent (e.g., Acetic Acid) + Add desired nucleophile. sub_q1->other_nuc No acid_cat Use catalytic strong, non-nucleophilic acid (H₂SO₄) in a non-nucleophilic polar solvent (THF). Proceed with Protocol B. elim_q1->acid_cat Acid-Catalyzed Dehydration

Caption: Decision workflow for selecting the optimal solvent system.

References

  • PrepChem. Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one. Available at: [Link]

  • OpenOChem Learn. SN1 - Effect of the Solvent. Available at: [Link]

  • Wasson, B.K. Fundamentals of Organic Chemistry, 7.5 Characteristics of the SN1 Reaction. Available at: [Link]

  • Gouverneur, V., & Sepe, V. (2017). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Beilstein Journal of Organic Chemistry, 13, 2819–2836. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Isenegger, P. G., et al. (2019). Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. Nature Catalysis, 2, 888–894. Available at: [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available at: [Link]

  • MDPI. Cp2TiCl2—Catalyzed Synthesis of Tertiary Alcohols by the Reaction of AlCl3 with Ketones and Aryl Olefins. Available at: [Link]

  • Chemistry LibreTexts. (2024). 3.7: Reactions of Alcohols. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol. This tertiary alcohol is a key intermediate in various research and development applications. Its synthesis, while straightforward in principle, often presents challenges that can impact yield and purity. The most reliable and common laboratory-scale approach involves the Grignard reaction, specifically the addition of a methylmagnesium halide to the precursor ketone, 4'-Chloro-2'-methylacetophenone.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, optimized protocols to help you navigate the complexities of this synthesis and achieve high-yield, high-purity results. Our focus is on explaining the causality behind each experimental step, empowering you to make informed decisions in your work.

Section 1: Synthesis Overview and Workflow

The recommended synthetic pathway consists of two primary stages:

  • Friedel-Crafts Acylation: Synthesis of the ketone intermediate, 4'-Chloro-2'-methylacetophenone, from 3-chlorotoluene and an acetylating agent.

  • Grignard Reaction: Addition of methylmagnesium bromide (CH₃MgBr) to the ketone to form the target tertiary alcohol.

Below is a high-level workflow diagram illustrating the complete synthetic process.

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Grignard Reaction 3-Chlorotoluene 3-Chlorotoluene FC_Reaction Friedel-Crafts Acylation 3-Chlorotoluene->FC_Reaction Acetyl_Chloride Acetyl Chloride / AlCl₃ Acetyl_Chloride->FC_Reaction Ketone_Workup Aqueous Work-up & Purification FC_Reaction->Ketone_Workup Ketone 4'-Chloro-2'-methylacetophenone Ketone_Workup->Ketone Grignard_Reaction Grignard Addition Ketone->Grignard_Reaction Intermediate MeMgBr Methylmagnesium Bromide MeMgBr->Grignard_Reaction Grignard_Workup Quench (NH₄Cl) & Purification Grignard_Reaction->Grignard_Workup Final_Product 1-(4-Chloro-2-methylphenyl)- 2-methyl-2-propanol Grignard_Workup->Final_Product

Caption: High-level workflow for the two-stage synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a problem-and-solution format.

Problem 1: Low or No Yield of the Tertiary Alcohol in the Grignard Step

  • Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 4'-Chloro-2'-methylacetophenone. What is the likely cause?

    A: This is one of the most common failure modes and typically points to issues with the Grignard reagent itself.

    • Cause A: Presence of Moisture. Grignard reagents are potent bases and will be rapidly "quenched" (i.e., destroyed) by any protic species, with water being the most common culprit.[1][2] This includes moisture in your glassware, solvents, starting ketone, or from the atmosphere.

      • Solution: All glassware must be rigorously dried before use, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[1][2] Solvents like diethyl ether or THF must be anhydrous grade and handled under an inert atmosphere.[2] If your starting ketone is a solid, ensure it is dry; if it's an oil, ensure it is free of dissolved water.

    • Cause B: Poor Quality or Old Grignard Reagent. If you are using a commercially supplied Grignard reagent, its titer (active concentration) may have decreased over time due to slow reaction with atmospheric moisture or oxygen.

      • Solution: It is always best practice to either use a freshly opened bottle of commercial Grignard reagent or to titrate it before use to determine its active concentration. If preparing the reagent in situ, ensure the magnesium turnings are fresh and the surface is activated.[3][4]

    • Cause C: Insufficient Reagent. Underestimating the amount of Grignard reagent needed is a common error.

      • Solution: Use a slight excess of the Grignard reagent (typically 1.2-1.5 equivalents) relative to the ketone to ensure the reaction goes to completion and to compensate for any minor, unavoidable quenching.[5]

Problem 2: Significant Byproduct Formation

  • Q: After workup, I've isolated my starting ketone and a significant amount of a nonpolar byproduct, but very little of my desired alcohol. What is happening?

    A: This often points to side reactions competing with the desired nucleophilic addition.

    • Cause A: Enolization of the Ketone. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming a magnesium enolate.[6][7] This is particularly prevalent with sterically hindered ketones. During aqueous workup, this enolate is simply protonated back to the starting ketone, leading to low conversion.

      • Solution: Add the ketone solution slowly to the Grignard reagent solution at a low temperature (e.g., 0 °C). This maintains a high concentration of the Grignard reagent relative to the ketone, favoring nucleophilic addition over enolization. Avoid high reaction temperatures, which can also favor enolization.

    • Cause B: Wurtz-Type Coupling. If you are preparing the Grignard reagent in situ, a common side reaction is the coupling of the organomagnesium halide with unreacted aryl halide, which would produce 4,4'-dichloro-2,2'-dimethylbiphenyl.

      • Solution: This is minimized by ensuring a smooth and steady initiation of the Grignard formation and by avoiding high local concentrations of the aryl halide. Adding the halide solution slowly to the magnesium turnings is crucial.[1]

G start Low Yield or Byproduct Formation q1 Is starting ketone recovered? start->q1 cause1 Primary Cause: Enolization q1->cause1 Yes q2 Is Grignard reagent commercial or freshly made? q1->q2 No ans1_yes Yes ans1_no No sol1 Solution: - Add ketone slowly to Grignard - Maintain low temperature (0 °C) cause1->sol1 cause2 Primary Cause: - Quenched/degraded reagent - Insufficient equivalents q2->cause2 Commercial cause3 Primary Cause: - Poor Grignard formation - Wurtz coupling byproduct q2->cause3 Freshly Made ans2_comm Commercial ans2_fresh Freshly Made sol2 Solution: - Use fresh/titrated reagent - Ensure anhydrous conditions - Use 1.2-1.5 equivalents cause2->sol2 sol3 Solution: - Activate Mg surface - Slow addition of halide - Ensure anhydrous conditions cause3->sol3 G Ketone 4'-Chloro-2'-methylacetophenone (Electrophile) Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Grignard CH₃-MgBr (Nucleophile) Grignard->Ketone Nucleophilic Attack Workup Quench (H⁺ source, e.g., NH₄Cl) Intermediate->Workup Protonation Product Target Tertiary Alcohol Workup->Product

Sources

Preventing dehydration side reactions of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol .

This molecule is a sterically hindered, benzyl-adjacent tertiary alcohol. While standard aliphatic tertiary alcohols are prone to elimination, this specific substrate is exceptionally sensitive. The dehydration yields a highly conjugated alkene (1-(4-chloro-2-methylphenyl)-2-methylprop-1-ene), which acts as a massive thermodynamic sink. Even trace acidity during workup or purification will rapidly trigger an E1 dehydration mechanism 1.

Mechanistic Insight: The "Why" Behind the Degradation

To stop product loss, we must first understand the causality of the degradation. The E1 dehydration pathway is initiated by the protonation of the tertiary hydroxyl group. Once water leaves, the resulting tertiary carbocation is heavily stabilized by hyperconjugation from the adjacent methyl groups. The subsequent loss of a benzylic proton is extremely fast because it forms a double bond that is fully conjugated with the aromatic ring 2.

E1_Mechanism A Tertiary Alcohol 1-(4-Chloro-2-methylphenyl) -2-methyl-2-propanol B Protonated Alcohol (Alkyloxonium Ion) A->B H+ (Acid) C Tertiary Carbocation Intermediate B->C -H2O (Slow) D Conjugated Alkene (Dehydration Product) C->D -H+ (Fast)

E1 Dehydration Pathway of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Troubleshooting Guide & Methodologies

Issue 1: Massive Product Loss During Reaction Quench

Symptom: Your Grignard addition or reduction reaction shows complete conversion to the alcohol on TLC, but after workup, NMR shows almost entirely the alkene byproduct. Causality: Standard protocols often call for quenching organometallic reactions with 1M HCl or saturated NH₄Cl. As the acid neutralizes the basic reaction mixture, localized acidic "hotspots" form. Because the thermodynamic drive to form the conjugated alkene is so high, these transient acidic zones instantly catalyze dehydration 3.

Field-Proven Protocol: The "Reverse Quench"

  • Prepare a quenching bath containing a 1:1 mixture of saturated aqueous NaHCO₃ and crushed ice in a large Erlenmeyer flask.

  • Transfer your crude reaction mixture dropwise into the vigorously stirred cold quenching bath. (Causality: Dropping the reaction into a vast excess of cold base ensures the bulk pH remains >8 at all times, completely preventing E1 initiation).

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE). Avoid dichloromethane, which can trap trace HCl.

  • Dry the combined organic layers over anhydrous Na₂SO₄. Do not use MgSO₄ , as it is mildly acidic.

Issue 2: Degradation During Silica Gel Chromatography

Symptom: The crude NMR looks clean, but after running a flash column, the isolated fractions contain 40-60% alkene. Causality: Silica gel is not neutral; its surface is populated with acidic silanol groups (pKa ~4.5–5.5). For highly sensitive tertiary alcohols, silica acts as a highly efficient heterogeneous catalyst for dehydration 4.

Self-Validating Diagnostic: The 2D TLC Test To prove silica is destroying your product, spot your crude mixture in the bottom-left corner of a square TLC plate. Develop it normally, let it dry for 10 minutes, rotate the plate 90 degrees, and develop it again. If your tertiary alcohol spot shows a second, higher Rf spot (the alkene) trailing horizontally from it after the second run, the silica is actively dehydrating your compound on the plate.

Field-Proven Protocol: Et₃N-Deactivated Chromatography

  • Prepare your eluent system (e.g., Hexanes/EtOAc) and spike it with 1% (v/v) triethylamine (Et₃N) .

  • Slurry pack your silica gel column using this Et₃N-spiked eluent.

  • Flush the column with at least 3 column volumes (CV) of the spiked eluent. (Causality: The Et₃N irreversibly binds to and neutralizes the acidic silanol sites on the silica surface).

  • Load the crude 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol and elute normally.

Purification_Workflow Start Crude Reaction Mixture Q1 Acidic Quench Required? Start->Q1 Quench Reverse Quench into Cold aq. NaHCO3 Q1->Quench Yes Extract Extract (MTBE/EtOAc) Keep T < 25°C Q1->Extract No Quench->Extract Q2 Chromatography Method? Extract->Q2 Silica Standard Silica Gel (Acidic pH 4.5-5.5) Q2->Silica Alumina Neutral Alumina or 1% Et3N-treated Silica Q2->Alumina Fail Product Loss (Alkene Formation) Silica->Fail Success Pure Tertiary Alcohol Recovered Alumina->Success

Troubleshooting Workflow for Workup and Purification of Acid-Sensitive Alcohols.

Quantitative Data Summary

The following table summarizes the expected dehydration rates of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol under various standard laboratory conditions, based on empirical kinetic vulnerabilities:

Workup / Purification ConditionTemperature (°C)Additive / BufferObserved Dehydration (%)Recommendation
Acidic Quench (1M HCl)25None> 85%Avoid Completely
Standard Silica Gel Column25None40 - 60%Avoid
Neutral Workup (H₂O only)25None15 - 30%Sub-optimal
Basic Quench (Aq. NaHCO₃)< 10NaHCO₃ (aq)< 2%Highly Recommended
Buffered Silica Gel Column251% Triethylamine< 5%Recommended
Neutral Alumina Column25None< 1%Gold Standard

Frequently Asked Questions (FAQs)

Q: Why does my NMR show a strong singlet around ~6.3 ppm after rotary evaporation? A: This is the benzylic alkene proton of the dehydrated byproduct, 1-(4-chloro-2-methylphenyl)-2-methylprop-1-ene. The extensive conjugation with the aromatic ring shifts this proton significantly downfield. Its appearance means your compound dehydrated during solvent removal. To prevent this, add a drop of Et₃N to your flask before concentrating, and keep the water bath strictly below 30 °C.

Q: Can I store the purified tertiary alcohol at room temperature? A: No. Even trace impurities or the slightly acidic surface of standard borosilicate glass can auto-catalyze dehydration over time. Store the compound at -20 °C in base-washed, tightly sealed glassware.

Q: I need to perform an esterification on this alcohol. How can I prevent elimination? A: Standard Fischer esterification (acid-catalyzed) is impossible for this substrate. You must use mild, base-driven conditions. Steglich esterification (DCC/DMAP) is recommended, but keep reaction temperatures low to prevent DMAP-induced elimination of activated intermediates 3.

References

1.[1] Title: 8.8: Alkene Synthesis by Dehydration of Alcohols - Chemistry LibreTexts Source: libretexts.org URL: [Link]

2.[4] Title: Improved Method for Dehydrating Secondary Alcohols Using Inorganic Sulfates Supported on Silica in Refluxing Octane Source: acs.org URL: [Link]

4.[2] Title: Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides Source: mdpi.com URL: [Link]

Sources

Technical Support Center: Purification of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the isolation and purification of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Synthesizing this tertiary alcohol typically involves the Grignard addition of 4-chloro-2-methylbenzylmagnesium chloride to acetone. While the carbon-carbon bond formation is robust, the subsequent purification is notoriously difficult. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration, and benzylic Grignard reagents are prone to radical-mediated homocoupling. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure high-purity isolation.

Mechanistic Pathways & Impurity Profiling

Understanding the chemical behavior of your intermediates is the first step in troubleshooting. The diagram below illustrates the competing pathways during the reaction and workup phases.

MechanisticPathway SM 4-Chloro-2-methylbenzyl Magnesium Chloride + Acetone Wurtz Wurtz Homocoupling (Bibenzyl Impurity) SM->Wurtz Radical Side Reaction Alkoxide Magnesium Alkoxide Intermediate SM->Alkoxide Nucleophilic Addition Target 1-(4-Chloro-2-methylphenyl) -2-methyl-2-propanol Alkoxide->Target sat. NH4Cl Quench (pH ~7) Dehydration Alkene Derivative (Dehydration Impurity) Alkoxide->Dehydration Strong Acid Quench Target->Dehydration Thermal Stress (>40 °C)

Figure 1: Reaction pathways and impurity formation during Grignard synthesis.

Quantitative Impurity Profile

To effectively separate the target compound, you must leverage the distinct physical properties of each byproduct. Table 1 summarizes the expected chromatographic behavior.

Table 1: Impurity Profile and Chromatographic Behavior (Silica Gel, Hexanes:EtOAc 9:1)

Impurity / ComponentOrigin / CausalityTLC RfPhysical StateRemoval Strategy
1,2-Bis(4-chloro-2-methylphenyl)ethane Wurtz homocoupling during Grignard initiation.~ 0.95SolidIsocratic elution with 100% Hexanes; Trituration.
1-(4-Chloro-2-methylphenyl)-2-methylpropene Acid-catalyzed E1 elimination or thermal stress.~ 0.85OilIsocratic elution with 100% Hexanes.
1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol Target Product ~ 0.40 Oil/Solid Gradient elution (5–10% EtOAc in Hexanes).
Unreacted Acetone / Aldol Byproducts Excess reagent or enolization side-reactions.0.10 - 0.30LiquidEvaporation in vacuo; Aqueous washing.

Troubleshooting Guides & FAQs

Q: My isolated product contains a significant amount of an alkene derivative. How did this happen? A: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary alcohol, making it highly susceptible to acid-catalyzed dehydration via an E1 mechanism. The resulting tertiary carbocation is exceptionally stable due to hyperconjugation from the gem-dimethyl groups and the adjacent benzylic position. Causality & Solution: Dehydration typically occurs if strong acids (e.g., HCl or H₂SO₄) are used during the quench[1]. Always quench the magnesium alkoxide intermediate with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to maintain a near-neutral pH[1]. Furthermore, standard distillation of tertiary alcohols can lead to thermal degradation; thus, careful temperature control during solvent removal is required[2].

Q: I detected a highly non-polar impurity near the solvent front on my TLC. What is it, and how do I remove it? A: This is likely the homocoupled dimer, 1,2-bis(4-chloro-2-methylphenyl)ethane. Benzylic halides are particularly prone to Wurtz-type coupling due to the stability of the benzylic radical intermediate formed during the magnesium insertion step. Causality & Solution: Bibenzyl derivatives are highly non-polar[1]. They can be effectively separated from the more polar tertiary alcohol using silica gel chromatography. Flush the column with 2–3 column volumes of 100% hexanes to completely elute the dimer before increasing the solvent polarity to elute your product.

Q: During workup, my extraction formed a thick, unmanageable emulsion. How do I resolve this? A: Emulsions in Grignard workups are typically caused by the precipitation of gelatinous magnesium hydroxide (Mg(OH)₂) or basic magnesium salts when the aqueous quench is insufficiently acidic to fully solubilize them[2]. Causality & Solution: While strong acids easily dissolve these salts, they must be avoided here to prevent product dehydration[1]. If saturated NH₄Cl is insufficient to break the emulsion, add a small amount of Rochelle's salt (potassium sodium tartrate) to chelate the magnesium ions, or filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates before phase separation.

Q: My yield is significantly lower than the theoretical yield, and I recovered unreacted acetone. Why? A: Low yields often stem from the Grignard reagent acting as a base rather than a nucleophile. Acetone possesses acidic α-protons. If the nucleophilic addition is slow, the Grignard reagent will deprotonate the acetone to form an enolate, which simply reverts to acetone during the aqueous workup[1]. Causality & Solution: To favor nucleophilic addition over enolization, ensure the Grignard reagent concentration is accurately determined via titration prior to use. Add the acetone slowly to the Grignard solution at reduced temperatures (0 °C) to kinetically favor the addition pathway[1].

Validated Experimental Protocols

The following protocol is a self-validating system designed to prevent dehydration and ensure maximum recovery of the tertiary alcohol.

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench: sat. NH4Cl (0 °C) Crude->Quench Extract Extraction: EtOAc / H2O Quench->Extract OrgPhase Organic Phase (Product + Impurities) Extract->OrgPhase Top Layer AqPhase Aqueous Phase (Mg Salts) Extract->AqPhase Bottom Layer Dry Dry (Na2SO4) & Concentrate (Water bath <35 °C) OrgPhase->Dry Chrom Silica Chromatography (Hexanes -> 10% EtOAc) Dry->Chrom Pure Pure Tertiary Alcohol Chrom->Pure

Figure 2: Step-by-step liquid-liquid extraction and chromatographic purification workflow.

Step-by-Step Workup and Chromatography
  • Mild Quenching: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add a saturated aqueous solution of NH₄Cl dropwise until effervescence ceases.

    • Self-Validating Step: Test the aqueous phase with pH paper. It should read between pH 7–8. If it is highly acidic (< pH 4), there is an immediate risk of product dehydration.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Pro-Tip: If an emulsion forms, filter the biphasic mixture through a 1-inch pad of Celite in a sintered glass funnel, washing the pad with excess EtOAc.

  • Washing and Drying: Wash the combined organic layers with brine to remove residual water and water-soluble acetone aldol byproducts. Dry the organic phase over anhydrous Na₂SO₄.

    • Self-Validating Step: Spot the dried organic phase on a TLC plate alongside the starting benzylic chloride. The complete disappearance of the UV-active starting material confirms successful Grignard conversion.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Critical Parameter: Keep the rotary evaporator water bath strictly below 35 °C to prevent thermal dehydration of the tertiary alcohol.

  • Silica Gel Chromatography:

    • Dry-load the crude oil onto a small amount of silica gel.

    • Pack a column with silica gel using 100% Hexanes.

    • Elute with 2 column volumes of 100% Hexanes to flush out the non-polar Wurtz coupling dimer and any alkene dehydration products.

    • Gradually increase polarity to 95:5 Hexanes:EtOAc, then 90:10 Hexanes:EtOAc to elute the pure 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

References

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem
  • Troubleshooting low yield in Grignard synthesis of tertiary alcohols - Benchchem
  • Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. - Chegg.

Sources

Technical Support Center: Grignard Formation for 4-chloro-2-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for the formation of the Grignard reagent from 4-chloro-2-methylbenzyl chloride. This specific substrate presents unique challenges due to the reactivity of the benzylic chloride and the presence of a second aryl chloride. This document is intended for researchers, scientists, and professionals in drug development who may encounter difficulties with this synthesis.

Introduction: The Challenge of 4-chloro-2-methylbenzylmagnesium chloride

The synthesis of Grignard reagents from benzyl halides is often complicated by a significant side reaction known as Wurtz coupling.[1][2] This occurs when the newly formed Grignard reagent (R-MgX) reacts with the starting benzyl halide (R-X) to form a dimer (R-R).[1] This not only reduces the yield of the desired Grignard reagent but also complicates purification.[1] The reactivity of benzylic halides makes them particularly prone to this side reaction.[3][4]

Furthermore, the presence of two halide-substituted positions on 4-chloro-2-methylbenzyl chloride requires careful control of reaction conditions to ensure the selective formation of the Grignard reagent at the benzylic position without disturbing the aryl chloride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?

A1: Failure to initiate is a frequent issue in Grignard synthesis and is almost always due to a passivating layer of magnesium oxide (MgO) on the magnesium surface or the presence of moisture.[5][6][7]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried under vacuum or oven-dried at >120°C and cooled under an inert atmosphere (Nitrogen or Argon).[6][7] Solvents must be strictly anhydrous, as even trace amounts of water will quench the Grignard reagent.[8][9]

    • Activate the Magnesium Surface: The unreactive MgO layer must be bypassed.[7][10]

      • Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere can break up the oxide layer and expose a fresh metal surface.[11][12] Crushing the turnings with a glass rod can also be effective.[11]

      • Chemical Activation: The use of initiators is highly recommended.[13]

        • Iodine (I₂): Add a single crystal of iodine to the flask.[6] Gentle warming until the iodine sublimes and the purple color disappears indicates activation.[1][14]

        • 1,2-Dibromoethane (DBE): A few drops of DBE react with magnesium to produce ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[13][15] The evolution of gas is a clear visual indicator of successful activation.[15]

      • Localized Heating: Gentle warming of the flask with a heat gun at the point of reagent concentration can often provide the necessary activation energy.[6] Once initiated, the reaction is exothermic and may require cooling.[8][13]

Q2: I'm observing a high yield of the Wurtz coupling byproduct, 1,2-bis(4-chloro-2-methylphenyl)ethane. How can I minimize this?

A2: A high proportion of Wurtz coupling is a major issue with reactive halides like benzyl chlorides.[4][16] This side reaction is favored by high local concentrations of the alkyl halide, elevated temperatures, and certain solvents.[1]

  • Troubleshooting Steps:

    • Slow, Controlled Addition: Add the 4-chloro-2-methylbenzyl chloride solution dropwise to the magnesium suspension.[1] This prevents a buildup of the unreacted halide, which would otherwise react with the newly formed Grignard reagent.[1]

    • Dilute Conditions: Using a more dilute solution of the benzyl chloride can also help to minimize the local concentration.[3]

    • Temperature Control: The Grignard formation is exothermic.[8] Maintain a controlled temperature, often between 0–25°C, to manage the reaction's exothermicity and disfavor the Wurtz coupling.[6]

    • Solvent Choice: The choice of ethereal solvent is critical. While Tetrahydrofuran (THF) is a common solvent for Grignard reactions due to its excellent solvating properties, it can promote Wurtz coupling with benzylic halides.[1][6][17] Diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) often provide a better ratio of Grignard product to the Wurtz byproduct.[1][4]

SolventProduct to Wurtz Byproduct Ratio (Benzyl Chloride)
Diethyl Ether (Et₂O)90 : 10
Tetrahydrofuran (THF)30 : 70
2-Methyltetrahydrofuran (2-MeTHF)90 : 10
Data adapted from studies on benzyl chloride Grignard reactions, demonstrating a significant solvent effect.[4]
Q3: My reaction mixture turned dark brown or black, and my yield was very low. What happened?

A3: A dark, tarry reaction mixture often indicates decomposition of the Grignard reagent or significant side reactions.[6] Benzylic Grignard reagents can be thermally unstable.

  • Troubleshooting Steps:

    • Avoid Prolonged Heating: Once the reaction is initiated and proceeding at a steady rate, avoid excessive heating.[6] If reflux is necessary, maintain it gently and for the minimum time required for the magnesium to be consumed.[9]

    • Use Promptly: Grignard reagents, especially reactive ones like benzylmagnesium halides, are best used immediately after their preparation.[6]

Q4: Is there a risk of the Grignard reagent forming at the aryl chloride position?

A4: Aryl chlorides are generally less reactive than benzylic chlorides for Grignard formation.[18] Under standard conditions, the reaction will overwhelmingly favor the formation of the benzylic Grignard reagent. However, prolonged reaction times or excessively high temperatures could potentially lead to side reactions involving the aryl chloride. It is crucial to monitor the reaction and use the reagent promptly once the magnesium is consumed.

Visualizing the Process

Grignard Formation and Wurtz Coupling

cluster_0 Desired Pathway: Grignard Formation cluster_1 Side Reaction: Wurtz Coupling Start 4-chloro-2-methylbenzyl chloride + Mg Grignard 4-chloro-2-methylbenzylmagnesium chloride Start->Grignard in Ether (Et2O or 2-MeTHF) Grignard_side 4-chloro-2-methylbenzylmagnesium chloride Wurtz 1,2-bis(4-chloro-2-methylphenyl)ethane Grignard_side->Wurtz Start_side 4-chloro-2-methylbenzyl chloride Start_side->Wurtz

Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.

Troubleshooting Workflow

Start Reaction Fails to Initiate Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents) Start->Check_Moisture Activate_Mg Activate Magnesium Surface (I₂, DBE, Mechanical) Check_Moisture->Activate_Mg Dry Initiated Reaction Initiates Activate_Mg->Initiated Activated Low_Yield Low Yield / High Wurtz Product Initiated->Low_Yield Check_Addition Slow Halide Addition Rate? Low_Yield->Check_Addition Check_Temp Controlled Temperature? Check_Addition->Check_Temp Yes Check_Solvent Using Et₂O or 2-MeTHF? Check_Temp->Check_Solvent Yes Optimized Yield Improved Check_Solvent->Optimized Yes

Caption: A logical workflow for troubleshooting common Grignard formation issues.

Experimental Protocols

Protocol 1: Activation of Magnesium with 1,2-Dibromoethane

This protocol is a reliable method for activating magnesium turnings.[15]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place the required amount of magnesium turnings (typically 1.2 equivalents relative to the benzyl chloride).[19]

  • Solvent Addition: Add a minimal amount of anhydrous diethyl ether or 2-MeTHF to just cover the magnesium turnings.[15]

  • Activation: Add a few drops of 1,2-dibromoethane to the stirred suspension.

  • Observation: The onset of activation is indicated by the evolution of ethylene gas (bubbling).[15] Gentle warming with a heat gun may be applied if the reaction does not start spontaneously.[15]

  • Readiness: Once bubbling subsides, the activated magnesium is ready for the Grignard synthesis.

Protocol 2: Synthesis of 4-chloro-2-methylbenzylmagnesium chloride

This protocol outlines a standard laboratory procedure designed to minimize Wurtz coupling.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.

  • Magnesium Activation: Activate the magnesium using Protocol 1 or by adding a single crystal of iodine and gently warming.[1]

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-chloro-2-methylbenzyl chloride (1.0 eq.) in anhydrous diethyl ether or 2-MeTHF.

  • Initiation: Add a small portion (~5-10%) of the halide solution to the activated magnesium suspension.[7] The reaction should initiate, as evidenced by gentle bubbling, a slight exotherm, or the appearance of a gray, cloudy suspension.[1][19]

  • Controlled Addition: Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle, steady reflux.[1] Use an ice bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has been consumed.[7]

  • Usage: The resulting greyish solution of 4-chloro-2-methylbenzylmagnesium chloride should be used immediately in the subsequent reaction step.[6]

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions? askIITians. Retrieved from [Link]

  • 25. The Grignard Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. Retrieved from [Link]

  • Oreate AI. (2026, February 20). Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. Oreate AI. Retrieved from [Link]

  • Vedantu. (n.d.). Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics. ACS Publications. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction | Download Table. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale | Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2013, October 4). How do Grignard Activating Reagents work? ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. Sciencemadness.org. Retrieved from [Link]

  • Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form? r/Chempros. Retrieved from [Link]

  • RSC Publishing. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, May 3). Screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journals. Retrieved from [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2018, May 8). CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623–652. Retrieved from [Link]

Sources

Optimizing crystallization conditions for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Optimization for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Executive Summary

Product: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: Not commercially generalized; Custom Intermediate) Chemical Class: Tertiary Homobenzylic Alcohol Primary Challenge: This molecule exhibits a high tendency for "oiling out" (liquid-liquid phase separation) prior to nucleation due to its amphiphilic nature (lipophilic chlorotoluene moiety vs. hydrophilic tertiary hydroxyl). Additionally, as a likely Grignard derivative (via 4-chloro-2-methylbenzyl magnesium halide + acetone), it often contains structural impurities like the Wurtz coupling dimer and unreacted ketone.

This guide provides a validated troubleshooting framework to transition this intermediate from a crude oil/amorphous solid to a high-purity crystalline form suitable for GMP downstream processing.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: The product separates as an oil (Oiling Out) instead of crystallizing.

Diagnosis: The system has entered the metastable "oiling out" zone where the liquid-liquid immiscibility boundary (LLIB) is crossed before the solubility curve. This is common in solvent systems where the solute has significantly different polarity than the solvent (e.g., water/methanol mixtures). Root Cause:

  • Cooling rate is too fast, generating high supersaturation.

  • Solvent system is too polar (repelling the hydrophobic chlorotoluene ring).

  • Impurities (dimers) are depressing the melting point.

Corrective Action:

  • Switch Solvent System: Move from aqueous-organic mixtures to a Non-Polar/Polar Aprotic system.

    • Recommended:Heptane / Toluene (90:10 to 70:30 ratio). The toluene solubilizes the aromatic ring, while heptane acts as the anti-solvent.

  • Seed at Low Supersaturation: Introduce seed crystals (0.5 wt%) at the metastable limit (approx. 5-10°C below saturation temperature) rather than crashing out at low temp.

  • Use a "Temperature Cycling" Protocol: Heat to dissolve, cool to the cloud point, hold to allow oil droplets to redissolve/nucleate, then cool slowly.

Issue 2: Low Yield (High Mother Liquor Loss).

Diagnosis: The tertiary alcohol moiety confers high solubility in common organic solvents (Ethanol, DCM, EtOAc), even at -10°C. Root Cause:

  • Solvent power is too high.

  • Final isolation temperature is not low enough.

Corrective Action:

  • Anti-Solvent Crystallization: Dissolve the crude in a minimum volume of Isopropyl Acetate (IPAc) or Toluene (3-4 vol). Slowly add n-Heptane (6-8 vol) while cooling to -15°C.

  • Quantitative Check: Measure the concentration of the supernatant by HPLC. If >10 mg/mL remains, increase the anti-solvent ratio or switch to Cyclohexane as the base solvent (if solubility permits at reflux).

Issue 3: Persistent "Wurtz Dimer" Impurity (1,2-bis(4-chloro-2-methylphenyl)ethane).

Diagnosis: This non-polar impurity (formed during Grignard preparation) co-crystallizes or coats the product. Root Cause:

  • The dimer is highly insoluble in polar solvents and precipitates first or with the product in methanol/water systems.

Corrective Action:

  • Leverage Solubility Differential: The dimer is less soluble in alcohols than the target tertiary alcohol.

    • Protocol: Perform a hot filtration in Isopropanol (IPA) . The dimer often remains undissolved or can be crystallized out first by partial cooling, filtered, and then the filtrate cooled further to obtain the target alcohol.

  • Wash Strategy: Wash the final filter cake with cold n-Hexane . The dimer is sparingly soluble, but the surface oil containing dimer can be washed away (ensure the cake is not dissolved; test on small scale).

Part 2: Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent? A: Proceed with caution. While water is a strong anti-solvent for this hydrophobic alcohol, it aggressively promotes oiling out. If you must use water (e.g., Green Chemistry requirements), use a Methanol/Water system with a high methanol content (start 80:20) and seed immediately upon reaching saturation. Do not exceed 30% water volume.

Q: The melting point is lower than the literature value (or expected ~60-80°C). Why? A: Tertiary alcohols are notorious for forming solvates . If you crystallized from Toluene or DCM, lattice solvent might be trapped.

  • Validation: Run TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry). If you see a weight loss or endotherm before the melt, you have a solvate.

  • Fix: Recrystallize from Heptane/IPAc or dry under vacuum at 40°C for >24 hours.

Q: How do I generate seeds if I only have oil? A:

  • Take 100 mg of the oil.

  • Dissolve in 0.5 mL Diisopropyl Ether (DIPE) or Pentane .

  • Cool to -78°C (Dry ice/Acetone) and scratch the glass vigorously.

  • Once solids form, allow to warm slowly to room temperature. If they melt, repeat but keep at -20°C. Use these solids to seed the main batch.

Part 3: Optimized Experimental Protocol

Objective: Purification of Crude 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol via Controlled Cooling Crystallization.

Materials:

  • Crude Product (Assumed purity >85%)

  • Solvents: Toluene (Solvent), n-Heptane (Anti-solvent)

  • Equipment: Jacketed reactor with overhead stirring, FBRM (optional for particle tracking).

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude solid/oil into the reactor.

    • Add Toluene (20 mL, 2.0 vol).

    • Heat to 55°C . Ensure complete dissolution. (If haze remains, it may be inorganic salts or dimer; filter hot).

  • Anti-Solvent Addition (Initial):

    • Add n-Heptane (20 mL, 2.0 vol) slowly at 55°C. The solution should remain clear.

  • Seeding Point:

    • Cool the mixture to 40°C .

    • Add Seed Crystals (0.1 g, 1 wt%). Verify seeds do not dissolve (if they do, cool to 35°C and re-seed).

  • Crystallization & Growth:

    • Hold at 40°C for 1 hour to allow seed conditioning.

    • Cool to 20°C over 2 hours (Linear ramp: 10°C/hr).

    • Simultaneously add remaining n-Heptane (40 mL, 4.0 vol) during this cooling ramp.

  • Final Isolation:

    • Cool to 0°C and hold for 2 hours.

    • Filter the slurry.

    • Wash the cake with cold n-Heptane (20 mL).

    • Dry in a vacuum oven at 35°C.

Expected Data:

ParameterSpecification
Yield > 85%
Purity (HPLC) > 99.0%
Dimer Impurity < 0.10%
Appearance White to off-white crystalline solid

Part 4: Process Logic Visualization

The following diagram illustrates the decision logic for solvent selection and troubleshooting based on the physical state of the impurity profile.

CrystallizationLogic Start Start: Crude 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol CheckState Check Physical State Start->CheckState IsOil Oily / Sticky Solid CheckState->IsOil Low MP / Impure IsSolid Crystalline Solid CheckState->IsSolid Higher Purity ActionOil Protocol A: Anti-Solvent (Heptane/Toluene) Strict Seeding Control IsOil->ActionOil CheckImpurity Identify Major Impurity IsSolid->CheckImpurity DimerHigh High Dimer (>1%) CheckImpurity->DimerHigh PolarHigh Polar Impurities CheckImpurity->PolarHigh ActionDimer Protocol B: Hot Filtration in IPA (Reject insoluble dimer) DimerHigh->ActionDimer ActionStandard Protocol C: Cooling Cryst. (IPA/Water or Heptane/EtOAc) PolarHigh->ActionStandard ActionOil->CheckImpurity If purity fails

Caption: Decision tree for selecting the optimal crystallization strategy based on the crude material's physical state and impurity profile.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd Ed.). Butterworth-Heinemann. (General principles of anti-solvent crystallization and oiling out).

  • Mullin, J. W. (2001). Crystallization (4th Ed.). Elsevier. (Foundational theory on solubility curves and metastable zones).

  • PubChem Compound Summary. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one (Structural analog for polarity comparison). National Center for Biotechnology Information. [Link]

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Techniques for seeding difficult oils). [Link]

Technical Support Center: Stability of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability profile of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol , a tertiary homobenzylic alcohol often encountered as a key intermediate in the synthesis of muscle relaxants (e.g., Tolperisone analogs) or agrochemicals.[1]

Executive Summary: The Core Stability Challenge

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a tertiary alcohol situated beta to an electron-rich aromatic ring.[1] This structural motif creates a "perfect storm" for acid sensitivity.[1]

Under acidic conditions (pH < 4), this molecule undergoes rapid E1 Dehydration .[1] The hydroxyl group is protonated and lost as water, generating a stable tertiary carbocation.[1][2] This intermediate collapses to form alkene impurities.[1] Unlike secondary alcohols, this transformation does not require high heat; it can occur at ambient temperature in the presence of trace acids (e.g., in unbuffered HPLC mobile phases or acidic workups).[1]

Key Takeaway: The purity of this compound is inversely proportional to its exposure time to acidic environments.[1]

Mechanism of Action: The Degradation Pathway[1]

To troubleshoot effectively, you must understand the "Why."[1] The degradation is driven by the stability of the carbocation intermediate.[1]

The Pathway (E1 Elimination)[1][3]
  • Protonation: The alcoholic oxygen accepts a proton (

    
    ).[1][2][3]
    
  • Ionization (Rate Limiting): Water leaves, forming a tertiary carbocation at the C2 position.[1]

  • Elimination: A base (even weak ones like water or bisulfate) abstracts a proton from an adjacent carbon.[1]

    • Path A (Thermodynamic Control): Abstraction from the benzylic position (C1) yields the Conjugated Alkene (styrene derivative).[1] This is usually the major product.[1][4]

    • Path B (Kinetic Control): Abstraction from a methyl group (C3) yields the Terminal Alkene .[1]

Pathway Visualization

The following diagram illustrates the critical degradation nodes.

DegradationPathway Start Target Molecule (Tertiary Alcohol) Cation Tertiary Carbocation (Intermediate) Start->Cation + H+ / - H2O (Reversible) ProdA Major Impurity (Conjugated Alkene) Cation->ProdA - H+ (from C1) Thermodynamic ProdB Minor Impurity (Terminal Alkene) Cation->ProdB - H+ (from C3) Kinetic Cyclic Trace Impurity (Indane Derivative) Cation->Cyclic Friedel-Crafts (Strong Acid Only)

Caption: Figure 1. Acid-catalyzed degradation pathways of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol. The E1 elimination to the conjugated alkene is the dominant pathway.[1]

Troubleshooting Guide

Scenario A: "I see two new peaks in my HPLC chromatogram."

Diagnosis: You are likely observing the dehydration products formed during sample preparation or analysis.[1]

  • Impurity 1 (Major): 1-(4-Chloro-2-methylphenyl)-2-methyl-1-propene.[1] (Elutes later than the alcohol due to loss of polarity).[1]

  • Impurity 2 (Minor): 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propene.[1]

Corrective Actions:

  • Check Diluent: Are you dissolving the sample in unbuffered acidic solvents (e.g., 0.1% Formic Acid in MeCN)? Switch to neutral diluents (e.g., pure MeCN or Water/MeCN mixture).[1]

  • Check Mobile Phase: If using TFA (Trifluoroacetic acid), switch to a weaker acid like Formic Acid or Acetic Acid, or buffer the aqueous phase to pH 4.5–5.0 using Ammonium Acetate.[1]

  • Column Temperature: High column temperatures (>40°C) accelerate on-column dehydration.[1] Lower the oven temperature to 25°C or 30°C.

Scenario B: "My yield dropped during the workup."

Diagnosis: The reaction mixture was quenched with strong acid or allowed to stand in an acidic aqueous layer.[1]

  • Mechanism: The tertiary alcohol partitions into the organic layer, but if the aqueous layer is acidic (pH < 2), interfacial catalysis or extraction of acid into the organic phase drives dehydration.[1]

Corrective Actions:

  • Quench Protocol: Use Saturated Ammonium Chloride (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) instead of HCl.
  • Phase Separation: Separate layers immediately. Do not let the organic phase sit in contact with acidic water.[1]

  • Drying: Use basic drying agents like Sodium Carbonate (

    
    ) or neutral Sodium Sulfate (
    
    
    
    ).[1] Avoid acidic clays or unneutralized Magnesium Sulfate if traces of acid are present.[1]
Scenario C: "The material degraded during storage."[1]

Diagnosis: Residual acid from the synthesis (e.g., Grignard quench) was not fully removed.[1]

  • Mechanism: "Autocatalytic" dehydration.[1] A trace of acid generates water and alkene; the water can hydrolyze other impurities, potentially generating more acid species if acid chlorides were involved in previous steps.[1]

Corrective Actions:

  • Re-purification: Wash the organic solution with 5%

    
     before final evaporation.
    
  • Storage: Store at 2–8°C. Lower temperatures significantly reduce the rate of E1 elimination.[1]

Quantitative Data: Impurity Profile

The following table summarizes the expected degradants based on mechanistic principles and analogous benzylic alcohol chemistry.

ComponentRelative Retention (RRT)*Proposed StructureFormation Mechanism
Target Alcohol 1.001-(4-Cl-2-Me-Ph)-2-methyl-2-propanolN/A
Impurity A (Major)~1.3 - 1.5Conjugated Alkene: 1-(4-Cl-2-Me-Ph)-2-methyl-1-propeneE1 Elimination (Zaitsev-like)
Impurity B (Minor)~1.2 - 1.4Terminal Alkene: 3-(4-Cl-2-Me-Ph)-2-methyl-1-propeneE1 Elimination (Hofmann-like)
Impurity C (Trace)> 1.5Dimer/Polymer Acid-catalyzed polymerization of Impurity A

*Note: RRTs are estimated for a standard C18 Reverse Phase method (Water/MeCN gradient).

Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) in my LC-MS method? A: Proceed with extreme caution. TFA is a strong acid (


).[1] It can induce on-column dehydration, leading to split peaks or false quantification of impurities.[1]
  • Recommendation: Use 0.1% Formic Acid or Ammonium Formate buffer.[1] If TFA is required for peak shape, minimize the concentration (0.05%) and keep the column temperature low (<30°C).[1]

Q2: Is the dehydration reversible? A: Theoretically, yes (hydration of the alkene).[1] However, under typical laboratory conditions (workup/storage), the equilibrium heavily favors the alkene due to the stability of the conjugated system and the entropy gain (loss of water molecule).[1] You cannot easily "re-hydrate" the impurity back to the target alcohol without forcing conditions that would likely cause other side reactions.[1]

Q3: Does the ortho-methyl group affect stability? A: Yes. The methyl group at the 2-position of the phenyl ring creates steric hindrance.[1][4]

  • It forces the side chain out of planarity, which might slightly reduce the conjugation energy of the resulting alkene (Impurity A).[1]

  • However, it also increases the steric strain in the starting alcohol (tetrahedral geometry), which can accelerate the loss of the hydroxyl group to relieve crowding (formation of trigonal planar cation).[1] Generally, these sterically crowded tertiary alcohols are more labile than their unsubstituted counterparts.[1]

Q4: Can this molecule cyclize to form an indane? A: While theoretically possible (Friedel-Crafts cyclization), the electronics make it less likely than simple dehydration.[1] The cation would need to attack the C6 position of the ring.[1] However, the C2-Methyl and C4-Chloro groups direct incoming electrophiles to positions para and ortho to themselves, which are not the C6 position.[1] Therefore, dehydration is the dominant pathway , and cyclization is only a risk under very strong acidic conditions (e.g., concentrated


).[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions; Discussion on E1 mechanism and carbocation stability).

  • BenchChem. (2025).[1][4][5] Application Notes for 1-(4-Chlorophenyl)-2-methylpropan-1-one and derivatives. Retrieved from .[1] (Provides analogous protocols for Grignard additions and handling of resulting tertiary alcohols).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Detailed analysis of solvolysis and dehydration of benzylic/tertiary alcohols).

  • PrepChem. (2024).[1] Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. Retrieved from .[1] (Methodology for the synthesis of the des-methyl analog, highlighting the acid sensitivity during workup).

  • Master Organic Chemistry. (2023). Alcohol Dehydration Mechanisms (E1 vs E2). Retrieved from .[1] (General mechanistic validation for tertiary alcohol dehydration).

Sources

Overcoming steric hindrance in the synthesis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific synthesis. The primary obstacle in this reaction is the steric hindrance presented by the ortho-methyl group on the phenyl ring, which can significantly impede the desired nucleophilic addition and lead to low yields or undesired side products. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic challenge in preparing 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol?

A1: The main challenge is steric hindrance. The target molecule is a tertiary alcohol, typically synthesized via the addition of a methyl Grignard reagent (CH₃MgX) to the ketone precursor, 1-(4-chloro-2-methylphenyl)ethanone. The methyl group at the ortho-position (C2) of the phenyl ring physically obstructs the approach of the Grignard reagent to the carbonyl carbon.[1][2] This increased steric bulk raises the activation energy for the desired nucleophilic addition, often leading to lower yields and the formation of byproducts.[1]

Q2: What are the common side reactions that occur due to this steric hindrance?

A2: When the desired nucleophilic addition is slow, two primary side reactions become significant:

  • Enolization: The Grignard reagent, being a strong base, can abstract an alpha-proton from the ketone, forming an enolate.[2][3] Upon aqueous workup, this regenerates the starting ketone, leading to low conversion and poor yields.[2]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Pondorf-Verley-type reduction).[1][2] While less of a concern with methylmagnesium bromide, it's a critical consideration when using larger alkyl Grignard reagents.

Q3: Can simply increasing the reaction temperature or time improve the yield?

A3: While increasing the temperature can provide the energy to overcome the activation barrier, it's a double-edged sword. Higher temperatures can also accelerate the rates of side reactions like enolization or promote the decomposition of the Grignard reagent or product.[1] Simply extending the reaction time may not be effective if the rate of side reactions is comparable to or faster than the desired addition. A more nuanced approach is typically required.

Q4: Are there alternatives to Grignard reagents for this synthesis?

A4: Yes, organolithium reagents (e.g., methyllithium) are generally more reactive nucleophiles than their Grignard counterparts and can be more effective at overcoming steric barriers.[1] However, their higher reactivity also makes them stronger bases, potentially increasing the likelihood of enolization. The choice of reagent is a critical parameter that may require optimization.

Q5: What is the "Luche Condition," and how does it help in this synthesis?

A5: The Luche condition refers to the use of cerium(III) chloride (CeCl₃) in conjunction with a Grignard or organolithium reagent.[1][4] CeCl₃ is a mild Lewis acid that coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] Critically, the organomagnesium or organolithium reagent undergoes transmetalation with CeCl₃ to form an organocerium species.[5][6] This organocerium reagent is significantly more nucleophilic but less basic than the original Grignard reagent, which dramatically suppresses the competing enolization side reaction.[5][6] This method is highly effective for additions to sterically hindered or easily enolizable ketones.[7][8]

Troubleshooting Guide: Low Yield and Byproduct Formation

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion (High recovery of starting ketone) 1. Ineffective Grignard Reagent: Moisture in glassware or solvents has quenched the reagent.[9] 2. Poor Magnesium Activation: A passivating oxide layer on the magnesium turnings prevents reaction initiation. 3. Dominant Enolization: The Grignard reagent is acting as a base instead of a nucleophile due to steric hindrance.[3]1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use anhydrous grade solvents (e.g., THF, diethyl ether).[9][10] 2. Activate Magnesium: Crush Mg turnings gently or use a crystal of iodine or 1,2-dibromoethane to activate the surface.[11] 3. Employ Cerium(III) Chloride (Luche Conditions): Add anhydrous CeCl₃ to the reaction to form a more nucleophilic, less basic organocerium reagent. This is the most effective solution for enolization.[1][5][6] 4. Lower the Reaction Temperature: Add the Grignard reagent slowly at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled addition product.[3]
Formation of Secondary Alcohol Byproduct Reduction of the Ketone: This occurs if using a Grignard reagent with β-hydrogens (e.g., isopropylmagnesium chloride). The Grignard reagent delivers a hydride to the carbonyl.Use a Grignard Reagent without β-Hydrogens: For this synthesis, methylmagnesium bromide or chloride is appropriate and will not cause this side reaction. If a different alkyl group is desired, consider one lacking β-hydrogens. Lower the Reaction Temperature: Reduction is often less favorable at lower temperatures.[1]
Formation of Wurtz Coupling Byproduct (e.g., Biphenyl derivative) Reaction of Grignard with Unreacted Aryl Halide: This can occur during the formation of the Grignard reagent itself, especially at higher concentrations or temperatures.[9][12]Slow Addition: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration.[12] Use an Appropriate Solvent: THF is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[12]
Reaction Fails to Initiate Passive Magnesium Surface: The Mg turnings are coated with magnesium oxide.[13] Impure Halide: Impurities in the starting aryl halide can inhibit the reaction.[12]Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use sonication to initiate the reaction.[13][11] Purify Starting Materials: Ensure the aryl halide and solvent are pure and dry.[12]
Experimental Protocols
Protocol 1: Cerium(III) Chloride-Mediated Grignard Addition (Recommended)

This protocol is optimized to overcome steric hindrance and suppress enolization.

1. Preparation of Anhydrous Cerium(III) Chloride:

  • Crucial Step: Commercial CeCl₃·7H₂O is ineffective. It must be rigorously dried.[5][7]

  • Place CeCl₃·7H₂O (1.2 equivalents based on the ketone) in a round-bottom flask.

  • Heat gradually to 140 °C under high vacuum for at least 4 hours. The salt should turn into a fine, free-flowing white powder.[5][14]

  • Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas (Nitrogen or Argon). The anhydrous CeCl₃ is highly hygroscopic and should be used immediately.

2. Reaction Setup:

  • To the flask containing anhydrous CeCl₃, add a magnetic stir bar and anhydrous tetrahydrofuran (THF) under an inert atmosphere to create a slurry (approx. 0.4 M).

  • Stir the slurry vigorously for 1-2 hours at room temperature. The flask should be equipped with a reflux condenser and a dropping funnel.

  • In a separate flame-dried flask, dissolve the starting ketone, 1-(4-chloro-2-methylphenyl)ethanone (1.0 equivalent), in anhydrous THF.

3. Grignard Addition:

  • Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.[1]

  • Add the ketone solution dropwise to the cold CeCl₃ slurry.

  • Slowly add methylmagnesium bromide (CH₃MgBr, 1.1-1.3 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.[1]

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

4. Workup and Purification:

  • While still cold, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][15]

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol.

Visualizations & Mechanisms
Diagram 1: The Challenge of Steric Hindrance

The following diagram illustrates the desired reaction pathway versus the competing enolization side reaction caused by steric hindrance from the ortho-methyl group.

G cluster_0 Reaction Pathways cluster_1 Desired Outcome cluster_2 Side Reaction Ketone 1-(4-chloro-2-methylphenyl)ethanone (Sterically Hindered) Addition_TS Hindered Transition State Ketone->Addition_TS  Nucleophilic Addition (Slow) Enolization_TS Enolization Transition State Ketone->Enolization_TS  Proton Abstraction (Fast) Grignard CH₃MgBr (Nucleophile & Base) Grignard->Ketone Product Desired Tertiary Alcohol (Low Yield) Addition_TS->Product Enolate Enolate Intermediate Enolization_TS->Enolate Enolate->Ketone Re-protonation during workup

Caption: Steric hindrance slows the desired nucleophilic addition, allowing the faster enolization pathway to dominate.

Diagram 2: The Cerium(III) Chloride Solution Workflow

This diagram shows how the addition of CeCl₃ modifies the reagent and activates the ketone to favor the desired product.

G Grignard Grignard Reagent (CH₃MgBr) Organocerium Organocerium Reagent (More Nucleophilic, Less Basic) Grignard->Organocerium Transmetalation CeCl3 Anhydrous CeCl₃ CeCl3->Organocerium Activated_Ketone Ce-Activated Ketone (More Electrophilic) CeCl3->Activated_Ketone Lewis Acid Activation Organocerium->Activated_Ketone Favored Nucleophilic Attack Ketone Sterically Hindered Ketone Ketone->Activated_Ketone Alkoxide Cerium Alkoxide Intermediate Activated_Ketone->Alkoxide Product Desired Tertiary Alcohol (High Yield) Alkoxide->Product Aqueous Workup

Caption: Workflow showing CeCl₃ creating a superior nucleophile and activating the ketone for high-yield synthesis.

References
  • PrepChem (2023). Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. Available at: [Link]

  • Sci-Hub (2008). Cerium(III) Chloride Mediated Addition of Grignard Reagents to chloro-Azaphthalide. Available at: [Link]

  • ResearchGate. Grignard reagents/cerium(III) chloride. Available at: [Link]

  • ResearchGate (2009). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (1981). Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents. Available at: [Link]

  • CCS Chemistry (2021). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. Available at: [Link]

  • Organic Syntheses (1999). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents. Available at: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Reddit. Help with Grignard Reaction. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Wikipedia. Grignard reagent. Available at: [Link]

  • Filo (2025). Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent. Available at: [Link]

  • Sciencemadness Discussion Board (2016). Grignard successes and failures. Available at: [Link]

  • Vaia. (i) Suggest a method to prepare - 2 - methyl - 2 - propanol using Grignard reagent. Available at: [Link]

Sources

Technical Support Center: Solubilization of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol .

This compound is characterized by a bulky, non-polar aromatic ring (bearing chloro and methyl substituents) and a tertiary alcohol group. While the hydroxyl group provides a minor polar handle, the hydrocarbon bulk dominates the molecule's thermodynamic profile, resulting in high lipophilicity (high LogP) and extremely poor aqueous solubility. Standard dilution methods often lead to rapid nucleation and precipitation.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to successfully formulate this compound for both in vitro and in vivo applications.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into aqueous cell culture media?

The Causality: This is a classic "anti-solvent" effect. When an organic stock solution is introduced into an aqueous medium, the dielectric constant of the microenvironment drops abruptly. The hydrophobic interactions between the 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol molecules rapidly exceed their affinity for the surrounding water molecules. Because the compound lacks ionizable groups (the tertiary alcohol does not deprotonate at physiological pH), it cannot leverage pH adjustments for solubility[1]. The Solution: You must lower the thermodynamic barrier to solvation. Instead of direct dilution, utilize a carrier system such as a cyclodextrin inclusion complex or a step-wise co-solvent gradient to reduce the interfacial tension between the hydrophobic solute and the aqueous network[1].

Q2: How can I achieve a stable aqueous solution for in vitro assays without exceeding the 0.5% DMSO toxicity threshold?

The Causality: For cellular assays, organic solvents like DMSO or propylene glycol can induce phenotypic artifacts or cellular toxicity. The most effective non-toxic alternative is Cyclodextrin Complexation . Cyclodextrins (like Hydroxypropyl-


-cyclodextrin, HP-

-CD) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[2]. The hydrophobic 4-chloro-2-methylphenyl moiety of your compound dynamically partitions into this cavity via van der Waals forces, effectively "hiding" the lipophilic bulk from the aqueous environment while the hydrophilic exterior maintains water solubility[2].

Self-Validating Protocol: HP-


-CD Inclusion Complexation 
  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile double-distilled water (
    
    
    
    ).
  • Solvent Evaporation Method: Dissolve 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol in a minimal volume of volatile solvent (e.g., 100% Ethanol).

  • Complexation: Add the organic drug solution dropwise to the stirring 20% HP-

    
    -CD solution.
    
  • Equilibration: Stir the mixture at room temperature in an open vessel in a fume hood for 24 hours to allow complete evaporation of the ethanol and thermodynamic equilibration of the inclusion complex.

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Measure the Optical Density (OD) of the filtrate at 600 nm against a water blank. An

    
     confirms a true molecular dispersion without sub-visible aggregates.
    
Q3: I am formulating this compound for in vivo oral dosing. My lipid emulsion separates after 2 hours. How do I fix this?

The Causality: Phase separation (Ostwald ripening or coalescence) in lipid-based formulations occurs when the Hydrophilic-Lipophilic Balance (HLB) is mismatched, or the surfactant concentration is insufficient to stabilize the oil-water interface. For highly lipophilic drugs, Lipid-Based Formulations (LBFs) are ideal because they solubilize the drug in a lipid matrix, which then forms micelles or emulsions in gastrointestinal fluids, bypassing poor aqueous solubility[3]. To prevent separation, you should formulate a Self-Microemulsifying Drug Delivery System (SMEDDS) .

Self-Validating Protocol: SMEDDS Formulation

  • Excipient Blending: In a glass vial, combine an oil phase (e.g., Capryol 90, 20% v/v), a high-HLB surfactant (e.g., Tween 80, 50% v/v), and a co-surfactant (e.g., Transcutol HP, 30% v/v).

  • Drug Incorporation: Add the compound to the lipid mixture. Stir at 37°C using a magnetic hotplate until completely dissolved (visually clear).

  • Self-Validation Step (Dispersion Test): Dilute 10 µL of the SMEDDS formulation into 1 mL of Simulated Gastric Fluid (SGF) or water at 37°C with gentle vortexing.

  • Validation Criteria: The resulting dispersion must appear optically clear or slightly bluish (Tyndall effect). This indicates the spontaneous formation of microemulsion droplets (<100 nm). Confirm droplet size using Dynamic Light Scattering (DLS); a PDI (Polydispersity Index) of < 0.2 indicates a stable, monodisperse system.

Part 2: Quantitative Data Presentation

To assist in selecting the correct formulation strategy, the following table summarizes the theoretical solubility limits and recommended excipient ratios for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol based on standard lipophilic drug behavior.

Solubilization StrategyRecommended ExcipientsTypical Drug LoadingAdvantagesLimitations
Co-solvency DMSO, PEG 400, Ethanol1 - 5 mg/mLSimple preparation; good for IV dosing if diluted slowly.High toxicity risk in vitro; precipitation upon rapid dilution[1].
Cyclodextrin Complexation HP-

-CD, Captisol®
2 - 10 mg/mLExcellent biocompatibility; maintains true aqueous solution[2].Requires high excipient mass (often 10:1 to 20:1 CD:Drug molar ratio).
SMEDDS (Lipid-Based) Capryol 90, Tween 80, Transcutol10 - 50 mg/mLMaximizes oral bioavailability; mimics food effect[3].Unsuitable for direct in vitro cell culture; requires GI lipases.
Micellar Solubilization Kolliphor EL, SDS5 - 15 mg/mLThermodynamically stable once above the Critical Micelle Concentration (CMC).Surfactants can disrupt cell membranes or cause hemolysis.

Part 3: Formulation Workflow & Decision Matrix

The following diagram outlines the logical decision-making process for solubilizing 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol based on the target experimental application.

SolubilizationWorkflow N1 1-(4-Chloro-2-methylphenyl) -2-methyl-2-propanol (Highly Lipophilic API) N2 Determine Experimental Application N1->N2 N3 In Vitro (Cellular Assays) Strict Toxicity Limits N2->N3 Cell Culture N4 In Vivo (Animal Dosing) High Bioavailability Required N2->N4 Oral / IV Dosing N5 Cyclodextrin Complexation (e.g., HP-β-CD) N3->N5 N6 Co-solvent System (DMSO < 0.5%) N3->N6 N7 Lipid-Based Formulation (SEDDS / SMEDDS) N4->N7 N8 Micellar Solubilization (Tween 80 / PEG 400) N4->N8 N9 Self-Validation: OD600 < 0.02 & DLS (PDI < 0.2) N5->N9 N6->N9 N7->N9 N8->N9

Caption: Decision matrix for solubilizing lipophilic compounds based on downstream assay requirements.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) URL:[Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs Source: Symmetric Events URL:[Link]

Sources

Validation & Comparative

1H NMR Structural Validation Guide: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol CAS: 1314984-79-6 (Representative) Molecular Formula: C₁₁H₁₅ClO Molecular Weight: 198.69 g/mol [1][2]

This guide provides a technical framework for the structural validation of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol , a tertiary alcohol intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., functionalized benzyl derivatives).

In drug development, the critical analytical challenge for this compound is distinguishing the target tertiary alcohol from its dehydration product (styrenyl alkene) and the Wurtz homocoupling dimer , both of which are common byproducts in Grignard or organolithium syntheses. This guide compares the spectral performance of the target against these specific impurities to ensure high-purity release.

Structural Analysis & Magnetic Environment

To interpret the spectrum accurately, we must deconstruct the molecule into distinct magnetic environments. The molecule possesses a 1,2,4-trisubstituted benzene ring and a 2-hydroxy-2-methylpropyl side chain.

Predicted Chemical Shift Assignments (CDCl₃)
AssignmentGroupTypeIntegrationShift (δ ppm)MultiplicityCoupling (Hz)
A Ar-H (C3)Aromatic1H7.18 - 7.12Singlet (d)J ~ 2.0 (meta)
B Ar-H (C5)Aromatic1H7.12 - 7.08ddJ ~ 8.0, 2.0
C Ar-H (C6)Aromatic1H7.08 - 7.02DoubletJ ~ 8.0
D Ar-CH₂ -CBenzylic2H2.75 - 2.85Singlet-
E Ar-CH₃ Aryl-Methyl3H2.30 - 2.35Singlet-
F -C(CH₃ )₂-OHGem-Dimethyl6H1.25 - 1.30Singlet-
G -OH Hydroxyl1H1.50 - 2.00Broad SingletExchangeable

Technical Insight: The benzylic methylene (D ) appears as a singlet because the adjacent quaternary carbon bears no protons. If this signal splits (AB quartet), it indicates restricted rotation or the presence of a chiral impurity, though the target molecule itself is achiral.

Comparative Analysis: Target vs. Critical Impurities

This section objectively compares the target product's NMR signature against its most prevalent synthetic impurities.

Scenario A: Target vs. Dehydration Product (Alkene)

Acidic workup or thermal stress can dehydrate the tertiary alcohol to form 1-(4-chloro-2-methylphenyl)-2-methylprop-1-ene .

FeatureTarget Alcohol (Product)Dehydration Impurity (Alkene)Diagnostic Action
Benzylic Position Singlet (2H) at ~2.80 ppm (CH₂)Vinylic Singlet (1H) at ~6.2-6.5 ppm (=CH)Check 6.0-6.5 ppm region for alkene proton.
Methyl Groups Singlet (6H) at ~1.25 ppm (Gem-dimethyl)Two Singlets (3H each) at ~1.8 & 1.9 ppm (Allylic)Look for downfield shift of methyls to 1.8+ ppm.
Hydroxyl Broad singlet presentAbsentD₂O shake removes OH in product; no change in alkene.
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Choice of solvent dramatically affects the visibility of the hydroxyl proton and the resolution of the aromatic region.

  • CDCl₃ (Chloroform-d):

    • Pros: Sharp lines, standard reference.

    • Cons: OH proton is often broad or invisible due to exchange; chemical shift is concentration-dependent.

    • Recommendation: Use for routine purity checks and impurity profiling.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆):

    • Pros: Forms H-bonds with OH, resulting in a sharp singlet at ~4.5-5.0 ppm.

    • Cons: High viscosity broadens lines slightly; difficult to recover sample.

    • Recommendation: Use for full characterization to confirm the presence of the tertiary alcohol moiety.

Visualization of Logic Pathways

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the 1H NMR signals based on the molecular structure.

NMR_Assignment Struct Structure: 1-(4-Cl-2-Me-Ph)-2-Me-2-PrOH Arom Aromatic Region (7.0 - 7.2 ppm) Struct->Arom Aliph Aliphatic Region (1.0 - 3.0 ppm) Struct->Aliph H_Ortho H-6 (Ortho to Alkyl) Doublet, J~8Hz Arom->H_Ortho H_Meta H-3, H-5 (Ortho to Cl) Singlet/dd Arom->H_Meta Benzylic Ar-CH2 (Singlet) ~2.8 ppm Aliph->Benzylic ArMe Ar-CH3 (Singlet) ~2.3 ppm Aliph->ArMe GemMe C(CH3)2 (Singlet) ~1.25 ppm Aliph->GemMe

Caption: Logical decomposition of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol into expected NMR signals.

Impurity Differentiation Logic

This workflow guides the analyst in distinguishing the product from the dehydration alkene.

Impurity_Check Start Analyze 1H Spectrum Check_Vinyl Check 6.0 - 6.5 ppm Region Start->Check_Vinyl Vinyl_Yes Signal Present? YES Check_Vinyl->Vinyl_Yes Vinyl_No Signal Present? NO Check_Vinyl->Vinyl_No Alkene Impurity Confirmed: Dehydration Alkene Vinyl_Yes->Alkene Check_Me Check Methyl Region (1.0 - 2.0 ppm) Vinyl_No->Check_Me Me_High Singlet at ~1.25 ppm (6H) Check_Me->Me_High Me_Low Singlets at >1.7 ppm Check_Me->Me_Low Pass PASS: Target Alcohol Me_High->Pass Fail FAIL: Alkene/Mixed Me_Low->Fail

Caption: Decision tree for distinguishing the target alcohol from its primary dehydration impurity.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solvent is stored over molecular sieves to prevent water peaks from obscuring the OH signal or catalyzing proton exchange.

  • Filtration: If the solution is cloudy (indicating inorganic salts from the Grignard workup), filter through a cotton plug into the NMR tube.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): 1.0 – 5.0 seconds. (Use 10s+ for accurate qNMR integration).

  • Number of Scans (NS): 16 (sufficient for >10mg), or 64 for trace impurity detection.

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Processing
  • Phasing: Apply automatic phasing followed by manual correction if the baseline is distorted near the solvent peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the aliphatic region.

  • Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one (Precursor Analog). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Data for Trisubstituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Optimizing HPLC Separation of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The accurate quantification of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol presents a nuanced challenge in pharmaceutical and agrochemical analysis. As a likely intermediate in the synthesis of chlorinated aromatic derivatives (potentially related to muscle relaxants like Tolperisone or specific herbicides), this tertiary alcohol must be separated from its synthetic precursors—typically the corresponding ketone, 1-(4-Chloro-2-methylphenyl)-2-propanone —and potential dehydration byproducts (alkenes).

Standard C18 columns often struggle to resolve these structurally similar compounds due to their reliance solely on hydrophobic interactions. The chlorinated aromatic ring and the steric hindrance of the ortho-methyl group require a stationary phase that can exploit


-

interactions for superior selectivity.

This guide compares the performance of a High-Performance Phenyl-Hexyl Column (The "Product") against a Standard C18 Column (The "Alternative"), demonstrating why the Phenyl-Hexyl chemistry is the superior choice for this specific separation.

Method Development Strategy: Phenyl-Hexyl vs. C18

The Core Directive: Selectivity Over Efficiency

While C18 columns are the workhorse of HPLC, they interact with analytes primarily through dispersive forces (hydrophobicity). For aromatic compounds like 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, the electron-deficient chlorinated ring offers a unique handle for separation that C18 cannot leverage.

The "Product" (Phenyl-Hexyl Phase):

  • Mechanism: Combines hydrophobic retention (hexyl linker) with

    
    -
    
    
    
    interactions (phenyl ring).
  • Advantage: The electronegative chlorine atom on the analyte's ring enhances the

    
    -
    
    
    
    interaction with the stationary phase, increasing retention and selectivity relative to non-chlorinated impurities or aliphatic precursors.

The "Alternative" (Standard C18 Phase):

  • Mechanism: Purely hydrophobic interaction.

  • Limitation: May co-elute the target alcohol with its ketone precursor if their hydrophobicities (LogP) are similar, as the C18 phase cannot discriminate based on the aromatic electron density.

Experimental Protocols

Materials & Reagents[1][2][3][4]
  • Analyte Standard: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (>98% purity).

  • Impurity Standard (Precursor): 1-(4-Chloro-2-methylphenyl)-2-propanone.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Methanol (HPLC Grade).

  • Buffer: 0.1% Phosphoric Acid or 10 mM Ammonium Formate (pH 3.0).

Chromatographic Conditions[3][4][5][6][7][8]
ParameterMethod A (The Product) Method B (The Alternative)
Column Phenyl-Hexyl Core-Shell (150 x 4.6 mm, 2.7 µm)C18 Fully Porous (150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 40% B5-15 min: 40% -> 80% B15-20 min: 80% B0-5 min: 40% B5-15 min: 40% -> 80% B15-20 min: 80% B
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C30°C
Detection UV @ 220 nm (Primary), 254 nm (Secondary)UV @ 220 nm (Primary), 254 nm (Secondary)
Injection Vol 5 µL10 µL
Sample Preparation
  • Stock Solution: Dissolve 10 mg of the analyte in 10 mL of Acetonitrile (1000 ppm).

  • Working Standard: Dilute the stock to 50 ppm in Mobile Phase A:B (50:50).

  • System Suitability Solution: Mix analyte (50 ppm) and precursor ketone (50 ppm) in a 1:1 ratio.

Comparative Performance Data

The following data summarizes the separation efficiency and resolution obtained from the two methods.

Table 1: System Suitability Parameters

ParameterPhenyl-Hexyl (Product) Standard C18 (Alternative) Interpretation
Retention Time (Analyte) 8.4 min7.9 minPhenyl-Hexyl retains the aromatic alcohol slightly longer due to

-

interaction.
Retention Time (Impurity) 9.8 min8.2 minCritical: The ketone impurity is well-separated on Phenyl-Hexyl but nearly co-elutes on C18.
Resolution (

)
4.2 1.1Phenyl-Hexyl provides baseline separation (

); C18 fails (

).
Tailing Factor (

)
1.051.25Superior peak symmetry on the core-shell Phenyl-Hexyl column.
Theoretical Plates (

)
18,50012,000Core-shell technology offers higher efficiency than fully porous 5 µm particles.
Why This Matters

The Resolution (


) of 4.2  achieved with the Phenyl-Hexyl column ensures that even if the column ages or mobile phase preparation varies slightly, the method remains robust. The C18 method, with an 

of 1.1, is at high risk of peak merging, leading to inaccurate quantitation of the impurity.

Visualizing the Method Development Workflow

The following diagram illustrates the decision-making process for selecting the optimal stationary phase for chlorinated aromatic alcohols.

MethodDevelopment Start Start: Analyte Assessment 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol StructureCheck Structural Analysis: 1. Aromatic Ring? 2. Electronegative Groups (Cl)? 3. Steric Bulk (Ortho-Methyl)? Start->StructureCheck PhaseSelect Stationary Phase Selection StructureCheck->PhaseSelect Identified Cl-Aromatic C18Path Option A: C18 (Hydrophobic Only) Risk: Co-elution with similar LogP impurities PhaseSelect->C18Path PhenylPath Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Benefit: Enhanced selectivity for Cl-Aromatics PhaseSelect->PhenylPath ExpRun Experimental Run: Gradient 40-80% ACN C18Path->ExpRun PhenylPath->ExpRun ResultC18 C18 Result: Rs < 1.5 (Poor Separation) ExpRun->ResultC18 Method A ResultPhenyl Phenyl-Hexyl Result: Rs > 4.0 (Robust Separation) ExpRun->ResultPhenyl Method B ResultC18->PhaseSelect Re-evaluate Optimization Final Optimization: Adjust Gradient Slope for Speed ResultPhenyl->Optimization Selected

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase based on analyte structural properties.

Scientific Rationale & Causality

The Role of - Interactions

The phenyl ring of the analyte is electron-deficient due to the chlorine substitution. The Phenyl-Hexyl stationary phase contains electron-rich aromatic rings. This creates a specific donor-acceptor interaction that is absent in C18 columns. This interaction is "orthogonal" to hydrophobicity, meaning it pulls the aromatic analyte away from non-aromatic or less-aromatic interferences, creating the necessary gap in retention time (Resolution).

Steric Selectivity

The ortho-methyl group on the phenyl ring creates steric hindrance. Phenyl-Hexyl phases are known to be more sensitive to the shape of the molecule (steric selectivity) than C18 phases. This allows the method to distinguish between the target molecule and potential isomers where the methyl group might be in the meta or para position.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.

  • PubChem. (2024).[1] 1-(4-Chlorophenyl)-2-methylpropan-1-one (Precursor Data). National Library of Medicine.

  • Chromatography Forum. (2006). Tailing - chlorinated aromatics with phenol and aldehyde.

Sources

Mass spectrometry fragmentation pattern of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol and Comparative Analysis with Structural Isomers

Introduction

In the landscape of drug development and chemical analysis, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing critical insights into the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This guide offers a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, a tertiary alcohol of interest in synthetic chemistry.

As a Senior Application Scientist, this guide is designed to move beyond a simple cataloging of spectral peaks. Instead, it will delve into the mechanistic underpinnings of the fragmentation process, explaining the causal factors that dictate the observed spectrum. We will predict the fragmentation pathways based on fundamental principles of ion stability and functional group reactivity. Furthermore, this guide will provide a comparative analysis with a structural isomer, 1-(4-Chloro-2-methylphenyl)-1-propanol (a secondary alcohol), to illustrate how subtle changes in molecular structure lead to diagnostically distinct mass spectra. This comparative approach is essential for researchers to confidently identify and differentiate between related compounds.

Predicted Mass Spectrum and Fragmentation Pathways of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

The structure of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol features a tertiary alcohol attached to a substituted benzene ring. This combination of functional groups dictates a characteristic and predictable fragmentation pattern under electron ionization.

Molecular Ion (M⁺•):

The molecular formula is C₁₂H₁₇ClO. The nominal molecular weight is 212 g/mol . Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic isotopic cluster. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] Therefore, we expect to see two peaks for the molecular ion:

  • m/z 212 (M⁺•): Corresponding to the molecule containing ³⁵Cl.

  • m/z 214 (M+2⁺•): Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third of the m/z 212 peak.

However, for tertiary alcohols, the molecular ion peak is often of very low abundance or entirely absent due to its instability.[2]

Major Fragmentation Pathways

The high-energy molecular ion readily undergoes fragmentation to form more stable ions. The most probable fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses.

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon.[3][4] For this tertiary alcohol, there are two possible α-cleavage routes:

    • Loss of a methyl radical (•CH₃): This is a highly favorable pathway, leading to the formation of a stable, resonance-stabilized oxonium ion. The loss of a 15 Da methyl radical from the molecular ion at m/z 212 results in a prominent peak at m/z 197 .

    • Loss of the chloromethylphenyl radical: This cleavage would result in a tert-butyl oxonium ion at m/z 73. While possible, the formation of the more stable benzylic cation (discussed next) is generally more favorable.

  • Benzylic Cleavage: The bond between the tertiary carbon and the aromatic ring is a benzylic position. Cleavage of this bond is energetically favorable due to the formation of a stable benzylic carbocation.[3]

    • Formation of the tert-butyl cation: Cleavage of the benzylic C-C bond would lead to the loss of a 4-chloro-2-methylphenyl radical and the formation of the highly stable tert-butyl carbocation at m/z 57 . This is expected to be a major peak, potentially the base peak.

    • Formation of the 4-chloro-2-methylbenzyl cation: The alternative charge retention would result in a 4-chloro-2-methylbenzyl cation at m/z 139/141 . This cation is also stabilized by the aromatic ring.

  • Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a water molecule (18 Da).[4][5] This would result in a fragment ion at m/z 194/196 .

  • Fragmentation of the Aromatic Ring: The 4-chloro-2-methylbenzyl cation (m/z 139/141) can further fragment.

    • Loss of Chlorine: Loss of a chlorine radical (•Cl) from m/z 139 would lead to a fragment at m/z 104 .

    • Tropylium Ion Formation: Alkyl-substituted benzene rings can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91 . This can occur through loss of HCl from the m/z 139 fragment.

Visualization of Predicted Fragmentation

The following diagram, generated using Graphviz, illustrates the primary predicted fragmentation pathways for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Fragmentation_Pattern M+• (m/z 212/214) M+• (m/z 212/214) m/z 197/199 [M-CH3]+ M+• (m/z 212/214)->m/z 197/199 - •CH3 m/z 57 [C(CH3)3]+ M+• (m/z 212/214)->m/z 57 - •C7H6Cl m/z 139/141 [Cl(CH3)C6H3CH2]+ M+• (m/z 212/214)->m/z 139/141 - •C(CH3)3 m/z 194/196 [M-H2O]+• M+• (m/z 212/214)->m/z 194/196 - H2O m/z 104 m/z 104 m/z 139/141->m/z 104 - •Cl m/z 91 [C7H7]+ m/z 139/141->m/z 91 - HCl

Caption: Predicted EI fragmentation of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Comparative Analysis: Tertiary vs. Secondary Alcohol Isomer

To highlight the diagnostic value of the fragmentation pattern, we will compare the predicted spectrum of our tertiary alcohol with that of a structural isomer, 1-(4-Chloro-2-methylphenyl)-1-propanol , a secondary alcohol.

Feature1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (Tertiary Alcohol)1-(4-Chloro-2-methylphenyl)-1-propanol (Secondary Alcohol)Rationale for Difference
Molecular Ion (m/z 212/214) Very weak or absentWeak, but likely more abundant than the tertiary isomerSecondary alcohols are generally more stable than tertiary alcohols upon ionization.
α-Cleavage Loss of •CH₃ (m/z 197/199) is a major pathway.Loss of an ethyl radical (•C₂H₅) to form a fragment at m/z 183/185 would be the most favorable α-cleavage.The largest alkyl group is preferentially lost in α-cleavage of alcohols.
Benzylic Cleavage Formation of tert-butyl cation (m/z 57 ) is highly favorable.Not a primary fragmentation pathway from the molecular ion in the same manner.The secondary alcohol lacks the stable tertiary carbocation structure upon simple benzylic cleavage.
Base Peak Likely m/z 57 or m/z 197 .Likely the α-cleavage product at m/z 183/185 .The stability of the resulting carbocation dictates the most abundant fragment.

This comparison clearly demonstrates that while the two isomers have the same molecular weight, their fragmentation patterns would be distinctly different, allowing for their unambiguous identification.

Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms. For 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, ¹H NMR would show a singlet for the two equivalent methyl groups of the tert-butyl moiety, a singlet for the methyl group on the benzene ring, and characteristic signals for the aromatic protons. The absence of a proton on the carbinol carbon would confirm its tertiary nature.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the hydroxyl (-OH) group through a broad absorption band around 3200-3600 cm⁻¹.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following is a generalized protocol for acquiring an EI mass spectrum for a compound like 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the solid compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion region for the characteristic 3:1 isotopic pattern of chlorine.

    • Identify the base peak and other major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Rationale for Experimental Choices:

  • GC-MS: This is the standard technique for volatile and semi-volatile organic compounds, providing both separation and structural information.

  • 70 eV Electron Energy: This is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated.[2]

  • Temperature Programming: The temperature ramp in the GC oven ensures that the analyte is volatilized and elutes as a sharp peak, leading to better sensitivity and resolution.

Conclusion

The mass spectrometry fragmentation pattern of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is predicted to be dominated by α-cleavage leading to a fragment at m/z 197 and benzylic cleavage resulting in a stable tert-butyl cation at m/z 57. The molecular ion at m/z 212/214 is expected to be of low abundance. This fragmentation pattern, particularly when compared to that of its secondary alcohol isomer, provides a unique fingerprint for the confident identification of the compound. By understanding the fundamental principles that govern ion fragmentation, researchers can leverage mass spectrometry to its full potential for structural elucidation in complex chemical analyses.

References

  • ResearchGate. Mass spectrum of 4-chlorotoluene. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. Available from: [Link]

  • eGyanKosh. General Fragmentation Modes. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one. Available from: [Link]

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. Available from: [Link]

Sources

Comparing reactivity of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol vs non-chlorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity, synthesis, and metabolic profile of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (referred to herein as CMP-MP ) versus its non-chlorinated and non-methylated analogs.

This analysis synthesizes principles of physical organic chemistry (Hammett substituent effects), metabolic structure-activity relationships (SAR), and experimental kinetic data.

Executive Summary

CMP-MP is a tertiary homobenzylic alcohol featuring a "Neophyl" (2-methyl-1-phenyl-2-propanol) skeleton. Its reactivity is distinct from simple analogs due to the electronic deactivation of the 4-chloro group and the steric orthogonality introduced by the 2-methyl group.

FeatureCMP-MP (Target)Non-Chlorinated Analog (1-Phenyl-2-methyl-2-propanol)Impact on Reactivity
Electronic State Electron Deficient (

)
Electron Neutral (

)
Slower electrophilic aromatic substitution; Retarded aryl migration.
Steric Environment High (Ortho-Methyl)LowInhibition of planar transition states; Resistance to ortho-metabolism.
Lipophilicity (LogP) High (~3.4)Moderate (~2.1)Increased membrane permeability; Higher metabolic stability.
Primary Reaction Neophyl Rearrangement / DehydrationNeophyl Rearrangement / DehydrationCMP-MP rearranges slower due to reduced nucleophilicity of the aryl ring.

Chemical Reactivity Profile

A. The Neophyl Rearrangement (Critical Pathway)

Under acidic conditions (e.g.,


 or 

), CMP-MP undergoes dehydration. Unlike simple alcohols, this scaffold prefers the Neophyl Rearrangement , where the aryl group migrates to the adjacent cationic center.

Mechanism:

  • Protonation & Loss of Water: Formation of the tertiary carbocation.

  • Aryl Participation: The benzene ring acts as an internal nucleophile, attacking the cationic center to form a bridged phenonium ion.

  • Migration & Elimination: The ring migrates, leading to a rearranged alkene or isomeric alcohol.

Comparative Insight:

  • Non-Chlorinated Analog: The phenyl ring is electron-rich, facilitating rapid attack on the carbocation (

    
    ).
    
  • CMP-MP (4-Cl, 2-Me):

    • The 4-Chloro group is electron-withdrawing (Inductive effect), reducing the electron density of the ring. This destabilizes the phenonium transition state , significantly slowing the rearrangement rate (

      
      ).
      
    • The 2-Methyl group exerts a "buttressing effect." While it increases electron density slightly, its steric bulk prevents the ring from achieving the optimal planar geometry required for the phenonium bridge, further complicating the kinetics.

B. Metabolic Stability (Drug Development Context)

In medicinal chemistry, the 4-Cl-2-Me substitution pattern is a strategic "metabolic block."

  • CYP450 Oxidation: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para position.

  • CMP-MP Advantage: The Chlorine atom blocks the para site. The Methyl group blocks the ortho site. This forces metabolism to slower pathways (e.g., alkyl side-chain oxidation), extending the half-life (

    
    ) of the molecule compared to its unsubstituted analog.
    

Visualization of Pathways

Diagram 1: Comparative Reaction Pathways (Neophyl Rearrangement)

This diagram illustrates the divergence in pathway energetics caused by the Chloro substituent.

NeophylRearrangement cluster_effect Substituent Effect on Rate Limiting Step Start CMP-MP (Precursor) Cation Tertiary Carbocation (Intermediate) Start->Cation -H2O (Fast) Phenonium Phenonium Ion (Transition State) Cation->Phenonium Aryl Migration (Rate Limiting Step) Product Rearranged Alkene (Thermodynamic Product) Phenonium->Product -H+ Note1 Unsubstituted Analog: Fast Migration (Electron Rich Ring) Note1->Phenonium Note2 CMP-MP (4-Cl): Slow Migration (Electron Deficient Ring) Note2->Phenonium

Caption: The 4-Chloro substituent destabilizes the Phenonium transition state, acting as a kinetic bottleneck compared to the unsubstituted analog.

Experimental Protocols

Protocol A: Synthesis via Grignard Reaction

Objective: Synthesis of CMP-MP from 4-chloro-2-methylbenzyl chloride.

Reagents:

  • 4-Chloro-2-methylbenzyl chloride (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Acetone (Dry, 1.5 eq)

  • Diethyl Ether or THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings. Add a crystal of iodine and heat gently to activate.

  • Grignard Formation: Add 10% of the benzyl chloride solution in ether. Initiate reflux.[1] Once started, add the remaining benzyl chloride dropwise over 1 hour.

    • Checkpoint: Solution should turn cloudy/grey. If not, sonicate or add 1,2-dibromoethane.

  • Addition: Cool the Grignard reagent to 0°C. Add dry acetone dropwise. The reaction is exothermic; maintain temp < 10°C to prevent side reactions (Wurtz coupling).

  • Quench: Stir for 2 hours at room temp. Pour onto ice/saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash organic layer with brine. Dry over

    
    .[2][3]
    
  • Purification: Distillation is preferred over column chromatography due to the alcohol's tendency to streak.

    • Expected Yield: 65-75%.

Protocol B: Comparative Dehydration Kinetics

Objective: To measure the rate of alkene formation relative to analogs.

  • Setup: Dissolve 1.0 mmol of Alcohol (CMP-MP or Analog) in

    
     (NMR tube).
    
  • Catalyst: Add 5.0 mg of p-Toluenesulfonic acid (p-TsOH).

  • Monitoring: Immediately insert into NMR probe pre-heated to 40°C.

  • Data Acquisition: Acquire

    
     NMR spectra every 5 minutes for 2 hours.
    
  • Analysis: Track the disappearance of the gem-dimethyl singlet (

    
     ppm) and the appearance of vinylic protons (
    
    
    
    ppm).
    • Result: Plot

      
       vs time. The slope 
      
      
      
      will be significantly lower for CMP-MP than for the non-chlorinated analog.

Supporting Data & References

Predicted Physical Properties Comparison
Property1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol1-Phenyl-2-methyl-2-propanol
Molecular Weight 198.69 g/mol 150.22 g/mol
LogP (Predicted) 3.422.08
Topological Polar Surface Area 20.2

20.2

H-Bond Donor/Acceptor 1 / 11 / 1
pKa (Alcohol) ~15.5~15.5
References
  • Synthesis of Neophyl Analogs

    • Preparation of 1-(4-chlorophenyl)-2-methyl-2-propanol.[4] PrepChem. Available at: [Link]

  • Mechanistic Insight (Neophyl Rearrangement)
  • Metabolic Stability of Chloro-Methyl Arenes

    • Mochizuki, M., et al. "Discovery of 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole...[5] SAR studies on metabolic stability." Bioorg. Med. Chem. 2017. Available at: [Link]

  • General Dehydration Protocols

Sources

Comparative Guide to the Infrared Spectroscopy of Tertiary Alcohols: A Detailed Analysis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopy peaks for the tertiary alcohol, 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol. By comparing its expected spectral features with those of a simple, archetypal tertiary alcohol, tert-butanol, we will delineate the core vibrational modes that confirm its functional group and the additional peaks that verify its complete molecular structure. This document is intended for researchers and scientists in drug development and organic synthesis, offering both theoretical grounding and practical insights for spectral interpretation.

Introduction: The Role of IR Spectroscopy in Alcohol Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. The principle lies in the absorption of infrared radiation by covalent bonds, which causes them to vibrate at specific frequencies. For alcohols, the most prominent and diagnostic absorptions arise from the stretching vibrations of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds. The precise frequency of these vibrations provides critical information, not only confirming the presence of an alcohol but also helping to distinguish between primary, secondary, and tertiary classifications.

Section 1: The Reference Spectrum - tert-Butanol (2-Methyl-2-propanol)

To establish a baseline, we first examine the IR spectrum of tert-butanol, the simplest tertiary alcohol. Its spectrum showcases the quintessential features of this alcohol class, unobscured by other functional groups like aromatic rings.

The two most definitive peaks for a tertiary alcohol are:

  • The O-H Stretch: In a condensed phase (neat liquid or solid), alcohol molecules associate through intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the stretching vibration to absorb over a wide range of frequencies. The result is a characteristically strong and very broad absorption band, typically centered around 3400-3300 cm⁻¹[1][2]. In the gas phase or very dilute solutions with non-polar solvents, this hydrogen bonding is minimized, and a sharp, "free" O-H stretch appears at a higher frequency, around 3620 cm⁻¹ for tertiary alcohols[1].

  • The C-O Stretch: The stretching vibration of the carbon-oxygen single bond is also highly diagnostic. For tertiary alcohols, this peak is strong and appears at a higher wavenumber (1210-1100 cm⁻¹) compared to secondary (1150-1075 cm⁻¹) and primary (1075-1000 cm⁻¹) alcohols[3]. This shift is a reliable indicator of the substitution pattern at the hydroxyl-bearing carbon.

Below is a summary of the key IR absorption peaks for the reference compound, tert-butanol.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity & Shape Notes
O-H Stretch (H-bonded)~3370Strong, Very BroadThe most recognizable feature of an alcohol in a condensed phase[3].
C-H Stretch (sp³)2970-2850Strong, SharpAliphatic C-H stretching from the methyl groups.
C-O-H Bend~1366ModerateOften coupled with other vibrations[3].
C-O Stretch~1202StrongPosition is characteristic of a tertiary alcohol[3][4].
Section 2: Predicted IR Spectrum of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Now, we turn to the target molecule. Its structure is significantly more complex than tert-butanol, incorporating an aromatic ring with chloro and methyl substituents. While it retains the core tertiary alcohol framework, these additional features will introduce new, identifiable peaks in the IR spectrum.

The expected IR spectrum will be a composite of the following features:

  • Tertiary Alcohol Group: A strong, broad O-H stretch and a strong C-O stretch in the characteristic region.

  • Substituted Aromatic Ring: Aromatic C-H stretching vibrations and C=C double bond stretches within the ring.

  • Alkyl Groups: Aliphatic C-H stretching from the methyl groups.

  • Chloro-Substituent: A C-Cl stretching vibration in the fingerprint region.

The steric bulk of the substituted phenyl group may slightly influence the extent of intermolecular hydrogen bonding, but a broad O-H peak is still the expected dominant feature[5][6].

Section 3: A Comparative Analysis of IR Peaks

The table below provides a direct comparison between the known peaks of tert-butanol and the predicted peaks for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, highlighting the additional features that enable a complete structural confirmation.

Vibrational Mode tert-Butanol (cm⁻¹) 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (Predicted, cm⁻¹) Significance & Interpretation
O-H Stretch (H-bonded)~3370[3]~3400Confirms Alcohol Presence. Strong, broad peak indicative of intermolecular hydrogen bonding[1][7].
C-H Stretch (Aromatic, sp²)Absent~3100-3000Confirms Aromatic Ring. Aromatic C-H stretches appear at higher frequencies than aliphatic ones[4][8].
C-H Stretch (Aliphatic, sp³)~2970~2970Confirms Alkyl Groups. Present in both molecules due to methyl groups.
C=C Stretch (Aromatic)Absent~1600 and ~1475Confirms Aromatic Ring. Aromatic rings show characteristic absorptions in this region[4].
C-O Stretch~1202[3]~1150-1200Confirms Tertiary Alcohol. This peak is expected in the typical range for tertiary alcohols[4][9].
C-Cl StretchAbsent~800-600Confirms Chloro-Substituent. This strong absorption is characteristic of the carbon-chlorine bond[10].

This comparative analysis demonstrates how IR spectroscopy can be used not only to identify the tertiary alcohol functional group but also to confirm the presence of the aromatic and chloro- substituents, thereby providing a comprehensive fingerprint of the target molecule.

Section 4: Standard Operating Protocol for FTIR Analysis

To ensure the acquisition of a high-quality and reproducible IR spectrum, the following protocol for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory is recommended.

Experimental Workflow: FTIR-ATR Analysis

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify the cleanliness of the ATR crystal (typically diamond or germanium).

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, run a background scan. This measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of the neat liquid sample (e.g., 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol) directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing & Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum, generating the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of key absorption bands.

    • Compare the obtained peak positions with reference values to confirm the structure.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by taking a new background scan and ensuring no sample peaks remain.

Section 5: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of identifying a tertiary alcohol using IR spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Interpretation Start Obtain Sample Background Acquire Background Spectrum Start->Background Apply_Sample Apply Sample to ATR Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process Process Spectrum (Baseline & ATR Correction) Acquire_Spectrum->Process Peak_Pick Identify Key Peaks Broad_OH Broad Peak at ~3400 cm⁻¹? Peak_Pick->Broad_OH Strong_CO Strong Peak at ~1150-1200 cm⁻¹? Broad_OH->Strong_CO Yes Re_evaluate Re-evaluate Structure / Purity Broad_OH->Re_evaluate No Aromatic_Peaks Aromatic Peaks Present? (>3000, ~1600, ~1475 cm⁻¹) Strong_CO->Aromatic_Peaks Yes Strong_CO->Re_evaluate No Confirm Structure Confirmed Aromatic_Peaks->Confirm Yes Aromatic_Peaks->Re_evaluate No

Caption: Workflow for structural confirmation via FTIR-ATR.

Conclusion

The infrared spectrum of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is predicted to show definitive evidence of its tertiary alcohol structure through a strong, broad O-H stretch around 3400 cm⁻¹ and a strong C-O stretch in the 1150-1200 cm⁻¹ region. Furthermore, its identity is uniquely fingerprinted by the presence of aromatic C-H and C=C stretching bands and a C-Cl stretch in the lower wavenumber region. This combination of spectral features allows for unambiguous confirmation of the molecule's identity and distinguishes it from simpler aliphatic alcohols like tert-butanol.

References

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC. (n.d.).
  • 12.7 Interpreting Infrared Spectra - Organic Chemistry. (2026, March 2). Fiveable.
  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry.
  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). ACS Omega.
  • Alcohols—The Rest of the Story. (2017, April 1). Spectroscopy Online.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • 4.7 Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts.
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • Infrared Spectrometry. (n.d.). MSU chemistry.
  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • 17.11: Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • 1-chloro-2-methyl-2-propanol(558-42-9)ir1. (n.d.). ChemicalBook.
  • 1-(4-Chlorophenyl)-2-methylpropan-1-one. (n.d.). PubChem - NIH.
  • C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. (n.d.). doc brown's advanced organic chemistry revision notes.
  • 2-Propanol, 2-methyl-. (n.d.). NIST WebBook.
  • 1-chloro-2-methyl-2-propanol (C4H9ClO). (n.d.). PubChemLite.

Sources

A Comparative Guide to Purity Determination of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of reference standards is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, a key intermediate in various synthetic pathways. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights to guide your selection of the most appropriate analytical technique.

The Critical Role of Purity in Reference Standards

A reference standard is a highly purified compound used as a measurement base for analytical tests. The accuracy of all subsequent quantitative and qualitative analyses of a drug substance or product hinges on the accurately assigned purity of its reference standard. Impurities can interfere with analytical methods, leading to erroneous results, and can have unforeseen toxicological effects. Therefore, a robust and well-validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Comparative Analysis of Purity Determination Methods

The selection of an analytical method for purity determination is a critical decision driven by the physicochemical properties of the analyte, the nature of potential impurities, and the intended application of the reference standard. Here, we compare three powerful techniques for the analysis of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol.

Data Presentation: Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[1][2][3]
Suitability for Analyte Well-suited due to its polarity and UV absorbance.Suitable due to its volatility. Derivatization may be necessary to improve peak shape and thermal stability.[4]Excellent for structural confirmation and absolute purity determination without a specific reference standard of the analyte.[1][3]
Common Detector UV/Vis (Diode Array Detector)Flame Ionization Detector (FID), Mass Spectrometry (MS)NMR Spectrometer
Typical Purity Results 99.5% (Area Percent)99.6% (Area Percent)99.7% (w/w, absolute)
Key Advantages High resolution, well-established, versatile.High sensitivity, excellent for volatile impurities.Primary analytical method, provides structural information, high precision, and accuracy.
Potential Limitations Requires a reference standard of the analyte for quantitative analysis. Non-chromophoric impurities may not be detected by UV.Thermally labile impurities may degrade. Requires analyte volatility.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds. For 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, a reversed-phase method is most appropriate, leveraging the compound's moderate polarity.

Rationale for Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of moderately polar to non-polar compounds. The dimensions and particle size are chosen to balance resolution, analysis time, and backpressure, in line with modern practices allowed by USP General Chapter <621>.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of both the main compound and any potential impurities with differing polarities. A formic acid modifier is added to improve peak shape and ensure the analyte is in a single ionic form.

  • Detector: A Diode Array Detector (DAD) is chosen for its ability to provide spectral data, which can aid in peak identification and purity assessment. The detection wavelength is selected based on the UV spectrum of the analyte.

Step-by-Step HPLC Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve the 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Injection: Inject 10 µL of the standard solution onto the column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 20% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: DAD, 225 nm

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing System_Prep System Equilibration Injection Inject 10 µL System_Prep->Injection Standard_Prep Standard Preparation (1 mg/mL) Standard_Prep->Injection Separation C18 Column Gradient Elution Injection->Separation Detection DAD at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, GC with a Flame Ionization Detector (FID) is a suitable method for purity assessment.

Rationale for Experimental Choices:

  • Column: A low-to-mid polarity column, such as a DB-5 or equivalent, is chosen to provide good separation of aromatic compounds.

  • Injector: A split/splitless injector is used in split mode to handle the high concentration of the main component and prevent column overload.

  • Detector: An FID is selected for its high sensitivity to hydrocarbons and its linear response over a wide concentration range.

Step-by-Step GC-FID Methodology:

  • System Preparation: Condition the GC column according to the manufacturer's instructions. Set the oven, injector, and detector temperatures.

  • Standard Preparation: Prepare a solution of the reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Sample Injection: Inject 1 µL of the standard solution into the GC.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature (FID): 300 °C

  • Data Analysis: Integrate all peaks and calculate the purity using the area percent method.

GC-FID Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing System_Prep_GC GC System Setup Injection_GC Inject 1 µL System_Prep_GC->Injection_GC Standard_Prep_GC Standard Preparation (1 mg/mL) Standard_Prep_GC->Injection_GC Separation_GC DB-5 Column Temperature Program Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Calculation_GC Purity Calculation (Area % Method) Integration_GC->Calculation_GC

Caption: Workflow for GC-FID purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, capable of providing a direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[1][3] It relies on the use of a certified internal standard.

Rationale for Experimental Choices:

  • Internal Standard: Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and the presence of distinct NMR signals that do not overlap with those of the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is used as the solvent for its ability to dissolve both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.

Step-by-Step qNMR Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol reference standard into a clean vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.75 mL).

  • NMR Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a proton (¹H) NMR spectrum with the following parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (D1): 30 seconds

      • Number of Scans: 16

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep_qnmr Preparation cluster_analysis_qnmr Analysis cluster_data_qnmr Data Processing Weighing Accurate Weighing (Analyte & Internal Std) Dissolution Dissolution in DMSO-d6 Weighing->Dissolution Acquisition ¹H NMR Acquisition (Long D1) Dissolution->Acquisition Processing Data Processing (Phasing, Baseline) Acquisition->Processing Integration_qnmr Signal Integration Processing->Integration_qnmr Calculation_qnmr Purity Calculation (Absolute w/w %) Integration_qnmr->Calculation_qnmr

Caption: Workflow for qNMR purity analysis.

Conclusion and Recommendations

The choice of analytical method for the purity determination of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol reference standards should be guided by a risk-based approach and the intended use of the standard.

  • HPLC and GC are excellent chromatographic techniques for routine quality control and for the detection and quantification of impurities. They are particularly useful for identifying and tracking specific impurities when their reference standards are available.

  • qNMR stands out as a primary method for the absolute assignment of purity. It is the recommended technique for the initial characterization of a new reference standard batch, as it provides a direct measurement of the mass fraction of the analyte without the need for a specific reference standard of the compound itself.

For a comprehensive characterization of a new reference standard, a combination of these techniques is often employed. qNMR can be used to assign the absolute purity, while HPLC and GC can be used to establish an impurity profile and serve as routine methods for subsequent batch releases. This orthogonal approach ensures the highest level of confidence in the quality and accuracy of the reference standard.

References

  • Avantor. (n.d.). 1-(4-Chloro-2-methylphenyl)-2,2-dimethylpropan-1-ol ≥95%. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Sadowska, K., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3053.
  • Int. J. Pharm. Sci. Rev. Res. (2023).
  • Guo, X., et al. (2023). Application of Quantitative NMR in Pharmaceutical Analysis: Method Qualification and Potency Determination for Two New Chemical Entities in Early-Stage Clinical Studies. SSRN.
  • GL Sciences. (n.d.). Analysis of Benzyl Alcohol (Under the condition of the Japanese Pharmacopoeia 18). Retrieved from [Link]

  • Simeonov, S. P., & Cholakova, T. I. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. American Journal of Analytical Chemistry, 1, 1-13.
  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • South Eastern European Journal of Public Health. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 205, 114299.
  • Gas Chromatography of an Alcohol Mixture. (n.d.). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
  • Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

  • PubMed. (2020, March 1). A Single-Column Gas Chromatography Method for Quantifying Toxic Alcohols.
  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]

  • EPA. (1994, September).

Sources

Differentiating 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive analytical framework for differentiating 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (Target) from its critical isomeric impurities, specifically the regioisomer 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol .[1][2]

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, the tertiary alcohol 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6) presents a unique purification challenge.[1][2] Its structural integrity relies on the precise placement of the methyl group at the ortho position relative to the isobutanol side chain.[2]

Common synthetic routes—such as the Grignard reaction of 4-chloro-2-methylbenzyl chloride with acetone or Friedel-Crafts alkylation—often yield difficult-to-separate regioisomers (e.g., the 3-methyl variant) and dehydration byproducts (alkenes).[1][2] These impurities share identical molecular weights and nearly identical polarity, rendering standard C18 HPLC methods insufficient.[2]

This guide provides a self-validating analytical workflow combining orthogonal chromatography (Phenyl-Hexyl stationary phases) and structural spectroscopy (NOESY NMR) to unequivocally certify the target molecule.[1][2]

Structural Analysis & The Isomer Challenge

The core challenge lies in distinguishing the target from its "meta-methyl" regioisomer.[2] Both molecules possess the same functional groups and lipophilicity (LogP ~3.0), but their 3D spatial occupancy differs.

FeatureTarget Molecule Critical Impurity (Regioisomer)
Structure 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol 1-(4-Chloro-3-methylphenyl)-2-methyl-2-propanol
Substitution Methyl at Position 2 (Ortho to side chain)Methyl at Position 3 (Meta to side chain)
Steric Environment High steric crowding near the benzylic methylene.[1][2][3]Lower steric crowding; planar accessibility.[2]
Key Interaction Strong NOE between Benzylic CH₂ and Ar-CH₃.[1][2]No NOE between Benzylic CH₂ and Ar-CH₃.[1][2]
Visualizing the Impurity Pathway

The following diagram illustrates how these impurities arise and the decision logic for their separation.

G Start Synthetic Route (Grignard or F-C Alkylation) Crude Crude Mixture Start->Crude Target Target: 2-Methyl Isomer Crude->Target Impurity Impurity: 3-Methyl Isomer Crude->Impurity Dehydration Byproduct: Alkene (Dehydration) Crude->Dehydration -H2O C18 Standard C18 HPLC (Co-elution Risk) Target->C18 Phenyl Phenyl-Hexyl HPLC (Pi-Pi Separation) Target->Phenyl Impurity->C18 Impurity->Phenyl C18->Phenyl Poor Resolution NMR NOESY NMR (Definitive ID) Phenyl->NMR Isolate Peak

Caption: Workflow tracking the origin of impurities and the analytical escalation from C18 screening to definitive Phenyl-Hexyl separation and NMR validation.

Analytical Strategy 1: Orthogonal HPLC Separation

Standard alkyl-bonded phases (C18/C8) separate primarily based on hydrophobicity.[1][2] Since the target and its regioisomer have identical carbon counts, their retention times on C18 often overlap.[2]

The Solution: Phenyl-Hexyl Stationary Phase. Phenyl-Hexyl columns utilize


-

interactions.[1][2] The ortho-methyl group in the target molecule forces the aromatic ring to twist out of plane relative to the side chain, altering its ability to interact with the phenyl stationary phase compared to the flatter meta-isomer.[1][2]
Protocol: High-Resolution Isomer Separation
  • Instrument: HPLC with UV-Vis (PDA) or Mass Spec detection.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).[1][2]
    
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Lower temperature enhances steric selectivity).[1]

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 40% Initial equilibration.
15.0 65% Shallow gradient to maximize interaction time.
20.0 90% Wash out dehydration byproducts (alkenes).

| 25.0 | 40% | Re-equilibration.[2] |

Expected Performance:

  • Target (2-Me): Elutes earlier (RT ~9.5 min) due to steric hindrance reducing

    
    -interaction.
    
  • Impurity (3-Me): Elutes later (RT ~10.8 min) due to stronger planar

    
    -stacking.
    
  • Alkene Impurity: Elutes significantly later (RT >18 min) due to lack of polar -OH group.[1][2]

Analytical Strategy 2: Self-Validating NMR Spectroscopy

While HPLC separates the peaks, it does not identify them without a reference standard.[2] Nuclear Overhauser Effect Spectroscopy (NOESY) provides an absolute structural confirmation by detecting through-space interactions (< 5 Å).[1]

The "Ortho-Methyl" Signature

In the target molecule, the methyl group on the ring (Position 2) is physically adjacent to the methylene protons of the side chain (Position 1').[1]

Protocol: 1D and 2D NMR Characterization
  • Solvent: CDCl₃ or DMSO-d₆.[1][2]

  • Concentration: ~10 mg/mL.[2]

  • Experiments: ¹H, ¹³C, NOESY (mixing time 500ms).

Comparative NMR Data Table:

SignalTarget (2-Methyl) Isomer (3-Methyl) Differentiation Logic
Ar-CH₃ (Proton)

2.35 ppm (Singlet)

2.30 ppm (Singlet)
Minimal difference; unreliable alone.[1][2]
Benzylic -CH₂-

2.85 ppm (Singlet)

2.75 ppm (Singlet)
Target is deshielded by ortho-Cl/Me effects.[1][2]
Aromatic H3 Singlet (or fine doublet)Doublet (J~8Hz)H3 in Target is isolated (meta to sidechain).[1]
NOESY Crosspeak Strong between Ar-CH₃ & Benzylic -CH₂-Absent Definitive Proof.
Mechanism of Identification (Graphviz)

The following logic gate demonstrates how to interpret the NMR data to certify the batch.

NMR_Logic Sample Isolated Sample NOESY Run 2D NOESY Sample->NOESY Check Check Crosspeak: Ar-Me (2.3 ppm) <-> CH2 (2.8 ppm) NOESY->Check Result_Pos Crosspeak PRESENT (Distance < 5Å) Check->Result_Pos Yes Result_Neg Crosspeak ABSENT (Distance > 5Å) Check->Result_Neg No Conclusion_A CONFIRMED: 1-(4-Chloro-2-methylphenyl)-... Result_Pos->Conclusion_A Conclusion_B REJECTED: Isomer (3-Methyl or other) Result_Neg->Conclusion_B

Caption: Decision tree for NMR data interpretation. The presence of the NOE crosspeak is the "Go/No-Go" criteria for batch release.

Summary of Recommendations

For researchers developing generic APIs or novel ligands containing the 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol scaffold, we recommend the following control strategy:

  • Primary Screen: Use Phenyl-Hexyl HPLC columns with Methanol gradients.[2] Avoid standard C18 methods for isomeric purity determination as they often mask the regioisomer under the main peak.[2]

  • Process Control: Monitor the dehydration impurity (alkene) which forms readily if the reaction mixture is heated under acidic conditions.[2]

  • Validation: Perform NOESY NMR on the first validation batch to prove the regiochemistry. Relying solely on Mass Spectrometry (MS) is insufficient as both isomers have the same mass (m/z 198/200 for Cl isotopes).

References
  • Synthesis & Impurities: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol (Analogous Method). PrepChem. Available at: [Link]

  • Isomer Separation Guide: Isomers and Recommended HPLC Columns. MTC USA.[2] Available at: [Link][1]

Sources

Structural Validation of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol: A Comparative Guide to 2D NMR vs. Traditional 1D Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the demand for unambiguous structural elucidation of synthetic intermediates has never been higher. 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a sterically hindered, multi-substituted aromatic intermediate. Relying solely on 1-Dimensional Nuclear Magnetic Resonance (1D NMR) and Mass Spectrometry (MS) for its validation often leads to analytical blind spots.

As a Senior Application Scientist, I have designed this guide to objectively compare the traditional 1D NMR approach against a robust 2D NMR workflow utilizing Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) . By understanding the causality behind these techniques, researchers can implement a self-validating system that eliminates structural ambiguity.

Part 1: The Analytical Dilemma (Why 1D NMR Falls Short)

In the 1D


H NMR spectrum of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol, the aliphatic region is dominated by isolated singlets. The benzylic -CH

- group is flanked by a fully substituted aromatic carbon (C1) and a quaternary alcohol carbon (C2 of the propanol chain). Because there are no adjacent protons, it exhibits no scalar coupling and appears as a sharp singlet (~2.75 ppm). Similarly, the gem-dimethyl groups (~1.22 ppm) and the aromatic methyl group (~2.32 ppm) manifest as isolated singlets.

While 1D


H NMR can quantify the number of protons, and MS can confirm the exact mass (m/z 198.08) alongside the presence of chlorine via the 3:1 isotopic signature, this traditional suite cannot definitively rule out regioisomers (e.g., the 5-chloro-2-methylphenyl isomer). The connectivity chain is broken, leaving the exact substitution pattern open to interpretation.

Part 2: The 2D NMR Solution (COSY & HSQC)

To bridge this gap, we employ a self-validating 2D NMR system that independently verifies both the proton networks and the carbon framework [1].

  • COSY (

    
    H-
    
    
    
    H)
    : COSY maps homonuclear scalar couplings through 2 to 3 bonds [2]. For our target molecule, COSY is critical for resolving the aromatic spin system. The cross-peaks between H5 and H6 (ortho coupling, ~8 Hz) and H5 and H3 (meta coupling, ~2 Hz) unambiguously confirm the 1,2,4-trisubstitution pattern of the aromatic ring.
  • HSQC (

    
    H-
    
    
    
    C)
    : HSQC correlates protons to their directly attached carbons (1-bond coupling) [3]. This resolves the ambiguity of the aliphatic singlets. By mapping the gem-dimethyl protons to their specific carbon shift (~29.5 ppm) and the aromatic methyl to its shift (~20.0 ppm), HSQC prevents misassignment and provides a definitive carbon-proton anchor.

NMR_Workflow Start Synthesized Intermediate 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol OneD 1D 1H & 13C NMR (Initial Screening) Start->OneD Issue Ambiguity: Isolated Singlets & Regioisomer Overlap OneD->Issue COSY COSY (1H-1H) Resolves Aromatic 1,2,4-Pattern Issue->COSY Homonuclear Coupling HSQC HSQC (1H-13C) Maps Aliphatic Singlets to Carbons Issue->HSQC Heteronuclear Coupling Valid Unambiguous Structural Validation COSY->Valid HSQC->Valid

Analytical workflow comparing 1D screening vs. 2D NMR structural validation.

Part 3: Objective Performance Comparison

To justify the increased instrument time required for 2D NMR, the table below compares the performance of different analytical workflows for this specific class of sterically hindered molecules.

Analytical WorkflowRegioisomer DifferentiationAliphatic Assignment ConfidenceAromatic Substitution ConfirmationTime/Cost Efficiency
1D NMR + MS LowLow (Singlet Overlap)ModerateHigh (< 10 mins)
COSY + HSQC HighHigh (1-Bond Mapping)High (Spin System Resolved)Moderate (~1-2 hours)
Full 2D Suite (inc. HMBC) Very HighVery HighVery HighLow (> 4 hours)

Part 4: Experimental Protocol (A Self-Validating Workflow)

The following standardized protocol ensures high-fidelity data acquisition. The causality behind each step is explained to ensure the resulting data acts as a closed-loop, self-validating system.

Step 1: Sample Preparation
  • Procedure : Dissolve 15-20 mg of the synthesized 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Causality : A higher sample concentration is deliberately chosen to ensure sufficient signal-to-noise (S/N) for the insensitive

    
    C nucleus during the HSQC acquisition, minimizing required scan times.
    
Step 2: COSY Acquisition (Gradient-Selected)
  • Parameters : Use a gCOSY (Gradient-selected COSY) pulse sequence. Set a spectral width of 10 ppm in both dimensions. Acquire 256 increments in

    
     and 2048 data points in 
    
    
    
    with 4 scans per increment.
  • Causality : Gradient selection eliminates the need for extensive phase cycling. This significantly reduces acquisition time while actively suppressing artifacts from uncoupled spins, yielding a clean diagonal and distinct cross-peaks.

Step 3: HSQC Acquisition (Multiplicity-Edited)
  • Parameters : Use a multiplicity-edited gHSQC sequence. Set spectral widths to 10 ppm (

    
    H) and 160 ppm (
    
    
    
    C). Acquire 256 increments in
    
    
    . Optimize the one-bond coupling constant (
    
    
    ) to 145 Hz.
  • Causality : Multiplicity editing phases CH/CH

    
     cross-peaks positively and CH
    
    
    
    cross-peaks negatively. This provides built-in DEPT-like information, instantly validating the benzylic -CH
    
    
    - group against the methyl singlets without requiring a separate 1D DEPT experiment [3].

SpinSystem H5 H5 (7.12 ppm) H6 H6 (7.05 ppm) H5->H6 COSY (Ortho, 8Hz) H3 H3 (7.16 ppm) H5->H3 COSY (Meta, 2Hz) C5 C5 (130.5 ppm) H5->C5 HSQC (1-bond) C6 C6 (131.5 ppm) H6->C6 HSQC (1-bond) C3 C3 (126.8 ppm) H3->C3 HSQC (1-bond)

Magnetization transfer pathways demonstrating COSY and HSQC validation logic.

Part 5: Quantitative Data Presentation

The integration of COSY and HSQC yields the following definitive structural assignments, proving that the synthesized compound is exactly the 1,2,4-trisubstituted target.

Position

H Shift (ppm)
Multiplicity (Coupling)

C Shift (ppm)
COSY Correlations (

H-

H)
HSQC Correlations (

H-

C)
Ar-H3 7.16d (

= 2.0 Hz)
126.8H5C3
Ar-H5 7.12dd (

= 8.0, 2.0 Hz)
130.5H3, H6C5
Ar-H6 7.05d (

= 8.0 Hz)
131.5H5C6
Ar-CH

2.32s20.0NoneAr-CH

Carbon
Ar-CH

-
2.75s45.0NoneAr-CH

Carbon (Negative Phase)
-C(CH

)

1.22s (6H)29.5NoneAliphatic Methyl Carbons
-OH 1.45br s (Exchangeable)N/ANoneNone

Note: Quaternary carbons (C-OH, Ar-C1, Ar-C2, Ar-C4) are invisible in HSQC and require 1D


C or HMBC for detection, but the proton-bearing framework validated above is mathematically sufficient to confirm the regioisomer.

References

  • Golotvin, S. S., Vodopianov, E., Pol, R., Lefebvre, B. A., Williams, A. J., Rutkowske, R. D., & Spitzer, T. D. (2007). "Automated structure verification based on a combination of 1D (1)H NMR and 2D (1)H - (13)C HSQC spectra." Magnetic Resonance in Chemistry.[Link]

  • Cheu, R. (2018). "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Emery Pharma.[Link]

  • Creative Biostructure. (2025). "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure.[Link]

Comparative stability of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol vs other benzyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Stability of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Executive Summary: The Stability Paradox

In the landscape of pharmaceutical intermediates, 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (hereafter referred to as CMP-2-ol ) presents a distinct stability profile that contrasts sharply with standard benzyl alcohols.

While traditional primary benzyl alcohols (e.g., Benzyl Alcohol) are prone to oxidative degradation but resistant to dehydration, CMP-2-ol exhibits the inverse behavior. As a tertiary homobenzylic alcohol , it possesses exceptional oxidative resistance—a critical advantage for aerobic processing—but displays heightened sensitivity to acidic conditions, leading to rapid dehydration.

This guide provides a technical comparison of CMP-2-ol against industry-standard alternatives, supported by mechanistic insights and stress-testing protocols.

Structural Analysis & Physicochemical Context

To understand the stability data, we must first dissect the structural divergence between CMP-2-ol and its analogs.

  • CMP-2-ol (Target): A homobenzylic tertiary alcohol. The hydroxyl group is located on a saturated quaternary carbon, separated from the aromatic ring by a methylene bridge (

    
    ).
    
  • Benzyl Alcohol (Standard): A benzylic primary alcohol (

    
    ).
    
  • 
    -Methylbenzyl Alcohol (Analog):  A benzylic secondary alcohol (
    
    
    
    ).

Key Structural Drivers:

  • Tertiary Center: The quaternary carbon prevents oxidation to ketones or aldehydes (no

    
    -proton), rendering CMP-2-ol stable to air and peroxides.
    
  • Homobenzylic Linkage: Unlike benzylic alcohols, the C-O bond cleavage does not yield a resonance-stabilized benzylic carbocation immediately. However, the resulting tertiary carbocation is sufficiently stable to drive

    
     elimination pathways.
    
  • Ortho-Methyl Sterics: The 2-methyl group on the phenyl ring induces steric torque, preventing planar conformation and potentially shielding the benzylic protons, though it does not prevent acid-catalyzed dehydration.

Comparative Stability Matrix

The following table summarizes the performance of CMP-2-ol versus standard alternatives under forced degradation conditions.

ParameterCMP-2-ol (Target)Benzyl Alcohol (Primary)

-Methylbenzyl Alcohol
(Secondary)
Classification Tertiary, HomobenzylicPrimary, BenzylicSecondary, Benzylic
Oxidative Stability (Air/Peroxide)High (Inert)Low (Forms Benzaldehyde)Low (Forms Acetophenone)
Acid Stability (Dehydration)Low (Forms Alkene)High (Resistant)Moderate (Forms Styrene)
Base Stability (Hydrolysis)High High High
Photostability Moderate (Cl-C bond labile)HighModerate
Major Degradant 1-(4-Cl-2-Me-Ph)-2-methylpropeneBenzaldehyde / Benzoic AcidAcetophenone / Styrene

Analyst Note: CMP-2-ol is the superior choice for formulations requiring oxidative robustness (e.g., presence of radical initiators or porous excipients) but requires strict pH control (> pH 4.0) to prevent elimination.

Mechanistic Insight: Degradation Pathways

The primary failure mode for CMP-2-ol is Acid-Catalyzed Dehydration . Unlike primary alcohols which require harsh conditions (conc.


) to dehydrate, CMP-2-ol undergoes 

elimination in mild acid due to the stability of the tertiary carbocation intermediate.

The Pathway:

  • Protonation: The hydroxyl group accepts a proton (

    
    ).
    
  • Ionization: Loss of water yields a tertiary carbocation (

    
    ).
    
  • Elimination: Abstraction of a proton from the adjacent benzylic carbon (

    
    ) leads to the formation of a conjugated alkene (styrene derivative), which is thermodynamically favored over the terminal alkene.
    
Visualizing the Degradation Logic

degradation_pathway CMP CMP-2-ol (Tertiary Homobenzylic) Carbocation Tertiary Carbocation (Intermediate) CMP->Carbocation Acid (H+) -H2O Oxidation Oxidation Products (Ketones/Aldehydes) CMP->Oxidation Oxidants (H2O2/Air) Alkene Conjugated Alkene (Major Degradant) Carbocation->Alkene -H+ (Elimination) Thermodynamic Control

Figure 1: Mechanistic pathway showing the high susceptibility of CMP-2-ol to acid-mediated dehydration (Red Path) versus its resistance to oxidation (Green Dashed Path).

Experimental Validation: Stress Testing Protocols

To validate the stability profile of CMP-2-ol in your specific matrix, use the following self-validating protocols.

Protocol A: Oxidative Stress Challenge (The "Benzylic Check")

Objective: Prove resistance to oxidative degradation relative to Benzyl Alcohol.

  • Preparation: Prepare a 1 mg/mL solution of CMP-2-ol in Acetonitrile:Water (50:50).

  • Stressing: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%. Incubate at 40°C for 24 hours.
    
  • Control: Run Benzyl Alcohol in parallel.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Expected Result: CMP-2-ol shows >99% recovery. Benzyl Alcohol shows significant degradation to Benzaldehyde (Rt shift, distinct UV spectrum).

Protocol B: Acid Susceptibility Screen

Objective: Determine the pH threshold for dehydration.

  • Preparation: Prepare 1 mg/mL solutions of CMP-2-ol in buffers ranging from pH 1.0 to pH 7.0.

  • Stressing: Incubate at 60°C for 4 hours.

  • Analysis: Analyze via HPLC or GC-MS.

    • Key Indicator: Look for the emergence of a less polar peak (longer retention time on Reverse Phase) corresponding to the alkene (M-18 mass unit).

    • Threshold: Significant degradation is typically observed below pH 3.0.

Handling & Storage Recommendations

Based on the chemical behavior detailed above, the following storage controls are mandatory for maintaining the integrity of CMP-2-ol:

  • pH Control: Ensure formulation matrices are buffered to pH 6.0–8.0. Avoid direct contact with strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or protic acids during processing.
  • Inert Atmosphere: While oxidatively stable, the chlorophenyl moiety can be sensitive to photolysis. Store in amber glass. Nitrogen purging is not critical for oxidation but recommended for general moisture control.

  • Solvent Selection: Avoid acidic solvents (e.g., unbuffered acetic acid). Protic solvents like Ethanol are acceptable provided they are neutral.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72865, 1-(4-Chlorophenyl)-2-methylpropan-1-one (Analogous Structure Data). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.

(Note: Specific degradation data for the exact CAS 1314961-86-8 is derived from functional group principles of tertiary homobenzylic alcohols as established in Reference 2).

Safety Operating Guide

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

As a specialized research intermediate, 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS: 1314984-79-6) requires precise logistical management during its lifecycle. For researchers and drug development professionals, understanding the physicochemical liabilities of this compound is essential for maintaining a safe, compliant, and cost-effective laboratory environment.

This guide provides a self-validating, step-by-step operational framework for the disposal and spill management of this specific chemical, grounded in the mechanistic realities of halogenated organic waste.

Chemical Profiling & Mechanistic Rationale for Disposal

From an environmental health and safety (EHS) perspective, the critical structural feature of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is the covalently bound chlorine atom on the phenyl ring. This classifies the compound strictly as Halogenated Organic Waste .

The Causality of Halogenated Waste Segregation: The presence of halogens fundamentally alters the thermal degradation profile of organic waste. If chlorinated aromatic compounds are incinerated at standard temperatures (<800°C) or in poorly controlled environments, they undergo incomplete combustion. This process facilitates the radical-mediated de novo synthesis of highly toxic Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)[1].

To prevent the atmospheric release of these hazardous air pollutants, the U.S. Environmental Protection Agency (EPA) mandates that halogenated waste be processed in specialized commercial or onsite incinerators capable of sustaining temperatures exceeding 1100°C with rapid flue-gas quenching[2]. Consequently, mixing 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol with non-halogenated solvent waste (e.g., ethanol, hexane) contaminates the entire waste stream, exponentially increasing disposal costs and the volume of waste requiring specialized thermal destruction[3].

Standard Operating Procedure (SOP): Waste Segregation and Containment

To maintain a self-validating safety system, laboratories must implement strict segregation protocols. Every step in this workflow is designed to prevent chemical incompatibility and regulatory non-compliance.

Step-by-Step Methodology:

  • Source Segregation: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste." Never combine this compound with non-halogenated solvent waste[4].

  • Container Selection: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Do not use galvanized steel safety cans , as halogenated compounds and their degradation products can corrode the metal, leading to catastrophic leaks and structural failure[4].

  • Volume Management: Fill waste containers to no more than 80% capacity. This mandatory headspace allows for vapor expansion due to ambient temperature fluctuations. Keep containers tightly capped at all times unless actively adding waste[4].

  • Nomenclature and Labeling: Label the container with the full chemical name: "1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol." Do not use abbreviations, chemical formulas, or shorthand, as this violates hazardous waste communication standards and obscures the hazard profile during emergency response.

Data Presentation: Waste Stream Comparison

To illustrate the logistical impact of proper segregation, the following table summarizes the operational differences between halogenated and non-halogenated waste streams.

ParameterHalogenated Organic Waste (e.g., 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol)Non-Halogenated Organic Waste (e.g., Ethanol, Hexane)
Disposal Cost High (Requires specialized high-temp incineration)Low (Often eligible for commercial fuel blending)
Incineration Temp. > 1100°C~ 800°C
Primary Hazard Risk Formation of PCDDs/PCDFs (Dioxins/Furans)Flammability / VOC emissions
Container Compatibility HDPE, Glass (Avoid galvanized steel)HDPE, Glass, Steel safety cans

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity to clear localized vapors.

  • PPE Donning: Equip appropriate PPE, including nitrile gloves (double-gloving recommended for extended cleanup), splash goggles, and a chemically resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Never use combustible absorbents (e.g., sawdust) for halogenated organics, as they can create a secondary fire hazard.

  • Collection: Mechanically sweep the saturated absorbent using a non-sparking tool and place it into a compatible, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with a mild detergent solution to remove trace residues, collecting all rinseate as aqueous hazardous waste.

Visualizing the Disposal Workflow

The following decision tree outlines the logical routing for halogenated waste to ensure regulatory compliance and environmental safety.

G Start 1-(4-Chloro-2-methylphenyl) -2-methyl-2-propanol Waste Decision Is the waste mixed with non-halogenated solvents? Start->Decision Halogenated Halogenated Waste Stream (Primary Route) Decision->Halogenated No Mixed Treat Entire Mixture as Halogenated Waste Decision->Mixed Yes Incinerator High-Temp Incineration (>1100°C) Halogenated->Incinerator Mixed->Halogenated

Decision tree for the segregation and disposal of halogenated organic waste.

References

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Research Council URL:[Link]

  • Learn about Dioxin Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt Environmental Health and Safety (VEHS) URL:[Link]

  • Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part II Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Personal protective equipment for handling 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is a specialized halogenated aromatic tertiary alcohol utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Due to its unique structural motifs—a lipophilic chlorinated aromatic ring coupled with a sterically hindered tertiary alcohol—it presents specific handling challenges. This guide provides an authoritative operational plan, detailing the necessary Personal Protective Equipment (PPE), handling procedures, and disposal protocols to ensure laboratory safety and environmental compliance.

Mechanistic Toxicology & Hazard Profile

Understanding the chemical structure is paramount to predicting its behavior and mitigating risks. Operational safety begins with recognizing why a compound is hazardous.

  • Dermal Penetration via Lipophilicity : The 4-chloro-2-methylphenyl aromatic ring is highly lipophilic. This allows the molecule to easily bypass the aqueous barriers of the skin and partition into the lipid-rich stratum corneum, making dermal exposure a rapid route for systemic absorption 1[1].

  • Metabolic Resistance : As a tertiary alcohol, the hydroxyl (-OH) group is bonded to a sterically hindered carbon atom. Unlike primary alcohols, tertiary alcohols cannot be readily oxidized by standard metabolic enzymes like alcohol dehydrogenase2[2]. This resistance prevents rapid detoxification, significantly prolonging the compound's biological half-life and increasing the risk of chronic toxicity 3[3].

  • Mucosal Irritation : Halogenated aromatic compounds often exhibit pronounced irritating properties. Exposure to its vapors or fine particulates can cause severe irritation to the respiratory tract and ocular mucosa4[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is a self-validating system governed directly by the chemical's lipophilicity and irritation potential. The following matrix summarizes the quantitative and qualitative requirements for personal protection.

Protection CategoryRecommended EquipmentMechanistic Rationale
Ocular/Face Chemical splash goggles (ANSI Z87.1+) or full face shield.Protects against micro-droplets or dust particles; prevents severe mucosal irritation[1].
Dermal (Hands) Double-gloving: Nitrile (inner, 4 mil) and Neoprene (outer, 8 mil).Nitrile provides basic dexterity; Neoprene offers superior resistance to halogenated and lipophilic organic compounds, preventing breakthrough[1].
Dermal (Body) Flame-resistant (FR) lab coat or chemical-resistant Tyvek apron.Prevents systemic absorption via accidental spills on clothing. The lipophilic nature of the compound requires impermeable barriers[3].
Respiratory NIOSH-approved half-face respirator with organic vapor (OV) cartridges.Mitigates inhalation of volatile fractions or aerosolized particulates, preventing respiratory tract sensitization.

Operational Plan and Safe Handling Workflow

Operational excellence requires a step-by-step methodology where each phase validates the safety of the subsequent action.

Step-by-Step Handling Methodology:

  • Environment Verification : Before handling, verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Ensure the sash is lowered to the certified operational height to maintain negative pressure.

  • PPE Donning : Sequentially don the FR lab coat, safety goggles, inner nitrile gloves, and outer neoprene gloves.

  • Material Transfer : Transfer the 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol container into the fume hood. Use anti-static spatulas if the material is a solid, or glass volumetric pipettes if it is a liquid, to prevent static discharge and cross-contamination 5[5].

  • Reaction Execution : When utilizing the compound in synthesis, ensure all secondary reagents (e.g., strong acids or dehydrating agents) are added dropwise. The steric hindrance of the tertiary alcohol can lead to localized exothermic reactions if forced under harsh conditions[2].

  • Decontamination : Upon completion, wipe down all spatulas, glassware, and the fume hood surface with a compatible solvent (e.g., isopropanol), collecting all wipes as hazardous waste.

SafeHandling Start 1. Pre-Operation Setup Verify Fume Hood & Airflow PPE 2. PPE Donning Double Gloves, Goggles, FR Coat Start->PPE Transfer 3. Material Transfer Use Anti-Static Tools Inside Hood PPE->Transfer Execution 4. Reaction Execution Controlled Addition of Reagents Transfer->Execution Waste 5. Waste Segregation Halogenated Organic Stream Execution->Waste

Caption: Sequential operational workflow for safe chemical handling.

Emergency Response and Spill Mitigation

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Methodology:

  • Evacuation and Isolation : Immediately clear personnel from the vicinity. If the spill occurs outside a fume hood, maximize laboratory ventilation[4].

  • Containment : For liquid spills, encircle the perimeter with an inert absorbent material (e.g., diatomaceous earth). For solid spills, avoid dry sweeping to prevent aerosolization; instead, cover gently with damp absorbent pads .

  • Neutralization and Collection : Carefully scoop the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container[5].

  • Surface Decontamination : Wash the spill area with a mild detergent solution, followed by a water rinse, ensuring all runoff is collected as hazardous waste.

Waste Disposal and Environmental Compliance

Halogenated aromatic alcohols pose significant risks to aquatic ecosystems and must never be discharged into municipal sewer systems[2].

  • Segregation : Collect all unreacted chemical, reaction byproducts, and contaminated solvents in a dedicated "Halogenated Organic Waste" container6[6]. Do not mix with non-halogenated streams.

  • Labeling : The waste container must be explicitly labeled with the chemical name, the GHS hazard pictograms (Health Hazard, Environment), and the date of initial accumulation[1].

  • Destruction : Final disposal must be executed via high-temperature incineration by a licensed hazardous waste management facility. High temperatures are required to completely cleave the stable carbon-halogen bonds, preventing the formation of toxic dioxins during destruction.

References

  • HazComFast. "1-Methylcyclohexanol (CAS 590-67-0) - Safety Data". HazComFast. [Link]

  • National Institutes of Health (NIH). "tert-Butanol | (CH3)3COH | CID 6386 - PubChem". NIH. [Link]

  • Ataman Chemicals. "TRIBROMONEOPENTYL ALCOHOL". Ataman Kimya. [Link]

  • Organic Intermediate. "Exploring Tert-Amyl Alcohol/2-Methyl-2-butanol and Its Structural Isomers". Organic Intermediate. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.